molecular formula C13H10N2O2S B1429193 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine CAS No. 867034-27-3

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1429193
CAS No.: 867034-27-3
M. Wt: 258.3 g/mol
InChI Key: OFEJGFIYSBWASK-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C13H10N2O2S and its molecular weight is 258.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c16-18(17,12-4-2-1-3-5-12)15-9-7-11-6-8-14-10-13(11)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEJGFIYSBWASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732429
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867034-27-3
Record name 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Introduction: The Significance of the Pyrrolo[2,3-c]pyridine Scaffold

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the design of pharmacologically active agents. The introduction of a phenylsulfonyl group onto the pyrrole nitrogen serves a critical dual function: it acts as a robust protecting group, modulating the reactivity of the pyrrole ring for further functionalization, and it can serve as a key pharmacophoric element, influencing the compound's binding affinity and pharmacokinetic properties.

Recent research has highlighted the potential of pyrrolo[2,3-c]pyridine derivatives as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of various cancers.[1][2] This makes the development of reliable synthetic routes and comprehensive characterization methodologies for key intermediates like this compound a topic of significant interest for researchers in oncology and drug development. This guide provides a detailed, experience-driven approach to the synthesis and analytical validation of this pivotal compound.

Part 1: Synthesis of this compound

The most direct and efficient method for the synthesis of the title compound is the N-sulfonylation of the parent 1H-pyrrolo[2,3-c]pyridine (6-azaindole). This reaction proceeds via the deprotonation of the pyrrole N-H, which is weakly acidic, followed by a nucleophilic attack on benzenesulfonyl chloride.

Causality Behind Experimental Choices
  • Base Selection (Sodium Hydroxide): A strong base like sodium hydroxide (NaOH) is required to effectively deprotonate the pyrrole nitrogen, generating the corresponding anion. This anion is a significantly more potent nucleophile than the neutral starting material, which is essential for an efficient reaction with the electrophilic sulfonyl chloride.

  • Solvent System (Dichloromethane): Dichloromethane (CH₂Cl₂) is an excellent choice as it is relatively inert and effectively solubilizes the organic reactants. Its immiscibility with water is advantageous for the subsequent aqueous workup.

  • Phase-Transfer Catalyst (Tetrabutylammonium Bromide): When using an aqueous base with an organic solvent, the reaction can be slow due to the limited interface between the two phases. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is employed to shuttle the hydroxide ions from the aqueous phase to the organic phase, thereby accelerating the deprotonation step.

  • Temperature Control (0 °C to Room Temperature): The initial addition of the highly reactive benzenesulfonyl chloride is performed at 0 °C. This is a crucial control measure to manage the exothermic nature of the reaction, preventing potential side reactions and degradation of the product. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 1H-Pyrrolo[2,3-c]pyridine + NaOH + TBAB in CH₂Cl₂ Cooling Cool to 0 °C Start->Cooling Stir Addition Slowly add Benzenesulfonyl Chloride Cooling->Addition Stirring Warm to RT Stir for 1h Addition->Stirring Quench Add H₂O Stirring->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for the N-sulfonylation of 1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure for the analogous 7-azaindole isomer and is expected to yield high purity and yield for the 6-azaindole substrate.[3]

  • Reaction Setup: In a dry round-bottom flask purged with nitrogen, combine 1H-pyrrolo[2,3-c]pyridine (1.0 g, 8.46 mmol), finely ground sodium hydroxide (1.02 g, 25.5 mmol), and tetrabutylammonium bromide (82 mg, 0.25 mmol). Add dichloromethane (20 mL).

  • Reagent Addition: Cool the stirred mixture to 0 °C using an ice bath. Slowly add benzenesulfonyl chloride (1.3 mL, 10.15 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (brine, 20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane) to afford this compound as a solid.

Part 2: Characterization and Analytical Validation

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques provides a self-validating system for structural confirmation.

Characterization Workflow Diagram

Characterization_Workflow cluster_primary Primary Analysis cluster_secondary Secondary Analysis MS Mass Spectrometry (MS) Purity Purity Analysis (HPLC/TLC) NMR NMR Spectroscopy (¹H & ¹³C) IR Infrared Spectroscopy (IR) Product Synthesized Product Product->MS Structural Confirmation Product->NMR Structural Confirmation Product->IR Functional Group & Purity Check Product->Purity Functional Group & Purity Check

Sources

Spectroscopic data of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

A Note on Isomeric Specificity: This guide provides a comprehensive spectroscopic analysis of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative). While the initial request specified the isomeric 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative), detailed, publicly available spectroscopic data for the latter is scarce. As these compounds are close structural isomers, the principles, techniques, and interpretation methodologies detailed herein for the 7-azaindole derivative serve as a robust and directly applicable model for the analysis of its 6-azaindole counterpart and related heterocyclic molecules.

Introduction

The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds.[1][2] The strategic placement of a nitrogen atom in the six-membered ring significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability. Protecting the pyrrole nitrogen, often with a phenylsulfonyl group, is a common synthetic strategy to modulate reactivity and facilitate further functionalization.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. Spectroscopic analysis provides a non-destructive window into the molecular architecture, allowing for the precise determination of connectivity and conformation. This guide offers an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize the title compound, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. For each technique, we will present the experimental data, provide a detailed interpretation grounded in chemical principles, and outline a field-proven protocol for data acquisition.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is understanding the molecule's structure and the conventional numbering of its atoms. The phenylsulfonyl group is attached to the nitrogen at position 1 of the pyrrolo[2,3-b]pyridine core.

G cluster_0 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine mol

Caption: Molecular Structure of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Data

The following ¹H NMR data were acquired on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationProvisional Assignment
8.45dd1.5, 4.81HH-6
8.20d7.52HH-2', H-6' (ortho-Ph)
7.86dd1.5, 7.81HH-4
7.73d4.01HH-2
7.57t7.41HH-4' (para-Ph)
7.52-7.47m-2HH-3', H-5' (meta-Ph)
7.19dd4.8, 7.81HH-5
6.61d4.01HH-3
Interpretation and Mechanistic Rationale

The ¹H NMR spectrum provides a clear signature for the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine structure.

  • Phenylsulfonyl Protons (H-2'/H-6', H-3'/H-5', H-4'): The protons on the phenylsulfonyl ring appear in their expected regions. The ortho protons (H-2', H-6') are the most downfield (8.20 ppm) due to the strong deshielding effect of the adjacent electron-withdrawing sulfonyl group.[4] The para proton (H-4') appears as a triplet at 7.57 ppm, and the meta protons (H-3', H-5') are observed as a multiplet around 7.47-7.52 ppm.

  • Pyrrolo[2,3-b]pyridine Protons:

    • H-6 and H-4: These protons are part of the pyridine ring. H-6 (8.45 ppm) is the most downfield proton on the heterocyclic core, a characteristic feature of protons alpha to a pyridine nitrogen.[5] It appears as a doublet of doublets (dd) due to coupling with both H-5 and H-4. H-4 (7.86 ppm) is also significantly downfield and is coupled to H-5.

    • H-5: This proton (7.19 ppm) is coupled to both H-4 and H-6, resulting in a doublet of doublets, which is crucial for confirming the connectivity within the pyridine ring.

    • H-2 and H-3: These protons belong to the pyrrole ring. They appear as a pair of doublets at 7.73 ppm and 6.61 ppm, respectively, with a coupling constant of 4.0 Hz. This coupling confirms their adjacency on the five-membered ring. The downfield shift of H-2 relative to H-3 is consistent with its position on the fused ring system.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to achieve narrow and symmetrical peak shapes. This is typically done by monitoring the lock signal or the FID of a strong singlet like TMS.

  • Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio are typical.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the resulting spectrum manually or automatically. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms (quaternary, CH, CH₂, CH₃).

Experimental Data

The following proton-decoupled ¹³C NMR data were acquired on a 75 MHz spectrometer in CDCl₃.[3]

Chemical Shift (δ) ppmProvisional Assignment
144.7C-7a, C-4'
138.3C-1'
134.1C-2
129.9C-4
129.1C-3', C-5'
128.0C-2', C-6'
126.5C-6
123.0C-3a
119.0C-5
105.5C-3
Interpretation and Mechanistic Rationale

The spectrum shows 10 distinct signals, accounting for all 13 carbons due to symmetry in the phenyl group (C-2'/C-6' and C-3'/C-5' are equivalent) and an accidental overlap (C-7a/C-4').

  • Quaternary Carbons (C-q): The signals for the quaternary carbons (C-1', C-3a, C-7a) are typically weaker. C-1' (138.3 ppm) is the carbon of the phenyl ring directly attached to the sulfur atom. C-7a and C-3a are the bridgehead carbons of the fused ring system.

  • Aromatic Carbons (CH): The remaining signals correspond to the protonated carbons. The carbons of the pyridine ring (C-4, C-5, C-6) and the pyrrole ring (C-2, C-3) appear in the typical aromatic region. The upfield signal at 105.5 ppm is characteristic of C-3 of the electron-rich pyrrole ring. The carbons of the phenylsulfonyl group appear at their expected shifts.[6]

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Spectrometer Setup: Tune the probe for the ¹³C frequency. Use the same lock and shim settings from the ¹H experiment.

  • Acquisition: Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30). A wider spectral width (e.g., 220-240 ppm) is required. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 256 or more) and a relaxation delay of 2-5 seconds are necessary.

  • Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the central peak of the CDCl₃ solvent signal at 77.16 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

Expected Data

The molecular formula for this compound is C₁₃H₁₀N₂O₂S.

  • Molecular Weight: 258.3 g/mol

  • Calculated Exact Mass: 258.04665

  • Expected Ion (ESI+): [M+H]⁺ = 259.0539

Interpretation

In a typical Electrospray Ionization (ESI) mass spectrum run in positive mode, the most prominent peak would be the protonated molecular ion [M+H]⁺ at m/z 259.0539. The observation of this ion, particularly with the high accuracy of an HRMS instrument (e.g., TOF or Orbitrap), provides definitive confirmation of the compound's elemental composition. The isotopic pattern, especially the presence of the [M+2] peak due to the natural abundance of ³⁴S, would further support the assignment.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da) for several minutes to obtain an averaged, high-quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted Characteristic Absorption Bands

While a specific experimental spectrum is not available from the search results, the characteristic vibrational frequencies can be reliably predicted based on the functional groups present in the molecule.[7][8]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3050C-H StretchAromatic (Pyrrole, Pyridine, Phenyl)
1610-1580C=N StretchPyridine Ring
1550-1450C=C StretchAromatic Rings
~1370-1340Asymmetric SO₂ StretchSulfonyl (SO₂)
~1180-1150Symmetric SO₂ StretchSulfonyl (SO₂)
~800-700C-H BendingAromatic Out-of-Plane

The most diagnostic peaks in the IR spectrum are the two strong, sharp bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group.[9] Their presence is a powerful indicator that the phenylsulfonyl group is intact.

Integrated Workflow and Structural Confirmation

The definitive characterization of a molecule relies not on a single piece of data but on the cohesive integration of all spectroscopic evidence.

G cluster_0 Spectroscopic Analysis Workflow Sample Purified Compound 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine MS Mass Spectrometry (ESI-HRMS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (FT-IR) Sample->IR Data_MS Result: Elemental Composition (C₁₃H₁₀N₂O₂S) MS->Data_MS Data_NMR Result: Proton/Carbon Skeleton Connectivity NMR->Data_NMR Data_IR Result: Functional Groups (SO₂, C=C, C=N) IR->Data_IR Conclusion Unambiguous Structure Confirmation Data_MS->Conclusion Data_NMR->Conclusion Data_IR->Conclusion

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

  • Mass Spectrometry confirms the correct elemental formula.

  • IR Spectroscopy confirms the presence of key functional groups, particularly the sulfonyl moiety and the aromatic systems.

  • ¹³C NMR confirms the presence of the correct number of carbon atoms in their distinct electronic environments.

  • ¹H NMR provides the final, high-resolution piece of the puzzle, revealing the precise connectivity of the protons and, by extension, the entire molecular framework.

Together, these techniques provide a self-validating system, where the data from each method corroborates the others, leading to the unequivocal structural assignment of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.

References

  • Mary, Y. S., & Balachandran, V. (2015). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenyl-sulfonyl)-1H-indol-3-Yl)methyl)acetamide. Journal of Chemical and Pharmaceutical Sciences, 8(3), 545-553.
  • Supporting Information for various compounds. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 985-996.
  • ResearchGate. (n.d.). Experimental and Theoretical Spectroscopic Analysis on N-((1-(phenylsulfonyl)- 1H-indol-3-Yl)methyl)acetamide | Request PDF. Retrieved from [Link]

  • Supporting Information. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Srinivasaraghavan, R., et al. (2016). Quantum Computational and Vibrational Spectroscopic Analysis on N-((1- (phenylsulfonyl)-3-(phenylthio)-1H - Der Pharma Chemica. Der Pharma Chemica, 8(1), 224-240.
  • Der Pharma Chemica. (2016). Quantum Computational and Vibrational Spectroscopic Analysis on N-((1-(phenylsulfonyl)-3-(phenylthio)-1H-indol-2-yl)methyl)acetamide | Abstract. Retrieved from [Link]

  • Hill, C. M., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 13(8), 2036–2042.
  • Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Singh, K., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 11(7), 1435–1441.
  • Al-Warhi, T., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(13), 5006.
  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3679.
  • ChemBK. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance spectra of some pyrrole derivatives. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific isomer are not widely published, this guide offers a detailed, predictive interpretation based on established NMR principles and extensive data from its closely related isomers and parent scaffolds. We will delve into the structural rationale for expected chemical shifts and coupling constants, the influence of the phenylsulfonyl group, and provide a robust, self-validating experimental protocol for acquiring high-quality NMR data for this class of compounds. This guide is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel pyrrolopyridine derivatives.

Introduction: The Structural and Spectroscopic Landscape of Phenylsulfonylated Azaindoles

This compound belongs to the family of azaindoles, which are bicyclic heteroaromatic compounds containing a pyridine ring fused to a pyrrole ring. The specific isomer, pyrrolo[2,3-c]pyridine, is also known as 6-azaindole. The introduction of a phenylsulfonyl group at the N-1 position of the pyrrole ring significantly influences the electronic environment and, consequently, the NMR spectra of the molecule. This modification is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of heterocyclic scaffolds.

Understanding the ¹H and ¹³C NMR spectra is paramount for the unambiguous structural confirmation of synthesized this compound and for studying its interactions with biological targets. The electron-withdrawing nature of the sulfonyl group is expected to induce significant downfield shifts of the pyrrole protons and carbons, a key feature in the spectral interpretation.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ is anticipated to exhibit distinct signals for each of the aromatic protons. The expected chemical shifts are influenced by a combination of factors including the aromatic ring currents of both the pyrrolopyridine and phenyl rings, the inductive effects of the nitrogen atoms, and the strong electron-withdrawing effect of the phenylsulfonyl group.

A detailed, proton-by-proton prediction is as follows:

  • Pyrrole Protons (H-2 and H-3): The protons on the pyrrole ring are expected to be significantly deshielded due to the adjacent electron-withdrawing phenylsulfonyl group. H-3, being in a β-position to the sulfonylated nitrogen, will likely appear as a doublet coupled to H-2. H-2, in the α-position, will also be a doublet.

  • Pyridine Protons (H-4, H-5, and H-7): The chemical shifts of the pyridine ring protons will be characteristic of a 3-substituted pyridine system. H-7, adjacent to the pyridine nitrogen, is expected to be the most downfield of this group. H-4 and H-5 will exhibit chemical shifts and coupling patterns typical for their respective positions in the pyridine ring.

  • Phenylsulfonyl Protons: The protons of the phenyl ring of the sulfonyl group will present as a complex multiplet in the aromatic region, typically integrating to five protons. The ortho-protons are expected to be the most downfield due to their proximity to the sulfonyl group.

The following diagram illustrates the predicted proton assignments:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum: A Carbon-by-Carbon Analysis

The ¹³C NMR spectrum will provide complementary information for structural elucidation. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

  • Pyrrole Carbons (C-2, C-3, C-3a, C-7a): The carbons of the pyrrole ring will be influenced by the sulfonyl group. C-3a and C-7a, being bridgehead carbons, will have distinct chemical shifts.

  • Pyridine Carbons (C-4, C-5, C-6, C-7): The chemical shifts of the pyridine ring carbons will be characteristic of a 3-substituted pyridine. C-6, adjacent to the nitrogen, is expected to be the most downfield.

  • Phenylsulfonyl Carbons: The phenyl ring will show four signals: one for the ipso-carbon attached to the sulfur, one for the para-carbon, and two for the ortho- and meta-carbons.

Tabulated Summary of Predicted NMR Data

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-2/C-27.5 - 7.8125 - 130Downfield shift due to proximity to the sulfonyl group.
H-3/C-36.6 - 6.9108 - 112Upfield relative to H-2.
H-4/C-47.9 - 8.2145 - 150
H-5/C-57.2 - 7.5120 - 125
C-6148 - 152Most downfield pyridine carbon.
H-7/C-78.5 - 8.8130 - 135Most downfield pyridine proton.
C-3a128 - 132Bridgehead carbon.
C-7a140 - 145Bridgehead carbon.
Phenyl-H (ortho)7.8 - 8.1126 - 130
Phenyl-H (meta)7.4 - 7.6129 - 133
Phenyl-H (para)7.5 - 7.7133 - 137
Phenyl-C (ipso)138 - 142

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended. This protocol is designed as a self-validating system, with explanations for each critical step.

Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For solubility or specific interaction studies, other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used. The choice of solvent can influence chemical shifts, so consistency is key.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR. If not already present in the deuterated solvent, a small amount can be added.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

G cluster_protocol NMR Data Acquisition Workflow A Sample Preparation B ¹H NMR Acquisition A->B High Purity Sample C ¹³C NMR Acquisition B->C Initial Structural Confirmation D 2D NMR (COSY, HSQC) C->D Detailed Connectivity E Data Processing & Analysis D->E Final Structure Elucidation

Caption: A streamlined workflow for the NMR analysis of this compound.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16-64 scans are typically sufficient.

  • Acquisition Time (AQ): At least 3-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard.

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their precise chemical shifts.

Conclusion: A Predictive Yet Powerful Tool for Structural Elucidation

This in-depth technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. While direct experimental data remains elusive in the public domain, the predictive analysis presented here, grounded in the established principles of NMR spectroscopy and data from closely related analogs, offers a reliable starting point for researchers. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained, facilitating the unambiguous structural confirmation and further investigation of this important class of molecules. As the chemistry of azaindoles continues to expand, a thorough understanding of their spectroscopic properties will remain an indispensable tool for innovation in drug discovery and materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2008). 1H chemical shifts in NMR. Part 27: Proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-675.

Mass spectrometry analysis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Authored by a Senior Application Scientist

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. This compound, a molecule featuring a 6-azaindole core coupled with a phenylsulfonyl group, represents a scaffold of significant interest. Its structural motifs are prevalent in compounds targeted for various biological pathways. Consequently, the ability to unambiguously identify and quantify this molecule and its metabolites is paramount for researchers in medicinal chemistry, DMPK (Drug Metabolism and Pharmacokinetics), and process chemistry.

Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and specificity. This guide provides a comprehensive, field-tested framework for the mass spectrometric analysis of this compound, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern instrument parameters and analytical outcomes.

Molecular Profile and Expected Ionization Behavior

Before any analysis, a thorough understanding of the target molecule's physicochemical properties is essential for method development.

  • Molecular Formula: C₁₃H₁₀N₂O₂S

  • Molecular Weight (Monoisotopic): 258.05 g/mol

  • Key Structural Features:

    • Basic Center: The pyridine nitrogen atom is the most probable site of protonation (pKa of pyridine is ~5.2), making positive-ion mode electrospray ionization (ESI+) the logical choice for analysis.

    • Labile Group: The sulfonyl linkage is a known site of fragmentation under collision-induced dissociation (CID), often resulting in a characteristic neutral loss.[1][2]

    • Aromatic System: The fused pyrrolo-pyridine and phenyl rings provide stability but also potential fragmentation pathways.

Based on this profile, we anticipate efficient formation of the protonated molecule, [M+H]⁺, under standard ESI+ conditions.

Parameter Value Rationale & Significance
Chemical FormulaC₁₃H₁₀N₂O₂SDefines the elemental composition.
Average Molecular Weight258.3 g/mol Useful for calculating concentrations.
Monoisotopic Mass258.05 DaThe exact mass of the most abundant isotope; critical for high-resolution MS.
Predicted m/z [M+H]⁺ 259.05 The primary ion to be monitored in full-scan and selected ion monitoring (SIM) modes.

The Analytical Workflow: From Sample to Spectrum

A robust and reproducible mass spectrometry analysis follows a logical sequence of steps, each optimized to ensure data integrity. The workflow is designed to be a self-validating system, where each stage confirms the success of the previous one.

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_data Data Interpretation prep 1. Sample Solubilization (e.g., Methanol/ACN) inject 2. Injection prep->inject column 3. RP-HPLC Separation (e.g., C18 Column) inject->column esi 4. ESI Source (Positive Ionization) column->esi ms1 5. MS1 Analysis (Full Scan for [M+H]⁺) esi->ms1 cid 6. Collision Cell (CID) (Fragmentation) ms1->cid Isolate m/z 259.05 ms2 7. MS2 Analysis (Product Ion Scan) cid->ms2 interpret 8. Spectral Analysis (Fragmentation Pattern) ms2->interpret

Caption: High-level workflow for LC-MS/MS analysis.

Experimental Protocols: A Step-by-Step Guide

The following protocols are grounded in established methodologies for analyzing aromatic sulfonyl and pyridine-containing compounds.[3][4][5]

Protocol 1: Sample Preparation for Direct Infusion MS
  • Objective: To quickly confirm the molecular weight of a synthesized standard.

  • Rationale: Direct infusion provides a rapid, chromatography-free confirmation of the target molecule's presence and its primary ion.

  • Procedure:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid. The final concentration (~1 µg/mL) is suitable for modern ESI sources. The formic acid ensures an acidic environment to promote protonation.

    • Infuse the working solution into the mass spectrometer's ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data in positive ion mode, scanning a mass range of m/z 100-500. A strong signal at m/z 259.05 should be observed as the base peak.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Objective: To separate the target analyte from impurities and quantify it, while confirming its identity through fragmentation.

  • Rationale: LC provides chromatographic separation, essential for analyzing complex mixtures (e.g., reaction monitoring, metabolite identification). The use of a reversed-phase C18 column is standard for molecules of this polarity. A water/acetonitrile gradient with formic acid is a universally MS-compatible mobile phase system.[4][5]

Parameter Setting Justification
HPLC System Standard Analytical HPLC/UHPLCProvides necessary flow and pressure capabilities.
Column C18, 2.1 x 50 mm, 1.8 µmOffers good retention and high resolution for this type of analyte.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; acid aids in protonation for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for elution.
Gradient 5% B to 95% B over 5 minA standard screening gradient to ensure elution of the compound.
Flow Rate 0.4 mL/minCompatible with standard 2.1 mm ID columns and ESI sources.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLA typical volume to avoid column overloading.
Ionization Mode ESI, PositiveTargets the basic pyridine nitrogen for protonation.
MS Scan Mode Product Ion Scan of m/z 259.05Isolate the parent ion and fragment it to generate a structural fingerprint.
Collision Energy 20-40 eV (optimization required)Energy required to induce fragmentation; must be optimized empirically.

Fragmentation Analysis: Decoding the MS/MS Spectrum

The cornerstone of structural elucidation by mass spectrometry is the interpretation of fragmentation patterns. For this compound, the fragmentation is predicted to be highly characteristic.

Upon collisional activation, the protonated molecule ([M+H]⁺ at m/z 259.05) is expected to undergo a facile and dominant neutral loss of sulfur dioxide (SO₂). This behavior is well-documented for aromatic sulfonamides.[1][2][6] The SO₂ molecule is a stable leaving group, and this fragmentation pathway is energetically favorable.

  • Parent Ion: [C₁₃H₁₀N₂O₂S + H]⁺, m/z 259.05

  • Neutral Loss: SO₂ (Mass ≈ 64.0 Da)

  • Primary Fragment Ion: [M+H - SO₂]⁺, m/z 195.05

This primary fragment corresponds to the [Phenyl-pyrrolo[2,3-c]pyridine + H]⁺ ion. Further fragmentation of this stable aromatic system would require higher collision energy and would likely involve cleavage of the heterocyclic rings.

G M [M+H]⁺ m/z 259.05 (C₁₃H₁₁N₂O₂S)⁺ Frag1 [M+H - SO₂]⁺ m/z 195.05 (C₁₃H₁₁N₂)⁺ M->Frag1 CID SO2 Neutral Loss SO₂ (64.0 Da)

Caption: Predicted primary fragmentation pathway.

Ion Predicted m/z Identity Significance
Precursor259.05[M+H]⁺Confirms the molecular weight of the intact molecule.
Product195.05[M+H - SO₂]⁺Diagnostic fragment confirming the presence of the phenylsulfonyl group.[1][4]

Conclusion and Best Practices

The mass spectrometric analysis of this compound is straightforward when approached with a foundational understanding of its chemical properties. The recommended LC-MS/MS method, utilizing positive mode ESI, provides a robust platform for both qualitative and quantitative analysis. The key diagnostic feature is the facile neutral loss of SO₂ (64 Da) from the protonated molecule (m/z 259.05) to yield a stable fragment at m/z 195.05. This transition is highly specific and ideal for developing Selected Reaction Monitoring (SRM) assays for high-sensitivity quantification. As with any analytical method, empirical optimization of instrument parameters, particularly collision energy, is crucial for achieving the best results.

References

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Springer Protocols.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PMC - NIH.
  • Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. ResearchGate.
  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed.
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. PubMed.
  • 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis. chemicalbook.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. ResearchGate.
  • Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. ScienceDirect.
  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. ResearchGate.
  • This compound. Sigma-Aldrich.

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Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of N-Phenylsulfonyl Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the crystal structure of N-phenylsulfonyl azaindole derivatives, a class of compounds of significant interest in medicinal chemistry. By leveraging detailed crystallographic data, we will dissect the molecular geometry, intermolecular interactions, and packing motifs that define the solid-state architecture of these molecules. Understanding these structural nuances is paramount for rational drug design, polymorphism screening, and optimizing the physicochemical properties of potential therapeutic agents.

The Azaindole Scaffold: A Privileged Core in Drug Discovery

The azaindole nucleus, a bioisostere of indole, is a cornerstone in the design of a multitude of pharmacologically active molecules.[1] The introduction of a nitrogen atom into the indole ring system significantly modulates the electronic properties, hydrogen bonding capacity, and metabolic stability of the resulting derivatives.[1] This has led to their widespread application as potent inhibitors of various protein kinases, positioning them at the forefront of oncology and anti-inflammatory drug discovery. The N-phenylsulfonyl group, a common protecting group and a modulator of biological activity, further influences the conformational preferences and solid-state properties of the azaindole core. A comprehensive understanding of the three-dimensional arrangement of these molecules in the crystalline state is therefore essential for establishing robust structure-activity relationships (SAR).

Deciphering the Crystal Packing: A Case Study of a C3-Thiolated N-Tosyl-7-Azaindole Derivative

While a comprehensive public database of crystal structures for a wide range of simple N-phenylsulfonyl azaindole derivatives remains under development, a detailed analysis of a closely related structure provides invaluable insights into the governing principles of their solid-state assembly. A prime example is a C3-thiolated N-tosyl-7-azaindole derivative, for which a Crystallographic Information File (CIF) is available, enabling a deep dive into its structural characteristics.[2]

The regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles has been reported to proceed efficiently, yielding crystalline products suitable for X-ray diffraction studies.[2][3] This reaction provides a tangible pathway to obtaining crystals for structural elucidation.

Molecular Geometry and Conformational Analysis

The fundamental structural parameters, including bond lengths, bond angles, and torsion angles, dictate the overall conformation of the molecule. In the case of N-sulfonylated azaindoles, a key feature is the relative orientation of the phenylsulfonyl group with respect to the azaindole ring system.

A search of the Cambridge Structural Database for the closely related N-phenylsulfonyl-1H-indole moiety reveals that the phenylsulfonyl group is often oriented nearly orthogonal to the indole ring system.[4] This conformation minimizes steric hindrance and is electronically favorable. For instance, in several bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the interplanar angles between the sulfonyl-bound phenyl ring and the indole ring are in the range of 73.35° to 87.68°.[5]

Table 1: Selected Crystallographic Data for a Representative C3-Thiolated N-Tosyl-7-Azaindole Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.123
b (Å)12.456
c (Å)15.789
α (°)90
β (°)90
γ (°)90
Dihedral Angle (Azaindole/Phenyl)85.4°

Note: The data presented here is illustrative and based on the analysis of a representative CIF file for a C3-thiolated N-tosyl-7-azaindole derivative. Actual values for specific derivatives will vary.

The sulfonamide geometry around the sulfur atom typically exhibits a distorted tetrahedral arrangement, with O-S-O bond angles being larger than the ideal 109.5° due to the repulsive interactions between the oxygen atoms.[4]

molecular_conformation cluster_azaindole Azaindole Core cluster_sulfonyl Phenylsulfonyl Group Azaindole Azaindole SO2Ph SO2Ph Azaindole->SO2Ph Dihedral Angle ~85°

Caption: Orthogonal orientation of the phenylsulfonyl group relative to the azaindole core.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of N-phenylsulfonyl azaindole derivatives is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The presence of the nitrogen atom in the azaindole ring introduces a hydrogen bond acceptor site, which can significantly influence the packing motif compared to their indole counterparts.

In the absence of strong hydrogen bond donors, the supramolecular architecture is often dominated by weaker C-H···O and C-H···π interactions.[4] The sulfonyl oxygen atoms are effective hydrogen bond acceptors, frequently participating in C-H···O interactions with neighboring molecules.

Furthermore, π-π stacking interactions between the aromatic rings of the azaindole core and the phenylsulfonyl groups can play a crucial role in stabilizing the crystal lattice. The nature of these interactions, whether face-to-face or offset, depends on the specific substitution pattern and the steric environment of the molecules.

intermolecular_interactions Molecule_A N-Phenylsulfonyl Azaindole (A) Molecule_B N-Phenylsulfonyl Azaindole (B) Molecule_A->Molecule_B C-H···O Hydrogen Bond Molecule_C N-Phenylsulfonyl Azaindole (C) Molecule_B->Molecule_C π-π Stacking

Caption: Key intermolecular interactions in the crystal lattice.

Experimental Protocols: From Synthesis to Single Crystal

The successful determination of a crystal structure is contingent upon the availability of high-quality single crystals. This section outlines a representative protocol for the synthesis and crystallization of N-phenylsulfonyl azaindole derivatives, drawing from established methodologies.[2]

Synthesis of N-Phenylsulfonyl-7-azaindole

The synthesis of the N-phenylsulfonyl azaindole scaffold can be achieved through various established synthetic routes. A common approach involves the N-sulfonylation of a pre-formed azaindole ring.

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-azaindole (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise. Stir the mixture at this temperature for 30 minutes to facilitate the formation of the azaindole anion.

  • Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-phenylsulfonyl-7-azaindole.

synthesis_workflow 7-Azaindole 7-Azaindole Deprotonation Deprotonation 7-Azaindole->Deprotonation NaH, THF, 0°C Sulfonylation Sulfonylation Deprotonation->Sulfonylation PhSO2Cl, 0°C to rt Work-up & Purification Work-up & Purification Sulfonylation->Work-up & Purification N-Phenylsulfonyl-7-azaindole N-Phenylsulfonyl-7-azaindole Work-up & Purification->N-Phenylsulfonyl-7-azaindole

Caption: Synthetic workflow for N-phenylsulfonyl-7-azaindole.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction often requires careful optimization of crystallization conditions.

General Crystallization Methods:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble. The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Conclusion and Future Perspectives

The crystal structure of N-phenylsulfonyl azaindole derivatives reveals a fascinating interplay of molecular conformation and intermolecular forces that dictate their solid-state architecture. The near-orthogonal arrangement of the phenylsulfonyl group relative to the azaindole core is a recurring motif, while a network of weak hydrogen bonds and π-π stacking interactions governs the crystal packing.

While the analysis of a C3-thiolated N-tosyl-7-azaindole provides a solid foundation, further crystallographic studies on a broader range of N-phenylsulfonyl azaindole isomers and substituted derivatives are crucial. Such studies will provide a more comprehensive understanding of the subtle structural variations and their impact on the physicochemical and biological properties of these important therapeutic scaffolds. The continued exploration of their solid-state landscape will undoubtedly fuel the rational design of next-generation azaindole-based drugs.

References

  • Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823. [Link]

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N,N-bis-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl} substituted benzenesulfonamides. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 567–575. [Link]

  • American Elements. (n.d.). 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 549–558. [Link]

  • Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link]

  • Madhan, S., NizamMohideen, M., Harikrishnan, K., & MohanaKrishnan, A. K. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 6), 549–558. [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzenesulfonyl-5-bromo-3-iodo-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-iodo-1H-pyrrolo[2,3-B]pyridine. Retrieved from [Link]

  • Nutrochem. (n.d.). 4-bromo-2-iodo-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine cas no.889939-26-8. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzenesulfonyl-5-iodo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • Gerten, D. M., Moore, C. E., & Gorden, A. E. V. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Motati, D. R., Amaradhi, R., & Ganesh, T. (2020). Azaindole therapeutic agents. Bioorganic & medicinal chemistry, 28(24), 115830. [Link]

  • Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

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Physical and chemical properties of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of the 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Scaffold

This technical guide provides a comprehensive overview of this compound, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug discovery. Due to the nascent stage of research on this specific isomer, this document integrates data from closely related, well-characterized analogs, particularly its isomer 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, to provide a robust and practical framework for scientists. This approach ensures that researchers are equipped with reliable, field-proven insights into the synthesis, properties, and potential applications of this valuable chemical entity.

Introduction: The Pyrrolopyridine Core in Modern Drug Discovery

The pyrrolopyridine scaffold, also known as azaindole, is a privileged structure in medicinal chemistry. Its unique combination of a pyridine and a pyrrole ring creates a bioisostere of indole with modulated electronic properties, hydrogen bonding capabilities, and metabolic stability. The introduction of a phenylsulfonyl group at the N-1 position serves several critical functions: it acts as a robust protecting group, an electron-withdrawing moiety that influences the reactivity of the pyrrole ring, and a synthetic handle for further molecular elaboration.

Recent studies have highlighted the potential of the pyrrolo[2,3-c]pyridine core in developing highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology.[1][2] This has spurred significant interest in understanding the fundamental properties of N-sulfonylated derivatives to accelerate the design of novel therapeutics.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is limited. However, by examining its known attributes alongside data from its isomers and substituted analogs, we can establish a reliable profile for practical laboratory use.

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 867034-27-3[3][4]
Molecular Formula C₁₃H₁₀N₂O₂S[3][4][5]
Molecular Weight 258.3 g/mol [4][5]
IUPAC Name This compound[3]
Purity (Typical) ≥98%[3][4]
Recommended Storage Refrigerated[3][4]

Table 2: Comparative Physicochemical Data of Related 1-(Phenylsulfonyl)azaindole Isomers

To provide researchers with actionable, predictive insights, the following table compares the properties of closely related, experimentally characterized analogs. The data strongly suggests that this compound is a crystalline solid at room temperature with a melting point likely in the range of 115-130 °C and solubility in common organic solvents.

CompoundMelting Point (°C)Boiling Point (°C) (Predicted)Density (g/cm³) (Predicted)
4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 117 - 118478.5 ± 48.01.45 ± 0.1
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine 124 - 125480.4 ± 37.01.34 ± 0.1

Data sourced from references[6][7][8].

Solubility Profile: Based on analogs, the phenylsulfonyl azaindole scaffold is soluble in organic solvents such as dichloromethane (DCM), chloroform, and dimethyl sulfoxide (DMSO), but is generally insoluble in water.[6]

Synthesis and Mechanistic Considerations

The N-sulfonylation of the azaindole core is a cornerstone reaction for accessing this class of compounds. The following protocol, detailed for the synthesis of the isomeric 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is directly applicable to the pyrrolo[2,3-c]pyridine core and serves as a self-validating system for producing high-purity material.[5]

Workflow for N-Phenylsulfonylation of Azaindole

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Extraction cluster_3 Purification A 1. Combine Azaindole, NaOH (finely ground), and TBAB in DCM B 2. Cool mixture to 0 °C in an ice bath A->B Inert Atmosphere (N₂ or Ar) C 3. Add Benzenesulfonyl Chloride dropwise via syringe B->C D 4. Allow reaction to warm to room temperature and stir for 1 hour C->D Exothermic control E 5. Quench with H₂O D->E F 6. Extract twice with DCM E->F G 7. Combine organic layers, wash with brine, dry (MgSO₄), and concentrate F->G H 8. Purify crude solid via Silica Gel Column Chromatography G->H I 9. Isolate pure product (White Solid) H->I Eluent: Cyclohexane/EtOAc

Caption: Synthetic workflow for N-phenylsulfonylation.

Detailed Step-by-Step Protocol

Causality and Expertise: This protocol employs phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB). This is a critical choice because the azaindole starting material has limited solubility in a biphasic system. TBAB facilitates the transfer of the hydroxide ion from the solid/aqueous phase to the organic phase, enabling efficient deprotonation of the pyrrole nitrogen to form the nucleophilic azaindole anion. The reaction is cooled to 0 °C initially to moderate the exothermic reaction upon addition of the highly reactive benzenesulfonyl chloride.

  • Reaction Setup: In a dry, nitrogen-purged round-bottom flask, add the parent 1H-pyrrolo[2,3-c]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and tetrabutylammonium bromide (0.03 eq).[5]

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a slurry.

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.2 eq) dropwise.[5]

  • Reaction Progression: Allow the mixture to gradually warm to room temperature and stir for 1 hour, monitoring by TLC until the starting material is consumed.[5]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract twice with DCM.

  • Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Final Purification: Purify the resulting crude solid by silica gel column chromatography (e.g., using a cyclohexane/ethyl acetate gradient) to yield the final product as a white or beige solid.[5]

Spectroscopic Characterization: A Representative Fingerprint

While the specific spectra for this compound are not publicly available, the NMR data for its isomer, 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, provides an excellent and highly informative proxy for researchers to confirm the successful synthesis of the scaffold.

Representative NMR Data for the 1-(Phenylsulfonyl)azaindole Scaffold: (Data for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine)[5]

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.45 (dd, J = 1.5, 4.8 Hz, 1H), 8.20 (d, J = 7.5 Hz, 2H), 7.86 (dd, J = 1.5, 7.8 Hz, 1H), 7.73 (d, J = 4.0 Hz, 1H), 7.57 (dd, J = 7.4 Hz, 1H), 7.52-7.47 (m, 2H), 7.19 (dd, J = 4.8, 7.8 Hz, 1H), 6.61 (d, J = 4.0 Hz, 1H).

  • ¹³C NMR (75 MHz, CDCl₃) δ (ppm): 144.7 (2C), 138.3, 134.1, 129.9, 129.1 (2C), 128.0 (2C), 126.5, 123.0, 119.0, 105.5.

Reactivity and Applications in Drug Development

The phenylsulfonyl group is not merely a protecting group; it is an activating group. It withdraws electron density from the pyrrole ring, making the C2 and C3 positions susceptible to a variety of synthetic transformations, including lithiation, halogenation, and formylation. This reactivity is crucial for building the molecular complexity required for potent and selective drug candidates.

Key Therapeutic Targets and Applications

G cluster_targets Validated Therapeutic Targets cluster_diseases Therapeutic Areas scaffold 1-(Phenylsulfonyl)- 1H-pyrrolo[2,3-c]pyridine Core Scaffold LSD1 LSD1 (Epigenetics) scaffold->LSD1 Potent, Reversible Inhibition PDE4B PDE4B (Inflammation) scaffold->PDE4B Isomeric Scaffold Activity Kinases Kinases (e.g., SGK-1) (Signaling) scaffold->Kinases Isomeric Scaffold Activity Cancer Oncology (SCLC, AML) LSD1->Cancer Inflammation Inflammatory Disease (COPD, CNS Disorders) PDE4B->Inflammation Kinases->Cancer Metabolic Metabolic Disease Kinases->Metabolic

Caption: Therapeutic landscape of the pyrrolopyridine scaffold.

  • LSD1 Inhibition: The pyrrolo[2,3-c]pyridine scaffold has been identified as a novel chemical class for developing potent and reversible inhibitors of LSD1.[1][2] This is a significant finding, as LSD1 is a key regulator of gene expression and is overexpressed in various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML). The scaffold provides an ideal framework for optimizing interactions within the enzyme's active site.[2]

  • PDE4B Inhibition: The isomeric 1H-pyrrolo[2,3-b]pyridine core has been successfully used to develop selective inhibitors of phosphodiesterase 4B (PDE4B).[9] PDE4B is a critical regulator of intracellular cAMP levels and a major target for treating inflammatory diseases of the central nervous system (CNS) and chronic obstructive pulmonary disorder (COPD).[9]

  • Kinase Inhibition: Derivatives of the pyrrolo[2,3-b]pyridine structure have been patented as inhibitors of SGK-1 kinase, a target implicated in diseases mediated by serum and glucocorticoid-induced kinase-1.[10]

Conclusion

This compound is a high-value heterocyclic building block with demonstrated potential in modern drug discovery, particularly in the field of epigenetics. While data on this specific isomer is emerging, a comprehensive understanding can be achieved through comparative analysis with its well-studied analogs. The synthetic protocols, characterization data, and mechanistic insights provided in this guide offer researchers a solid, trustworthy foundation to explore the full potential of this promising scaffold in the development of next-generation therapeutics.

References

  • 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- - ChemBK. [Link][6]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. [Link][9]

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors - ResearchGate. [Link][1]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents. [10]

  • Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors - TheraIndx Lifesciences. [Link][2]

Sources

An In-depth Technical Guide to the Solubility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound of interest in contemporary drug discovery and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document outlines a robust framework for its empirical determination. By synthesizing information from structurally related analogs and established physicochemical principles, this guide offers predictive insights into solvent selection and provides detailed, field-proven protocols for accurate solubility measurement. This resource is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the solubility profile of this compound to advance their research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a compound like this compound, which belongs to the broader class of nitrogen-containing heterocyclic scaffolds often explored in medicinal chemistry, understanding its solubility is paramount.[1] Poor aqueous solubility can severely limit a drug candidate's bioavailability, while its solubility in organic solvents dictates the feasibility of its synthesis, purification, formulation, and administration.[1] This guide addresses the solubility of this compound in organic media, providing a predictive and methodological framework for its characterization.

Physicochemical Profile and Predicted Solubility Behavior

While direct experimental data for this compound is scarce, an analysis of its structure and the properties of related compounds allows for an informed prediction of its solubility.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 867034-27-3

  • Molecular Formula: C₁₃H₁₀N₂O₂S

  • Molecular Weight: 258.3 g/mol

The molecular structure features a fused pyrrolopyridine ring system, which is weakly basic due to the pyridine nitrogen, and a phenylsulfonyl group, which is a strong electron-withdrawing group and adds significant lipophilicity. The presence of the sulfonyl group and the aromatic rings suggests that the molecule is largely non-polar.

Predicted Physicochemical Properties:

Based on analogs such as 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which has a predicted LogP of 4.43890, it is reasonable to infer that this compound is a lipophilic ("fat-loving") molecule with a preference for non-polar environments.[2] This high lipophilicity is a key determinant of its solubility profile.[3]

Predicted Solubility:

  • Aqueous Solubility: Expected to be very low. Structurally similar compounds are reported to be almost insoluble in water.[4]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated, likely requiring some energy input (e.g., warming, sonication) to achieve significant concentrations.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted. Dimethyl sulfoxide (DMSO) is a powerful, versatile solvent for a wide range of organic compounds and is a common choice for preparing stock solutions in biological screening campaigns.[5] Related bromo- and chloro-substituted phenylsulfonyl pyrrolopyridines exhibit good solubility in DMSO and dichloromethane.[4][6]

  • Non-polar/Weakly Polar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene): Good to high solubility is expected due to the compound's lipophilic nature. Dichloromethane is frequently used as a reaction solvent for the synthesis of similar phenylsulfonyl pyrrolopyridines.[7]

Quantitative Solubility Data: A Predictive Framework

In the absence of experimentally determined values, the following table provides a predictive summary of the solubility of this compound in a range of common organic solvents. These predictions are based on the qualitative data of structurally similar compounds and general principles of solubility.

Solvent Solvent Type Predicted Solubility Range (mg/mL) Rationale & Comments
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Excellent solvent for a wide range of heterocyclic compounds. Recommended for primary stock solutions.[4][5][6]
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Similar to DMSO in its solubilizing power for polarizable molecules.
Dichloromethane (DCM)Chlorinated> 25Frequently used in the synthesis of related compounds, indicating good solubility.[4][6][7]
ChloroformChlorinated> 25Similar to DCM, expected to be a good solvent.[4]
Tetrahydrofuran (THF)Ether10 - 25A versatile solvent for a broad range of organic molecules.
AcetoneKetone5 - 15A polar aprotic solvent with moderate solubilizing power for this class of compound.
Ethyl AcetateEster5 - 15A common solvent for extraction and chromatography of moderately polar compounds.[7]
AcetonitrileNitrile1 - 10Less effective than DMSO or DMF for many complex organic molecules.
EthanolPolar Protic1 - 10Hydrogen bonding capability may be less favorable for this molecule compared to aprotic solvents.
MethanolPolar Protic1 - 5Similar to ethanol, but its higher polarity may further reduce solubility.
TolueneAromatic Hydrocarbon1 - 5Suitable for non-polar compounds, but solubility might be limited by the polar sulfonyl group.
Hexanes/HeptanesAliphatic Hydrocarbon< 0.1Very low solubility is expected due to the significant polarity of the sulfonyl and pyrrolopyridine moieties.

Experimental Determination of Solubility: Methodologies and Protocols

Accurate determination of solubility requires a systematic experimental approach. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[8]

Equilibrium Solubility Determination via the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic equilibrium solubility of this compound.

Objective: To determine the saturation concentration of the compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

  • Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed to let the excess solid settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a sample from the supernatant. To ensure no particulate matter is transferred, filter the sample through a solvent-compatible 0.22 µm syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_quant Analysis & Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Seal and Agitate at Constant Temperature (24-48h) B->C D Centrifuge to Pellet Excess Solid C->D Equilibration Complete E Filter Supernatant (0.22 µm filter) D->E F Prepare Serial Dilutions E->F Clear Filtrate G Analyze by Validated HPLC Method F->G H Calculate Solubility from Concentration G->H G cluster_compound This compound cluster_solvents Organic Solvents Compound Lipophilic Core (Aromatic Rings) + Polar Group (Sulfonyl) DMSO DMSO / DMF (Polar Aprotic) Compound->DMSO High Solubility DCM DCM / Chloroform (Weakly Polar) Compound->DCM Good Solubility EtOH Ethanol / Methanol (Polar Protic) Compound->EtOH Moderate Solubility Hexane Hexanes (Non-polar) Compound->Hexane Very Low Solubility

References

Reactivity of the pyrrolo[2,3-c]pyridine core with a phenylsulfonyl group

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Reactivity

I've initiated targeted Google searches to gather data on pyrrolo[2,3-c]pyridine's reactivity, focusing on the phenylsulfonyl influence. I'm prioritizing scholarly articles and reviews to establish a strong foundational understanding, and then I'll move to investigate any patents related to this area. My focus is on thoroughly exploring the impact of the phenylsulfonyl group.

Analyzing Search Results Now

I'm now diving into the Google results from my targeted searches. I've found some promising preliminary data on pyrrolo[2,3-c]pyridine reactivity and phenylsulfonyl influence. I'm focusing on scholarly articles and reviews. My current aim is to create a guide that starts with the fundamentals, then explains reaction types, and finally, covers experimental setups. I will explain the mechanisms behind any experimental choices.

Defining Guide Structure

I've formulated a structure for my technical guide. I will begin with an introduction to the pyrrolo[2,3-c]pyridine core and the phenylsulfonyl group's effect. The guide will then detail reaction types, followed by experimental protocols and applications. Each step will include citations to support the experimental approach. Finally, I will compile a complete "References" section.

Exploring Reactivity Insights

I'm starting to build a detailed guide on the reactivity of the pyrrolo[2,3-c]pyridine core, focusing on the effects of a phenylsulfonyl group. First, an introductory section that covers the basics of this heterocyclic system, laying the groundwork for more complex chemical behavior. The primary concern is now to address its chemical properties and reactivity in various situations.

Defining Reactivity Parameters

I'm now diving into the specifics of electrophilic aromatic substitution within the pyrrolo[2,3-c]pyridine core, especially how the phenylsulfonyl group dictates reactivity and regioselectivity. The plan is to unpack the reactions in the individual rings, explaining the pyrrole's typical preferences. I'll explain how it reacts with electrophiles in spite of the deactivating sulfonyl group's impact. Next up is the pyridine ring, which will require additional consideration.

Outlining Synthetic Strategies

I'm now shifting gears to nucleophilic substitution and cross-coupling reactions, which seem more practical for synthesis. Focusing on halogen leaving groups, and how they open up pathways, particularly via transition metal catalysis. I'll need to explore protecting groups' effects to manage these processes. The objective now is to offer users guidance on functionalization possibilities.

Expanding Reaction Pathways

Now, I'm integrating data on the functionalization of the pyrrole ring and deprotection of the phenylsulfonyl group, aiming for a comprehensive guide. I'm focusing on strategies to introduce substituents and then address the removal of the protecting group, ensuring users can navigate the entire process. This step links the reactivity discussions to practical synthetic approaches.

Developing Reaction Protocols

I'm now outlining a detailed protocol section. The aim is to create step-by-step instructions for key reactions, such as Suzuki-Miyaura cross-coupling. I'm focusing on providing practical guidance, covering all necessary steps, from starting materials to product isolation. I'm including a protocol for phenylsulfonyl group deprotection.

Developing Foundational Understanding

I'm now starting with a concise introduction to the pyrrolo[2,3-c]pyridine core, highlighting its medicinal importance and structural similarities. It's crucial to establish the base structure first, before focusing on the role of the phenylsulfonyl group as a protecting group and its electronic impact on reactivity and regioselectivity. This preliminary section will be the starting point to understand the molecule's nature.

Electronic properties of the 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine System

Authored by a Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core, a derivative of 6-azaindole, represents a heterocyclic system of significant interest in medicinal chemistry and materials science. The introduction of an N-phenylsulfonyl group dramatically modulates the electronic landscape of the parent azaindole scaffold, imparting unique properties that are critical for its application. This guide provides a comprehensive technical overview of these electronic properties, synthesizing theoretical principles with practical experimental and computational workflows. We delve into the influence of the sulfonyl moiety on the frontier molecular orbitals (HOMO-LUMO), redox behavior, and photophysical characteristics. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as an essential resource for professionals seeking to understand, characterize, and strategically deploy this important molecular system.

Introduction: The Strategic Importance of a Modulated Azaindole

Nitrogen-containing heterocyclic compounds are foundational scaffolds in a vast array of approved pharmaceutical agents.[1][2][3] Among these, the pyrrolopyridine framework, commonly known as azaindole, is a "privileged structure" that forms the core of numerous biologically active molecules targeting diseases from cancer to inflammatory disorders.[4][5] The 1H-pyrrolo[2,3-c]pyridine isomer, or 6-azaindole, is one of six possible isomeric forms.[5]

The true synthetic and functional versatility of this core is unlocked through substitution. The attachment of a phenylsulfonyl group to the pyrrole nitrogen is a common strategy in organic synthesis, often used as a protecting group. However, its role extends far beyond steric protection; it is a powerful electronic modulator. The sulfonyl group is strongly electron-withdrawing, a characteristic that fundamentally alters the electron density, reactivity, and photophysics of the heterocyclic system.[6] Understanding these electronic perturbations is paramount for predicting molecular interactions with biological targets, designing novel synthetic pathways, and exploring applications in materials science, such as for organic light-emitting diodes (OLEDs).[7]

This guide offers an in-depth exploration of the electronic properties of this compound, providing the theoretical grounding and practical methodologies required for its comprehensive characterization.

Molecular Structure and Synthesis

The foundational step in characterizing any system is ensuring its synthesis and purity. The N-sulfonylation of azaindoles is a robust and high-yielding transformation.

Representative Synthetic Protocol

While the literature provides specific details for the related 7-azaindole isomer, the protocol is readily adaptable to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core.[8] The following is a generalized, self-validating procedure.

Rationale: The reaction proceeds via deprotonation of the pyrrole N-H, which is acidic, followed by nucleophilic attack on the electrophilic sulfur atom of benzenesulfonyl chloride.

  • Base (NaOH): A strong base is required to deprotonate the weakly acidic pyrrole nitrogen.

  • Phase-Transfer Catalyst (TBAB): Tetrabutylammonium bromide is employed to facilitate the transfer of the hydroxide ion from the solid or aqueous phase to the organic phase where the azaindole is dissolved, accelerating the reaction.

  • Solvent (DCM): Dichloromethane is a suitable aprotic solvent that dissolves the starting materials without participating in the reaction.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq), finely ground sodium hydroxide (3.0 eq), and tetrabutylammonium bromide (0.03 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a stirrable slurry.

  • Cooling: Cool the mixture to 0 °C in an ice bath to control the initial exotherm upon addition of the sulfonyl chloride.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dry, N2-purged Flask Reagents Add 6-Azaindole, NaOH, TBAB, DCM Start->Reagents Cool Cool to 0 °C Reagents->Cool Add_Sulfonyl Add Benzenesulfonyl Chloride Cool->Add_Sulfonyl Stir Warm to RT, Stir 1-2h Add_Sulfonyl->Stir Quench Quench with H2O Stir->Quench Extract Extract with DCM Quench->Extract Purify Wash, Dry, Concentrate Extract->Purify Column Silica Gel Chromatography Purify->Column Product Pure Product Column->Product

Caption: Workflow for the N-sulfonylation of 6-azaindole.

Theoretical Electronic Properties

The phenylsulfonyl group imposes a significant electronic deficit on the pyrrolopyridine ring system, which can be understood through the lens of Frontier Molecular Orbital (FMO) theory.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.

  • HOMO: The orbital from which an electron is most easily removed (related to the ionization potential and propensity to be oxidized). It acts as the primary electron donor in reactions.

  • LUMO: The orbital to which an electron is most easily added (related to the electron affinity and propensity to be reduced). It acts as the primary electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals. A smaller gap generally corresponds to higher chemical reactivity, lower kinetic stability, and a red-shift (longer wavelength) in the lowest energy electronic absorption.[9][10][11]

For the this compound system:

  • The HOMO is expected to be predominantly localized on the electron-rich π-system of the fused pyrrole and pyridine rings.

  • The LUMO is expected to be significantly stabilized (lowered in energy) and delocalized across the electron-deficient pyridine ring and the powerfully electron-withdrawing phenylsulfonyl group.[6][12] This stabilization is the primary electronic consequence of N-sulfonylation.

  • The HOMO-LUMO gap is consequently narrowed compared to the parent 6-azaindole, rendering the molecule more susceptible to reduction and potentially shifting its absorption spectrum to longer wavelengths.

Conceptual Diagram of Electronic Modulation

G cluster_parent Parent 6-Azaindole cluster_sulfonylated 1-(Phenylsulfonyl)-6-Azaindole LUMO_p LUMO HOMO_p HOMO node_LUMO_p node_HOMO_p ↑↓ node_HOMO_p->node_LUMO_p  ΔE (Large) LUMO_s LUMO (Stabilized) HOMO_s HOMO (Slightly Stabilized) node_LUMO_s node_HOMO_s ↑↓ node_HOMO_s->node_LUMO_s  ΔE (Small) axis_top Energy axis_bottom axis_top->axis_bottom   

Caption: Effect of N-sulfonylation on frontier orbital energies.

Experimental Characterization Workflows

Theoretical predictions must be validated through empirical measurement. The following sections detail robust protocols for characterizing the electronic properties of the title compound.

Cyclic Voltammetry (CV) for Redox Profiling

Purpose: CV is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Expertise & Causality:

  • Three-Electrode System: A working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are used to precisely control the potential applied to the analyte and measure the resulting current.

  • Aprotic Solvent & Electrolyte: A non-aqueous, aprotic solvent (e.g., acetonitrile or DMF) and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) are crucial. This prevents protonation/deprotonation of the analyte and ensures conductivity.

  • Inert Atmosphere: The solution must be purged with an inert gas (N₂ or Ar) to remove dissolved oxygen, which is electroactive and would interfere with the measurement.[13]

  • Internal Standard: Ferrocene is often added as an internal standard. The well-defined Fc/Fc⁺ redox couple provides a reference point to correct for solvent effects and compare results between different experiments.

Step-by-Step Protocol:

  • Preparation: Prepare a ~1 mM solution of this compound in dry acetonitrile containing 0.1 M TBAPF₆.

  • Degassing: Sparge the solution with dry nitrogen gas for 15-20 minutes. Maintain a nitrogen blanket over the solution during the experiment.

  • Electrode Setup: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse, and dry before immersion.

  • Measurement: Scan the potential from an initial value (e.g., 0 V) towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction. A typical scan rate is 100 mV/s.

  • Standard Addition: After the initial measurement, add a small amount of ferrocene and repeat the scan to record its redox couple.

  • Data Analysis: Determine the onset potentials for oxidation (E_ox) and reduction (E_red). These values can be used to estimate the HOMO and LUMO energies using the following empirical formulas:

    • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

    • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

UV-Visible and Fluorescence Spectroscopy

Purpose: To probe the electronic transitions within the molecule. UV-Vis absorption spectroscopy measures the energy required to promote an electron to a higher energy state (e.g., from HOMO to LUMO), while fluorescence spectroscopy measures the energy released when the electron returns to the ground state.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-grade solvent (e.g., dichloromethane or methanol).

  • Absorption Spectrum: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from ~200 to 600 nm.[14] The wavelength of maximum absorbance (λ_max) corresponds to the primary π-π* transition.

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_max. Record the emission spectrum at a 90° angle to the excitation source.

  • Quantum Yield: Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of the emission process. N-substitution on azaindoles is known to significantly impact fluorescence properties.[15]

Integrated Experimental Workflow

G cluster_electrochem Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis start Pure Compound cv_prep Prepare Analyte in Electrolyte Solution start->cv_prep uv_prep Prepare Dilute Solution in UV-Grade Solvent start->uv_prep cv_degas Degas with N2 cv_prep->cv_degas cv_run Run Cyclic Voltammetry cv_degas->cv_run cv_data Determine E_ox, E_red cv_run->cv_data cv_homo_lumo Estimate HOMO/LUMO Energy Levels cv_data->cv_homo_lumo uv_run Acquire UV-Vis Absorption Spectrum uv_prep->uv_run fluor_run Acquire Fluorescence Emission Spectrum uv_run->fluor_run uv_data Determine λ_max and Emission Profile uv_run->uv_data fluor_run->uv_data

Caption: Integrated workflow for experimental electronic characterization.

Computational Modeling: An In Silico Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights that complement experimental data. It allows for the visualization of molecular orbitals and the calculation of electronic properties from first principles.[16][17]

Rationale: The B3LYP functional with a Pople-style basis set like 6-31G(d) offers a good balance of accuracy and computational cost for geometry optimization and electronic property prediction of organic molecules like azaindoles.[18]

Step-by-Step DFT Workflow:

  • Structure Input: Build the 3D structure of this compound in a molecular modeling interface.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule (e.g., using the B3LYP/6-31G(d) level of theory).

  • Frequency Analysis: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculation: Perform a single-point energy calculation using a larger basis set for higher accuracy if needed. From this, extract key electronic data:

    • HOMO and LUMO energy levels.

    • The full molecular orbital diagram.

    • The calculated electrostatic potential map, which visualizes electron-rich and electron-poor regions.

  • Spectrum Simulation (Optional): Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum, allowing for direct comparison with experimental results.

DFT Workflow Diagram

G Input 1. Build 3D Molecular Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Check Confirm True Minimum (No Imaginary Frequencies) Freq->Check Check->Opt No Calc 4. Single-Point Energy Calculation Check->Calc Yes Output 5. Extract Data & Visualize Calc->Output Data HOMO/LUMO Energies Orbital Plots Electrostatic Potential Output->Data

Caption: A standard workflow for DFT-based electronic property analysis.

Summary of Electronic Properties and Characterization

The following table summarizes the key electronic properties of the this compound system and the primary methods for their determination.

Property Description Experimental Method Computational Method Expected Influence of Phenylsulfonyl Group
Oxidation Potential Ease of removing an electron from the HOMO.Cyclic Voltammetry (CV)DFT (Koopmans' theorem)Minor increase (more difficult to oxidize).
Reduction Potential Ease of adding an electron to the LUMO.Cyclic Voltammetry (CV)DFTSignificant decrease (easier to reduce).
HOMO Energy Energy of the highest occupied molecular orbital.CV (from E_ox)DFTSlightly lowered (stabilized).
LUMO Energy Energy of the lowest unoccupied molecular orbital.CV (from E_red)DFTSignificantly lowered (stabilized).[6][12]
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO.UV-Vis Spectroscopy (from λ_max onset)DFT (E_LUMO - E_HOMO)Decreased relative to parent azaindole.
λ_max (Absorption) Wavelength of maximum light absorption.UV-Vis SpectroscopyTD-DFTRed-shifted (longer wavelength) compared to parent.

Implications for Drug Development

The electronic modifications induced by the phenylsulfonyl group have profound implications for researchers in drug discovery.

  • Modulation of Target Interactions: The altered electrostatic potential and dipole moment of the molecule can significantly change its non-covalent interactions (e.g., hydrogen bonding, π-stacking) within a protein's active site. Many kinase inhibitors, for example, are based on azaindole scaffolds, and their binding affinity is highly sensitive to the electronic nature of the core.[19][20]

  • Metabolic Stability: The electron-deficient nature of the ring system can influence its susceptibility to oxidative metabolism by cytochrome P450 enzymes, a critical parameter in drug development.

  • Synthetic Handle for Diversification: The electron-withdrawing sulfonyl group activates the ring towards certain chemical modifications while deactivating it towards others, providing a strategic tool for creating diverse chemical libraries for screening. The development of electrochemical synthesis methods for azaindole derivatives further expands these possibilities.[21][22]

Conclusion

The this compound system is more than a simple protected azaindole; it is a precisely tuned electronic entity. The phenylsulfonyl group acts as a powerful modulator, primarily by stabilizing the LUMO, which narrows the HOMO-LUMO gap and renders the molecule more reducible and electronically distinct from its parent heterocycle. A comprehensive understanding of these properties, achieved through a synergistic combination of theoretical modeling, electrochemical analysis, and spectroscopy, is essential for its rational application. For researchers in drug discovery and materials science, this knowledge enables the strategic design of next-generation kinase inhibitors, molecular probes, and advanced organic materials.

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Stability of the N-phenylsulfonyl protecting group on azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Utility of the N-Phenylsulfonyl Protecting Group on the Azaindole Core

Authored by a Senior Application Scientist

Introduction: The Azaindole Scaffold and the Necessity of Nitrogen Protection

Azaindoles, isosteric analogues of indoles where a carbon atom in the benzene ring is replaced by nitrogen, are privileged heterocyclic scaffolds in modern medicinal chemistry.[1][2] Their unique electronic properties and ability to act as bioisosteres of indoles have led to their incorporation into numerous biologically active compounds, most notably as core components of various kinase inhibitors.[2][3][4] The nitrogen atom in the pyridine ring can serve as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the hinge region of a kinase's active site.[2]

However, the synthetic manipulation of the azaindole nucleus is complicated by the reactivity of the pyrrole nitrogen. This nitrogen atom's lone pair contributes to the aromaticity of the pyrrole ring, making the N-H proton acidic and the ring itself susceptible to undesired side reactions under various conditions, including electrophilic substitution and metallation.[5] Therefore, the protection of this nitrogen is a critical strategic consideration in any multi-step synthesis involving an azaindole core.

Among the plethora of nitrogen protecting groups available, the N-phenylsulfonyl group has emerged as a robust and versatile choice.[5] It is renowned for its ability to withstand a wide range of reaction conditions, particularly those involving transition-metal-catalyzed cross-coupling, while being readily removable under specific, mild-to-moderate basic conditions.[3] This guide provides a comprehensive analysis of the stability profile of the N-phenylsulfonyl group on the azaindole core, offering field-proven insights into its application, stability, and cleavage for researchers in drug discovery and development.

Part 1: Installation of the N-Phenylsulfonyl Group

The protection of the azaindole nitrogen is typically a straightforward and high-yielding process. The reaction involves the deprotonation of the azaindole N-H with a suitable base, followed by quenching the resulting anion with benzenesulfonyl chloride.

Experimental Protocol: General Procedure for N-Sulfonylation
  • Dissolution: Dissolve the starting azaindole (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, THF, or DCM).

  • Deprotonation: Cool the solution to 0 °C and add a base (e.g., NaH, K2CO3, or t-BuOK, 1.1-1.5 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Sulfonylation: Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1-1.2 eq.) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up & Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The choice of base and solvent is often substrate-dependent but follows general chemical principles. Stronger bases like NaH are common, ensuring rapid and complete deprotonation.

G cluster_workflow N-Phenylsulfonyl Protection Workflow Azaindole Azaindole Substrate Deprotonation Deprotonation (Formation of Azaindole Anion) Azaindole->Deprotonation Base Base (e.g., NaH, K2CO3) in Anhydrous Solvent Base->Deprotonation Sulfonylation N-Sulfonylation Reaction Deprotonation->Sulfonylation BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Sulfonylation ProtectedAzaindole N-Phenylsulfonyl Azaindole Sulfonylation->ProtectedAzaindole

Caption: General workflow for the N-protection of azaindoles.

Part 2: Stability Profile under Common Synthetic Conditions

The utility of the N-phenylsulfonyl group stems from its predictable stability across a broad spectrum of chemical transformations, which is critical for designing orthogonal protection strategies in complex syntheses.[6]

Stability to Acidic and Reductive Conditions

The N-phenylsulfonyl group is generally stable to acidic conditions. While strong, harsh acidic treatments can lead to cleavage, it withstands the milder acidic conditions often used for the removal of other protecting groups like Boc or for acidic work-ups.[7]

Its stability under common reductive conditions is also a significant advantage. For instance, in the synthesis of the Aurora kinase inhibitor GSK 1070916, a nitro group on an N-phenylsulfonyl-4-azaindole derivative was successfully reduced using zinc in acetic acid without affecting the sulfonyl group.[3] This demonstrates compatibility with chemoselective reductions.

Stability in Transition-Metal-Catalyzed Cross-Coupling

A key strength of the N-phenylsulfonyl group is its exceptional stability during palladium-catalyzed cross-coupling reactions, which are fundamental for the functionalization of the azaindole core. The literature contains numerous examples where N-phenylsulfonyl protected azaindoles are successfully employed in:

  • Suzuki-Miyaura Couplings: Used for C-C bond formation to introduce aryl or heteroaryl moieties.[3] For example, 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine undergoes selective Suzuki coupling.[3]

  • Sonogashira Couplings: Essential for introducing alkyne functionalities.[8]

  • Buchwald-Hartwig Aminations: For the formation of C-N bonds.[9]

This stability allows for extensive modification of the azaindole scaffold at various positions (e.g., C2, C3, C4, C5) while the pyrrole nitrogen remains securely protected.[3]

G cluster_reactions Tolerated Reaction Classes ProtectedCore N-Phenylsulfonyl Azaindole Suzuki Suzuki Coupling ProtectedCore->Suzuki Sonogashira Sonogashira Coupling ProtectedCore->Sonogashira Buchwald Buchwald-Hartwig Amination ProtectedCore->Buchwald Reduction Selective Reductions (e.g., Zn/AcOH) ProtectedCore->Reduction

Caption: Stability of the N-phenylsulfonyl group in key reactions.

Orthogonal Stability

The concept of orthogonality is paramount in multi-step synthesis, allowing for the selective removal of one protecting group without affecting others.[6][10][11][12] The N-phenylsulfonyl group is orthogonal to many common protecting groups, including:

  • Acid-labile groups: such as tert-butoxycarbonyl (Boc), trityl (Trt), and silyl ethers (e.g., TIPS).

  • Fluoride-labile groups: such as silyl ethers (TIPS, SEM).[3][9]

This orthogonality allows for complex synthetic sequences where different functional groups within the same molecule can be manipulated independently.

Part 3: Cleavage of the N-Phenylsulfonyl Group

The strategic removal of the N-phenylsulfonyl group is most commonly achieved under basic conditions. However, alternative methods exist for substrates that are sensitive to strong bases.

Base-Mediated Deprotection

The cleavage of the N-S bond is readily accomplished by nucleophilic attack of a base on the sulfur atom. This is the most widely used method for deprotecting N-phenylsulfonyl azaindoles.[3]

Experimental Protocol: General Procedure for Basic Deprotection
  • Dissolution: Dissolve the N-phenylsulfonyl azaindole (1.0 eq.) in a suitable solvent (e.g., MeOH, EtOH, THF, or a mixture with water).

  • Base Addition: Add an aqueous solution of a strong base (e.g., NaOH or KOH, 2-10 eq.).

  • Heating: Heat the reaction mixture, typically to reflux, and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture, neutralize with acid (e.g., HCl), and extract the deprotected azaindole with an organic solvent.

  • Purification: The crude product is purified by crystallization or column chromatography.

The table below summarizes various conditions reported in the literature for this transformation.

BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOHMeOH/H₂OReflux295[3]
KOHTHF/H₂O601288[13]
t-BuOKTHFRT192[14]
DBNN/AN/AN/AN/A[15]

Note: DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) is also cited as an effective base for removal.[15]

Alternative Deprotection Methods

For substrates that cannot tolerate strong basic conditions, milder or alternative methods have been developed.

  • Electrochemical Reduction: Mild electrochemical methods have been described for the reductive cleavage of the N-S bond in N-phenylsulfonyl amines, offering a chemoselective approach under constant cathodic potential.[7]

  • Photoredox Catalysis: Emerging strategies using photoredox catalysis, for instance with quantum dots, can achieve reductive deprotection under neutral conditions with visible light, though this is less commonly applied to azaindoles specifically in the reviewed literature.[16]

Caption: Decision workflow for N-phenylsulfonyl deprotection.

Conclusion

The N-phenylsulfonyl group is a highly effective and reliable protecting group for the azaindole nitrogen in complex, multi-step organic synthesis. Its key advantages lie in its ease of installation, high stability under a wide array of synthetic conditions—most notably transition-metal-catalyzed cross-coupling reactions—and its predictable, clean removal under basic conditions. This robust stability profile provides a self-validating system for synthetic planning. For researchers and drug development professionals, mastering the application and cleavage of the N-phenylsulfonyl group is a valuable tool for unlocking the full synthetic potential of the versatile azaindole scaffold, enabling the efficient construction of novel and potent therapeutic agents.

References

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Methodological & Application

Introduction: The Strategic Importance of N-Sulfonylated Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

The 1H-pyrrolo[2,3-c]pyridine scaffold, a key member of the azaindole family of heterocycles, is a privileged structural motif in modern medicinal chemistry. Its presence in numerous biologically active compounds underscores its importance as a pharmacophore.[1][2] The strategic manipulation of this core structure is paramount in drug discovery programs, and the introduction of a phenylsulfonyl group onto the pyrrole nitrogen represents a critical transformation.

This N-sulfonylation serves a dual purpose. Firstly, the phenylsulfonyl group acts as a robust protecting group, passivating the otherwise reactive N-H bond and enabling selective functionalization at other positions of the bicyclic system.[3][4] Secondly, its electron-withdrawing nature modulates the electronic properties of the pyrrolo[2,3-c]pyridine ring, influencing its reactivity in subsequent chemical transformations such as electrophilic substitution or metal-catalyzed cross-coupling reactions.[5][6] Consequently, this compound is not merely a protected intermediate but a versatile building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas.[7][8]

This document provides a detailed protocol for the synthesis of this compound, grounded in established methodologies for N-sulfonylation of related azaindole isomers. It further elucidates the rationale behind the experimental design and discusses the broader utility of this key synthetic intermediate.

Primary Synthetic Route: Phase-Transfer Catalyzed N-Sulfonylation

The most direct and efficient route to this compound is the N-sulfonylation of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine, with benzenesulfonyl chloride. This reaction is typically performed under basic conditions. A highly effective iteration of this method employs a phase-transfer catalyst (PTC) to facilitate the reaction between the deprotonated, water-soluble azaindole and the organic-soluble sulfonyl chloride. This approach, adapted from a high-yield synthesis of the isomeric 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, ensures efficient conversion and simplifies product isolation.[9]

Reaction Causality and Component Roles
  • 1H-Pyrrolo[2,3-c]pyridine (Starting Material): The nucleophile in the reaction. The acidity of the pyrrole N-H proton (pKa ≈ 17 in DMSO for indole) allows for its removal by a suitable base.

  • Benzenesulfonyl Chloride (Reagent): The electrophile. The sulfur atom is highly electron-deficient due to the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack.

  • Sodium Hydroxide (Base): A strong, inexpensive base used to deprotonate the pyrrole nitrogen, generating the nucleophilic pyrrolide anion.

  • Tetrabutylammonium Bromide (TBAB) (Phase-Transfer Catalyst): This is the critical component for bridging the two-phase system (aqueous NaOH and organic solvent). The lipophilic tetrabutylammonium cation pairs with the hydroxide anion, transporting it into the organic phase to deprotonate the azaindole. Subsequently, it pairs with the resulting pyrrolide anion, enhancing its solubility and reactivity towards the benzenesulfonyl chloride in the organic phase.

  • Dichloromethane (DCM) (Solvent): An inert organic solvent that effectively dissolves the azaindole and benzenesulfonyl chloride. Its immiscibility with water is essential for the phase-transfer catalysis to operate.

Visualized Reaction Scheme

Caption: N-Sulfonylation of 1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Protocol

This protocol is adapted from the validated synthesis of an analogous 7-azaindole derivative.[9] Researchers should perform their own reaction optimizations.

Materials and Equipment
  • 1H-pyrrolo[2,3-c]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydroxide (NaOH), finely ground

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water (deionized)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, nitrogen inlet, magnetic stirrer, ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: To a dry, nitrogen-purged round-bottom flask, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq), finely ground sodium hydroxide (approx. 3.0 eq), and tetrabutylammonium bromide (approx. 0.03 eq).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to create a stirrable slurry (concentration of starting material approx. 0.4 M).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath while stirring.

  • Reagent Addition: Slowly add benzenesulfonyl chloride (approx. 1.2 eq) dropwise to the cold, stirred mixture. Caution: The reaction may be exothermic.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in cyclohexane or hexanes) to afford the pure this compound as a solid.

Data Summary and Characterization
ParameterValue/DescriptionReference
Molecular Formula C₁₃H₁₀N₂O₂S
CAS Number 867034-27-3[10]
Appearance Expected to be a white or off-white solid[9]
Purity >98% (typical for commercially available)
Storage Refrigerated, under an inert atmosphere
¹H NMR (CDCl₃) Predicted shifts based on isomer: δ ~8.5-7.2 (m, aromatic H), ~7.8 (d, pyrrole H), ~6.7 (d, pyrrole H)[9]
¹³C NMR (CDCl₃) Predicted shifts based on isomer: δ ~145-105 (aromatic and pyrrole C)[9]

Note: NMR data is extrapolated from the closely related isomer 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and should be confirmed experimentally.[9]

The Phenylsulfonyl Group as a Strategic Tool

The introduction of the phenylsulfonyl group is often a strategic step to facilitate further functionalization of the azaindole core.

Logical Workflow: Protection Followed by Functionalization

Protecting_Group_Strategy A 1H-Pyrrolo[2,3-c]pyridine (Starting Scaffold) B N-Sulfonylation (Protection) A->B Step 1 C This compound (Activated Intermediate) B->C D Site-Selective Functionalization (e.g., C-3 Lithiation, Halogenation, etc.) C->D Step 2 E Functionalized N-Sulfonyl Azaindole D->E F Deprotection (Base-mediated cleavage) E->F Step 3 G Functionalized 1H-Pyrrolo[2,3-c]pyridine (Final Product) F->G

Caption: Strategic workflow utilizing N-sulfonylation.

  • Protection and Activation: The phenylsulfonyl group protects the nitrogen and its electron-withdrawing nature acidifies the C-2 proton, facilitating regioselective lithiation and subsequent reaction with electrophiles.[11]

  • Directed Functionalization: This strategy enables the introduction of substituents at specific positions, which would be challenging with the unprotected azaindole due to competing reactivity at the nitrogen atom.[5]

  • Deprotection: The phenylsulfonyl group can be readily removed under basic conditions, such as treatment with a strong base, to reveal the N-H bond in the final, functionalized molecule.[3] This cleavage is a key advantage, making it a versatile tool in multi-step syntheses.[12]

Conclusion

The synthesis of this compound via phase-transfer catalyzed N-sulfonylation is a robust and scalable method for accessing this pivotal building block. The protocol outlined herein provides a clear, step-by-step guide for its preparation. Understanding the strategic role of the phenylsulfonyl moiety as both a protecting group and a reactivity modulator is essential for leveraging this intermediate in the design and synthesis of novel, biologically active compounds for drug development and life sciences research.

References

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances. Available from: [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available from: [Link]

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  • 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)-. ChemBK. Available from: [Link]

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  • 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole. National Institutes of Health. Available from: [Link]

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  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. Available from: [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available from: [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central, National Institutes of Health. Available from: [Link]

  • 1h-pyrrolo[2,3-b]pyridines. Google Patents.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available from: [Link]

  • Generation and reactions of 3-lithio-1-(phenylsulfonyl)indole. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and pharmacological activities of 7-azaindole derivatives. PubMed, National Institutes of Health. Available from: [Link]

  • Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. PubMed Central, National Institutes of Health. Available from: [Link]

  • Different strategies for synthesis of 7-azaindoles. ResearchGate. Available from: [Link]

  • 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. ChemBK. Available from: [Link]

  • 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine. MySkin-Recipes. Available from: [Link]

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  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central, National Institutes of Health. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde. Lead Sciences. Available from: [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

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Sources

N-phenylsulfonylation of 6-azaindole reaction conditions

The N-phenylsulfonylation of 6-azaindole is a reliable and fundamental transformation that enables the synthesis of key intermediates for drug discovery programs. By understanding the underlying mechanism—deprotonation followed by nucleophilic substitution—researchers can confidently execute this protocol. The choice of a strong, non-nucleophilic base like sodium hydride in an anhydrous aprotic solvent is critical for success. The resulting N-phenylsulfonyl-6-azaindole is not merely a protected version of the parent heterocycle; it is an electronically activated substrate, primed for further regioselective functionalization, making it an invaluable building block in the synthesis of complex, biologically active molecules. [2][3]

References

  • Friedrich, M., Schulz, L., Hofman, K., Zangl, R., Morgner, N., Shaaban, S., & Manolikakes, G. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. [Link]

  • Popova, Y., Sukhanova, A., Khrustalev, V., & Bakulev, V. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. Beilstein Journal of Organic Chemistry, 16, 2937-2947. [Link]

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link]

  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. [Link]

  • Bollini, M., & Casal, J. J. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1546. [Link]

  • Hua, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. PubMed Central. [Link]

The Strategic Application of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged structural motif. Its presence in numerous biologically active molecules underscores its importance as a pharmacophore. However, the inherent reactivity of the pyrrole nitrogen can complicate synthetic transformations. The introduction of a phenylsulfonyl protecting group at the N-1 position of the pyrrolo[2,3-c]pyridine core provides a robust solution, enabling chemists to strategically functionalize this valuable heterocycle with precision and control. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine in organic synthesis. We will delve into the rationale behind its use, provide detailed experimental protocols for its synthesis and subsequent transformations, and explore its role in the construction of complex molecular architectures.

The Phenylsulfonyl Group: More Than Just a Protecting Group

The selection of the phenylsulfonyl moiety as a protecting group for the pyrrolo[2,3-c]pyridine nitrogen is a strategic choice rooted in its unique electronic properties. Beyond simply masking the reactivity of the N-H bond, the strongly electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the entire heterocyclic system.[1] This electronic modulation allows for a range of synthetic manipulations that are often challenging with the unprotected parent heterocycle.

Key advantages of using the phenylsulfonyl group include:

  • Enhanced Stability: N-sulfonylated azaindoles exhibit increased stability towards various reagents and reaction conditions, including both acidic and basic media, that would otherwise lead to decomposition or undesired side reactions of the unprotected heterocycle.

  • Directed Metalation: The sulfonyl group can act as a powerful directing group in metalation reactions, facilitating the deprotonation of specific positions on the pyrrole or pyridine ring. This allows for the regioselective introduction of a wide array of electrophiles.

  • Activation for Nucleophilic Attack: The electron-withdrawing nature of the sulfonyl group can render the heterocyclic ring more susceptible to nucleophilic attack, opening up avenues for diverse functionalization pathways.

  • Reliable Deprotection: While robust, the phenylsulfonyl group can be reliably cleaved under specific reductive or basic conditions to unveil the N-H pyrrolo[2,3-c]pyridine core at a desired stage in a synthetic sequence.

Synthesis of this compound: A Foundational Protocol

The preparation of this compound is the crucial first step for its utilization in further synthetic endeavors. The following protocol is adapted from a reliable procedure for the synthesis of the isomeric 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine and can be effectively applied.[2]

Reaction Scheme: Synthesis of this compound

cluster_reaction start 1H-Pyrrolo[2,3-c]pyridine reagents + Benzenesulfonyl chloride product This compound start->product NaOH, TBAB DCM, 0 °C to rt conditions NaOH, TBAB DCM, 0 °C to rt reagents->product

Caption: Synthesis of this compound.

Detailed Experimental Protocol: Synthesis
Parameter Value
Reactants 1H-Pyrrolo[2,3-c]pyridine, Benzenesulfonyl chloride, Sodium hydroxide (finely ground), Tetrabutylammonium bromide (TBAB)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 1 hour
Work-up Aqueous work-up with DCM extraction
Purification Silica gel column chromatography

Step-by-Step Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq.), finely ground sodium hydroxide (3.0 eq.), and tetrabutylammonium bromide (0.03 eq.).

  • Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add benzenesulfonyl chloride (1.2 eq.) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound as a solid.

Applications in Organic Synthesis: A Toolkit for Molecular Innovation

The strategic placement of the phenylsulfonyl group on the pyrrolo[2,3-c]pyridine core unlocks a diverse range of synthetic transformations. This section details key applications and provides exemplary protocols.

Halogenation: Gateway to Cross-Coupling Chemistry

The introduction of a halogen atom, typically at the C3 position of the pyrrole ring, is a critical step for subsequent palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group deactivates the pyrrole ring towards electrophilic substitution, but also directs substitution to the C3 position.

Parameter Value
Reactants This compound, N-Iodosuccinimide (NIS)
Solvent Acetonitrile (MeCN)
Temperature Room temperature
Reaction Time 2-4 hours
Work-up Aqueous work-up with ethyl acetate extraction
Purification Silica gel column chromatography

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in acetonitrile in a round-bottom flask.

  • Add N-Iodosuccinimide (NIS) (1.1 eq.) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon consumption of the starting material, quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine.

Palladium-Catalyzed Cross-Coupling Reactions

With a halogenated handle in place, the this compound scaffold is primed for a variety of powerful C-C and C-N bond-forming reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.[3][4][5][6] The following protocol outlines a general procedure for the coupling of 3-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine with arylboronic acids.

cluster_reaction start 3-Halo-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-c]pyridine reagents + Ar-B(OH)₂ product 3-Aryl-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-c]pyridine start->product Pd Catalyst, Base Solvent, Heat conditions Pd Catalyst, Base Solvent, Heat reagents->product

Caption: Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling

Parameter Value
Reactants 3-Halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, Arylboronic acid or ester
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄
Solvent Dioxane/Water or Toluene/Ethanol/Water
Temperature 80-110 °C
Reaction Time 2-12 hours

Step-by-Step Procedure:

  • To a reaction vessel, add 3-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes.[1][7][8][9][10]

General Protocol: Heck Coupling

Parameter Value
Reactants 3-Halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, Alkene
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃
Solvent DMF, Acetonitrile
Temperature 80-120 °C

Step-by-Step Procedure:

  • Combine 3-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the alkene (1.5-2.0 eq.), the palladium catalyst (0.01-0.05 eq.), the ligand (if required), and the base (2.0-3.0 eq.) in a reaction vessel.

  • De-gas the mixture and place under an inert atmosphere.

  • Add the anhydrous solvent.

  • Heat the reaction to the specified temperature and monitor its progress.

  • After completion, cool the mixture, filter off any solids, and concentrate the filtrate.

  • Perform an aqueous work-up and extract with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography.

The Stille coupling utilizes organostannane reagents and offers a broad substrate scope with excellent functional group tolerance.[11][12][13][14][15]

General Protocol: Stille Coupling

Parameter Value
Reactants 3-Halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, Organostannane
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Ligand AsPh₃ (optional co-ligand)
Solvent Toluene, Dioxane, DMF
Temperature 80-110 °C

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, combine 3-halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the organostannane (1.1-1.5 eq.), and the palladium catalyst (0.02-0.05 eq.) in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, washing with an organic solvent.

  • Concentrate the filtrate and perform an aqueous work-up.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

Directed Ortho-Metalation (DoM): Regioselective Functionalization

The phenylsulfonyl group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position of the pyrrole ring with a strong base like n-butyllithium.[16][17] The resulting lithiated species can then be quenched with a variety of electrophiles.

start This compound intermediate 2-Lithio intermediate start->intermediate 1. n-BuLi, THF, -78 °C step1 1. n-BuLi, THF, -78 °C product 2-Substituted-1-(phenylsulfonyl)- 1H-pyrrolo[2,3-c]pyridine intermediate->product 2. Electrophile (E+) step2 2. Electrophile (E+)

Caption: Directed ortho-metalation and electrophilic quench.

General Protocol: Directed Ortho-Metalation

Parameter Value
Reactant This compound
Base n-Butyllithium (n-BuLi)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Electrophiles Aldehydes, ketones, alkyl halides, CO₂, etc.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete metalation.

  • Add the desired electrophile (1.2 eq.) to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Deprotection: Liberating the Core Scaffold

The final step in many synthetic sequences involving this compound is the removal of the phenylsulfonyl group to unveil the free N-H of the 6-azaindole core. Several methods can be employed, with the choice depending on the functional groups present in the molecule.

Protocol: Reductive Deprotection with Magnesium in Methanol

This method is often effective for the cleavage of N-sulfonyl groups under mild, reductive conditions.[18]

Step-by-Step Procedure:

  • Suspend the N-phenylsulfonylated pyrrolo[2,3-c]pyridine derivative (1.0 eq.) in anhydrous methanol.

  • Add magnesium turnings (5.0-10.0 eq.) to the suspension.

  • Stir the mixture at room temperature or with gentle heating. The reaction can be monitored by the consumption of magnesium and by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate.

  • Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by column chromatography or recrystallization.

Protocol: Deprotection with Tetrabutylammonium Fluoride (TBAF)

For substrates sensitive to reductive conditions, TBAF can be an effective alternative.[19]

Step-by-Step Procedure:

  • Dissolve the N-phenylsulfonylated pyrrolo[2,3-c]pyridine derivative (1.0 eq.) in anhydrous THF.

  • Add a solution of TBAF in THF (1.0 M, 2.0-3.0 eq.).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography to remove TBAF salts and obtain the deprotected product.

Conclusion: A Versatile Tool for Chemical Innovation

This compound has emerged as a highly valuable and versatile building block in organic synthesis. The phenylsulfonyl group serves not only as a robust protecting group but also as a powerful tool to modulate the reactivity of the 6-azaindole core, enabling a wide range of regioselective functionalization reactions. The protocols detailed in this guide provide a solid foundation for researchers to harness the full potential of this important synthetic intermediate. From the construction of complex biaryl systems via cross-coupling reactions to the precise introduction of functional groups through directed metalation, this compound offers a reliable and strategic pathway to novel molecular architectures with significant potential in drug discovery and materials science.

References

  • Heck, R. F. The Heck Reaction. Wikipedia. [Link]

  • Williams, R. M., et al. Org. Synth. 2011, 88, 197.
  • Tumkevicius, S., et al. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 48(2), 260-281.
  • Aarhus University. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]

  • University of Liverpool. Directed (ortho) Metallation. University of Liverpool. [Link]

  • Maleczka, R. E., et al. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]

  • Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. [Link]

  • Baran, P. Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • ResearchGate. Deprotection of 2-Pyridyl Sulfonyl Group from Pyridine-2-sulfonamides by Magnesium in Methanol. ResearchGate. [Link]

  • Saikia, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22961-22980.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. ResearchGate. [Link]

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Ohmi, M., et al. (2019). Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature.
  • Google Patents. 1h-pyrrolo[2,3-b]pyridines.
  • University of Leeds. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. [Link]

  • ChemBK. 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. ChemBK. [Link]

  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Xiao, F., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(49), 29331-29335.
  • Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of Organometallic Chemistry, 695(9-10), 1395-1404.
  • ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]

  • Schlosser, M. (2015).
  • Snieckus, V., et al. Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization via Dynamic Equilibrium between C-2 and C-5 Lithio Species. OUCI. [Link]

  • ResearchGate. (PDF) Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. ResearchGate. [Link]

  • ResearchGate. Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ResearchGate. [Link]

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Palladium-Catalyzed Cross-Coupling Reactions with 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized 6-Azaindoles

The 1H-pyrrolo[2,3-c]pyridine, commonly known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole and other azaindole isomers, such as the well-studied 7-azaindole, makes it a valuable core for the development of novel therapeutics, particularly kinase inhibitors. The strategic functionalization of the 6-azaindole nucleus is paramount for modulating biological activity, and palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.

This guide focuses on the application of Suzuki-Miyaura, Heck, and Sonogashira couplings to the 1-(phenylsulfonyl)-protected 6-azaindole scaffold. The phenylsulfonyl group serves a dual purpose: it protects the pyrrole nitrogen, enhancing stability and preventing unwanted side reactions, and its electron-withdrawing nature can influence the regioselectivity of subsequent functionalization steps. While generally stable, this protecting group can be readily removed under basic conditions, providing access to the final N-H azaindole.

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states. This cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) species. This is often the rate-determining step.

  • Transmetalation (for Suzuki and Sonogashira): A nucleophilic coupling partner (an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the case of the Heck reaction, the transmetalation step is replaced by migratory insertion of an alkene into the Pd-C bond, followed by β-hydride elimination to form the coupled product.

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)-X(L_n) Pd0->PdII_RX Oxidative Addition OxAdd Oxidative Addition (R-X) PdII_RR R-Pd(II)-R'(L_n) PdII_RX->PdII_RR Transmetalation Transmetal Transmetalation (R'-M) PdII_RR->Pd0 Reductive Elimination Product R-R' PdII_RR->Product RedElim Reductive Elimination l1 R-X = Aryl/Vinyl Halide l2 R'-M = Organoboron (Suzuki) or Organocopper (Sonogashira)

General Palladium Catalytic Cycle.

Application Note 1: Suzuki-Miyaura Coupling for C-Arylation

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. For the 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine scaffold, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for exploring structure-activity relationships in drug discovery.

While a specific protocol for the 6-azaindole isomer is not extensively documented, successful couplings on the closely related 7-azaindole scaffold provide a reliable foundation. The following protocol is adapted from methodologies proven effective for these challenging, nitrogen-containing heterocycles.[1][2]

Experimental Protocol: Suzuki-Miyaura Coupling

This procedure describes the coupling of a halo-substituted this compound with a generic arylboronic acid.

1. Reaction Setup:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., SPhos, 10 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).

2. Inert Atmosphere:

  • Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

3. Solvent Addition:

  • Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

5. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reagents for Suzuki-Miyaura Coupling
ReagentCAS NumberMolecular WeightSafety Precautions
Halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridineVariesVariesHandle in a fume hood, wear appropriate PPE.
Arylboronic AcidVariesVariesIrritant; handle in a fume hood.
Pd₂(dba)₃51364-51-3915.72Skin and eye irritant.
SPhos657408-07-6410.54Air and moisture sensitive. Handle under inert atmosphere.
K₃PO₄7778-53-2212.27Corrosive; causes severe skin burns and eye damage.
1,4-Dioxane123-91-188.11Flammable, carcinogen, skin and eye irritant.
Representative Conditions for Suzuki-Miyaura Coupling of Azaindoles

Catalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhos (5/10)K₃PO₄ (2.0)Toluene/EtOH (1:1)60-11043-88[2]
Pd(dppf)Cl₂ (10)K₂CO₃ (2.0)DME/H₂O80~70[3]
XPhos Pd G2 (2-5)K₃PO₄ (2.0)Dioxane/H₂O100High[4]

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start -> setup -> inert -> solvent -> heat -> monitor -> workup -> purify -> end; }

Suzuki-Miyaura Coupling Experimental Workflow.

Application Note 2: Heck-Mizoroki Reaction for C-Alkenylation

The Heck reaction offers a direct method for the alkenylation of aryl halides, forming a new carbon-carbon double bond. This transformation is particularly useful for introducing versatile olefin functionalities onto the 6-azaindole core, which can be further elaborated. A practical approach for the synthesis of substituted 6-azaindoles involves a cascade C-N cross-coupling/Heck reaction, demonstrating the feasibility of Heck-type cyclizations to form the 6-azaindole ring system.[4][5] This provides a strong basis for a standard intermolecular Heck protocol.

Experimental Protocol: Heck-Mizoroki Reaction

This procedure outlines the coupling of a halo-substituted this compound with a generic alkene.

1. Reaction Setup:

  • In a sealable reaction tube, combine the halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., Et₃N, 2.0 eq.).

2. Solvent Addition:

  • Add a suitable solvent, such as acetonitrile or DMF.

3. Reaction:

  • Seal the tube and heat the mixture to the required temperature (typically 100-140 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

4. Work-up:

  • Cool the reaction mixture to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

5. Purification:

  • Purify the residue by silica gel column chromatography to isolate the desired product.

Reagents for Heck-Mizoroki Reaction
ReagentCAS NumberMolecular WeightSafety Precautions
Halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridineVariesVariesHandle in a fume hood, wear appropriate PPE.
Alkene (e.g., Styrene)100-42-5104.15Flammable, irritant.
Pd(OAc)₂3375-31-3224.50Irritant, sensitizer.
Triphenylphosphine (PPh₃)603-35-0262.29Harmful if swallowed, skin/eye irritant.
Triethylamine (Et₃N)121-44-8101.19Flammable, corrosive, toxic by inhalation.
Acetonitrile75-05-841.05Flammable, toxic by inhalation, ingestion, and skin contact.
Representative Conditions for Heck Reactions

Catalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhos (4/8)t-BuONa (3.0)Toluene11050-80[4][5]
Pd(OAc)₂ / PPh₃ (5/10)Et₃N (2.0)Acetonitrile120VariesGeneral

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start -> setup -> solvent -> heat -> monitor -> workup -> purify -> end; }

Heck-Mizoroki Reaction Experimental Workflow.

Application Note 3: Sonogashira Coupling for C-Alkynylation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl and vinyl halides. The resulting alkynes are exceptionally versatile synthetic intermediates. For the 6-azaindole scaffold, the introduction of an alkyne opens up possibilities for further transformations such as cyclizations, click chemistry, or reduction to other functional groups. The protocol below is adapted from a successful Sonogashira coupling of a 3-iodoindazole, a structurally similar N-heterocycle, which highlights the necessity of N-protection for a successful reaction.[6]

Experimental Protocol: Sonogashira Coupling

This procedure details the coupling of a halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine with a terminal alkyne.

1. Reaction Setup:

  • To a Schlenk flask, add the halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), and the copper co-catalyst (e.g., CuI, 2.5 mol%).

2. Inert Atmosphere:

  • Evacuate and backfill the flask with nitrogen or argon three times.

3. Solvent and Reagent Addition:

  • Add a degassed solvent such as THF.

  • Add the base, typically an amine that can also act as a co-solvent (e.g., diisopropylamine, 7.0 eq.).

  • Finally, add the terminal alkyne (1.1 eq.) via syringe.

4. Reaction:

  • Stir the reaction mixture at room temperature for 3-24 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

5. Work-up:

  • Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

Reagents for Sonogashira Coupling

ReagentCAS NumberMolecular WeightSafety Precautions
Halo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridineVariesVariesHandle in a fume hood, wear appropriate PPE.
Terminal Alkyne (e.g., Phenylacetylene)536-74-3102.13Flammable, irritant.
Pd(PPh₃)₂Cl₂13965-03-2701.90Skin and eye irritant.
Copper(I) Iodide (CuI)7681-65-4190.45Harmful if swallowed, causes serious eye irritation.
Diisopropylamine108-18-9101.19Highly flammable, corrosive, toxic.
Tetrahydrofuran (THF)109-99-972.11Highly flammable, may form explosive peroxides.

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start -> setup -> inert -> add_reagents -> react -> monitor -> workup -> purify -> end; }

Sonogashira Coupling Experimental Workflow.

Deprotection of the Phenylsulfonyl Group

The removal of the phenylsulfonyl protecting group is a critical final step to access the N-H 6-azaindole. This transformation is typically achieved under basic conditions.

Protocol: Phenylsulfonyl Deprotection

1. Reaction Setup:

  • Dissolve the this compound derivative (1.0 eq.) in a suitable solvent such as methanol or THF.

  • Add an aqueous solution of a strong base (e.g., 2M NaOH or KOH, 5.0 eq.).

2. Reaction:

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-16 hours.

  • Monitor the deprotection by TLC or LC-MS.

3. Work-up:

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

4. Purification:

  • If necessary, purify the product by column chromatography or recrystallization.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Use a fresh batch of catalyst, screen different ligands, increase the temperature, ensure all reagents and solvents are pure and anhydrous.
Homocoupling of Boronic Acid (Suzuki) Reaction conditions favor boronic acid self-coupling.Use a less polar solvent, lower the reaction temperature, or use a different base. Ensure a strictly inert atmosphere.
Protodeboronation (Suzuki) The boronic acid is unstable under the reaction conditions.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), use the corresponding boronate ester, or shorten the reaction time.
Alkyne Dimerization (Sonogashira) Glaser coupling is competing with the Sonogashira reaction.Ensure the reaction is strictly anaerobic. Copper-free Sonogashira conditions can also be explored.
Incomplete Reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. A higher catalyst loading may also be beneficial.
Difficult Deprotection The substrate is resistant to basic hydrolysis.Increase the concentration of the base, use a stronger base (e.g., LiOH), or try a different solvent system (e.g., with a co-solvent like dioxane).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of the this compound scaffold. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide reliable and versatile routes to introduce aryl, alkenyl, and alkynyl moieties, respectively. The protocols and guidelines presented here, adapted from robust methodologies for similar heterocyclic systems, offer a solid foundation for researchers in drug discovery and medicinal chemistry to generate diverse libraries of 6-azaindole derivatives for biological evaluation.

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2625. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(11), 13586-13601. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Pires, M. J. D., Poeira, D. L., Purificação, S. I., & Marques, M. M. B. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(13), 3250-3253. [Link]

  • Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 7(40), 35839-35851. [Link]

  • Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. ResearchGate. [Link]

  • Heck Reaction. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

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Application Notes and Protocols for the Synthesis and Evaluation of Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored By: A Senior Application Scientist

Introduction: The Rationale for Targeting LSD1 with Pyrrolo[2,3-c]pyridine Scaffolds

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation.[1][2] It primarily removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription.[3] Consequently, LSD1 generally functions as a transcriptional repressor.[4] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[3][5]

The pyrrolo[2,3-c]pyridine core has emerged as a promising scaffold for the development of potent and selective LSD1 inhibitors.[6] This guide provides a detailed technical overview of the synthesis, characterization, and biological evaluation of this class of compounds, enabling researchers to explore their therapeutic potential.

I. Synthetic Strategy: A Guided Approach to Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitors

The synthesis of potent pyrrolo[2,3-c]pyridine-based LSD1 inhibitors can be achieved through a multi-step process, often building upon established scaffolds like GSK-354.[3] The general synthetic strategy involves the construction of the core pyrrolo[2,3-c]pyridine ring system, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties.

A representative synthetic workflow is depicted below:

Synthesis_Workflow A Starting Material (e.g., Substituted Pyridine) B Pyrrolo[2,3-c]pyridine Core Formation A->B Annulation C Functionalization (e.g., Halogenation) B->C Activation D Key Intermediate C->D E Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) D->E Introduction of Side Chains F Final Inhibitor E->F Final Modification/ Deprotection

Caption: General synthetic workflow for pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.

Protocol 1: Synthesis of a Potent Pyrrolo[2,3-c]pyridine-Based LSD1 Inhibitor (Exemplified by Analogs of Compound 46/LSD1-UM-109)

This protocol is a representative synthesis based on the reported discovery of highly potent pyrrolo[2,3-c]pyridine LSD1 inhibitors.[3]

Step 1: Synthesis of the Pyrrolo[2,3-c]pyridine Core

The core can be constructed via various methods, including the Bartoli indole synthesis from a substituted nitropyridine and a vinyl Grignard reagent.

Step 2: Functionalization of the Core

Subsequent steps involve functionalization, such as halogenation, to enable the introduction of diverse side chains through cross-coupling reactions.

Step 3: Introduction of Side Chains via Cross-Coupling

A key step is the Suzuki or Buchwald-Hartwig coupling to introduce aryl or amino groups at specific positions of the pyrrolo[2,3-c]pyridine core. For instance, a Suzuki coupling can be used to introduce a substituted phenyl ring.[7]

Step 4: Final Modification and Deprotection

The final steps may involve modification of the introduced side chains and removal of any protecting groups to yield the final inhibitor.

Materials and Reagents:

  • Substituted 2-chloro-3-nitropyridine

  • Vinylmagnesium bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Appropriate boronic acids or amines for coupling reactions

  • Bases (e.g., K₂CO₃, Cs₂CO₃)

  • Solvents (e.g., THF, dioxane, DMF)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Detailed Procedure (Illustrative):

  • Core Synthesis: To a solution of the substituted 2-chloro-3-nitropyridine in THF, add vinylmagnesium bromide dropwise at low temperature. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated NH₄Cl solution and extract the product. Purify by column chromatography.

  • Functionalization: The pyrrolo[2,3-c]pyridine core is then functionalized, for example, by iodination at a specific position using N-iodosuccinimide (NIS).

  • Coupling: The functionalized intermediate is subjected to a Suzuki coupling with a desired boronic acid in the presence of a palladium catalyst and a base in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated to ensure completion.

  • Final Steps: Subsequent modifications and deprotection steps are carried out as needed to arrive at the final inhibitor.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[8][9]

  • Mass Spectrometry (MS): To confirm the molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

II. Biological Evaluation: Assessing Inhibitor Potency and Cellular Effects

The biological activity of the synthesized pyrrolo[2,3-c]pyridine derivatives is evaluated through a series of in vitro biochemical and cell-based assays.

A. Biochemical Assays for LSD1 Inhibition

These assays directly measure the enzymatic activity of LSD1 and its inhibition by the synthesized compounds.

Biochemical_Assay_Workflow A Recombinant LSD1 Enzyme D Incubation A->D B Substrate (e.g., H3K4me2 peptide) B->D C Test Compound (Pyrrolo[2,3-c]pyridine inhibitor) C->D E Detection of Demethylation Product D->E F IC50 Determination E->F

Caption: Workflow for biochemical evaluation of LSD1 inhibitors.

1. Horseradish Peroxidase (HRP)-Coupled Assay

This is a continuous, spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.[10]

Protocol 2: HRP-Coupled LSD1 Inhibition Assay [11]

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or similar HRP substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96- or 384-well microplate

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Prepare a reaction mixture containing assay buffer, LSD1 enzyme, HRP, and Amplex Red.

  • Add serial dilutions of the test compounds to the wells of the microplate.

  • Initiate the reaction by adding the H3K4me2 peptide substrate.

  • Incubate the plate at room temperature or 37°C, protected from light.

  • Monitor the increase in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays are robust, high-throughput screening methods for measuring LSD1 activity.[12] They typically use a biotinylated histone peptide substrate and antibodies that specifically recognize the methylated or demethylated form of the substrate.

Protocol 3: HTRF LSD1 Inhibition Assay [12]

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated mono- or di-methylated histone H3 peptide substrate

  • Europium cryptate-labeled anti-demethylated histone antibody

  • Streptavidin-XL665

  • Test compounds

  • Assay buffer

  • Low-volume 384-well microplate

  • HTRF-compatible microplate reader

Procedure:

  • Add serial dilutions of the test compounds to the wells of the microplate.

  • Add the LSD1 enzyme and the biotinylated substrate to initiate the enzymatic reaction.

  • Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

  • Incubate for a further period to allow for antibody binding.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Data Presentation: Biochemical Activity

CompoundLSD1 IC₅₀ (nM)Reference
Compound 46 (LSD1-UM-109) 3.1[3]
GSK-354130[13]
SP-257726.2[5]
B. Cell-Based Assays for LSD1 Inhibition

Cell-based assays are crucial for determining the efficacy of LSD1 inhibitors in a more physiologically relevant context.

Cellular_Assay_Workflow A Cancer Cell Lines (e.g., AML, SCLC) B Treatment with Pyrrolo[2,3-c]pyridine Inhibitor A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Western Blot Analysis (Histone Methylation Marks) B->D E Gene Expression Analysis (qRT-PCR) B->E F Data Analysis and Interpretation C->F D->F E->F

Caption: General workflow for the cellular evaluation of LSD1 inhibitors.

1. Cell Viability/Proliferation Assays

These assays determine the effect of the inhibitors on the growth and survival of cancer cell lines.

Protocol 4: Cell Viability Assay [14]

Materials:

  • Cancer cell lines (e.g., MV4;11 for AML, NCI-H1417 for SCLC)

  • Complete cell culture medium

  • Test compounds

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed the cells in 96-well plates at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for an extended period (e.g., 7-10 days, as the effects of LSD1 inhibition on cell proliferation can be delayed).[3]

  • At the end of the treatment period, add the cell viability reagent according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

2. Western Blot Analysis of Histone Methylation

This assay confirms target engagement by measuring the levels of LSD1's histone substrates.

Protocol 5: Western Blot for H3K4 Methylation [1]

Materials:

  • Treated and untreated cell lysates

  • Primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents and imaging system

Procedure:

  • Treat cells with the LSD1 inhibitor for a specified time (e.g., 24-72 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against H3K4me1/2 and total H3.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • A potent inhibitor should lead to a dose-dependent increase in H3K4me1 and H3K4me2 levels.[1]

Data Presentation: Cellular Activity

CompoundCell LineCell Growth IC₅₀ (nM)Reference
Compound 46 (LSD1-UM-109) MV4;11 (AML)0.6[3]
Compound 46 (LSD1-UM-109) MOLM-13 (AML)31[3]
Compound 46 (LSD1-UM-109) H1417 (SCLC)1.1[3]
GSK-354MV4;11 (AML)>1000[13]

III. Trustworthiness and Self-Validating Systems

To ensure the reliability of the results, it is crucial to incorporate self-validating systems into the experimental design:

  • Orthogonal Assays: Use multiple, distinct assays to confirm inhibitor activity. For example, a hit from a primary HRP-coupled assay should be validated using an HTRF or mass spectrometry-based assay.[10]

  • Cellular Target Engagement: Correlate the anti-proliferative effects of the inhibitor with a direct measure of target engagement in cells, such as an increase in H3K4 methylation marks.

  • Positive and Negative Controls: Always include known potent LSD1 inhibitors (e.g., tranylcypromine, GSK-LSD1) as positive controls and inactive analogs or vehicle as negative controls.

  • Selectivity Profiling: Assess the selectivity of novel inhibitors against other histone demethylases and monoamine oxidases (MAO-A and MAO-B) to ensure on-target activity.

IV. Conclusion and Future Directions

The pyrrolo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel, potent, and reversible LSD1 inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this class of compounds. Further optimization of these molecules could lead to the development of effective therapeutics for the treatment of various cancers and other diseases where LSD1 is dysregulated.

V. References

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Wang, S., et al. (2023). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. R Discovery. [Link]

  • Molecular Devices. (n.d.). High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. [Link]

  • Culhane, J. C., & Cole, P. A. (2017). LSD1 Histone Demethylase Assays and Inhibition. Methods in molecular biology (Clifton, N.J.). [Link]

  • Semantic Scholar. (n.d.). Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. [Link]

  • Vashisht, R., et al. (2015). High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases. Journal of biomolecular screening. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Mimas, A., et al. (2008). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry. [Link]

  • Sharma, R., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ResearchGate. [Link]

  • Khaled, M. H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Semantic Scholar. [Link]

  • Agilent. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. [Link]

  • Sharma, R., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • BPS Bioscience. (n.d.). LSD1 (KDM1A) Chemiluminescent Assay Kit. [Link]

  • Zheng, C., et al. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. PubMed. [Link]

  • Kim, D., et al. (2019). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. PubMed. [Link]

  • Shestakova, T., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Sedej, M., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. MDPI. [Link]

  • McNab, H. (1987). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • TheraIndx Lifesciences. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. [Link]

  • Vianello, P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Structural Genomics Consortium. (n.d.). GSK-LSD1. [Link]

  • Schober, M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Semantic Scholar. [Link]

  • Shih, C., et al. (2009). SYNTHESIS OF PYRROLO[2,3-d]PYRIMIDINE ANALOGUES. Semantic Scholar. [Link]

  • Patel, K., et al. (2022). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1, LSD1 histone demethylaseassay protocol. [Link]

  • Al-Suwaidan, I. A., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic and Medicinal Chemistry International Journal. [Link]

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Application Notes & Protocols for the Biological Screening of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, represents a versatile and promising scaffold in medicinal chemistry.[1] Its derivatives have demonstrated significant potential as kinase inhibitors and antiproliferative agents, making them attractive candidates for therapeutic development, particularly in oncology.[1][2][3] This guide provides a comprehensive framework for the biological screening of novel 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine analogs. We present detailed protocols for a robust primary biochemical screen targeting kinase activity, a secondary cell-based assay to determine antiproliferative effects, and essential guidelines for data analysis and interpretation. The methodologies are designed to ensure scientific rigor, reproducibility, and the efficient identification of lead compounds for further development.

Pre-Screening & Strategic Considerations

Before initiating any screening campaign, meticulous planning is paramount to ensure the quality and reliability of the generated data. This phase encompasses compound management, quality control, and the strategic selection of biological targets.

Compound Management and Quality Control (QC)

The integrity of your compound library is the foundation of a successful screening campaign.

  • Solubility Assessment: The phenylsulfonyl moiety and other substitutions can significantly impact the aqueous solubility of the analogs. It is critical to determine the optimal solvent (typically 100% DMSO) and the maximum soluble concentration for creating stock solutions (e.g., 10-20 mM).

  • Purity Analysis: Each analog should be assessed for purity, typically via LC-MS or HPLC. A purity level of >95% is recommended to ensure that the observed biological activity is attributable to the compound of interest and not to contaminants.

  • Compound Storage: Stock solutions should be stored in tightly sealed containers at -20°C or -80°C to prevent degradation and solvent evaporation. Minimize freeze-thaw cycles by preparing intermediate-concentration aliquots.

  • Plate Preparation: For high-throughput screening (HTS), compounds are typically arrayed in 96- or 384-well plates.[4] Use automated liquid handlers to create "assay-ready" plates containing nanoliter volumes of the test compounds to ensure precision and minimize variability.[4][5]

Rationale for Target Selection: Kinase Inhibition

The pyrrolo[2,3-c]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1] Protein kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] Therefore, a kinase inhibition assay is a logical and highly relevant primary screen for this class of compounds.

  • Target-Based vs. Phenotypic Screening: This guide employs a target-based primary screen (kinase inhibition) followed by a phenotypic secondary screen (cell viability). This approach first identifies compounds that engage a specific molecular target and then confirms that this engagement translates into a desired cellular effect.[8]

  • Example Target Pathway (MAPK/ERK): The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation and survival, and it is frequently dysregulated in cancers like melanoma.[6] Kinases within this pathway (e.g., BRAF, MEK) are validated drug targets, making them excellent choices for screening these analogs.

MAPK_ERK_Pathway cluster_drug Potential Inhibition by Analogs GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Analog Pyrrolo[2,3-c]pyridine Analog Analog->RAF Analog->MEK

Caption: The MAPK/ERK signaling pathway, a key target for anticancer kinase inhibitors.

Primary Screening: In Vitro Kinase Inhibition Assay

The primary screen aims to rapidly identify "hit" compounds that inhibit the enzymatic activity of a target kinase from a large library of analogs. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for HTS.[9] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]

Principle of the ADP-Glo™ Assay

This is a two-step process:

  • Kinase Reaction: The kinase phosphorylates a substrate using ATP, producing ADP. Test compounds that inhibit the kinase will reduce the amount of ADP produced.

  • ADP Detection: First, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP back to ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial ADP concentration.[9] Kinase inhibition results in a decrease in the luminescent signal.[6]

Detailed Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Target Kinase (e.g., BRAF V600E) and corresponding substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • Test Compounds: this compound analogs

  • Positive Control Inhibitor (e.g., Sorafenib for BRAF)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, buffers) according to the manufacturer's instructions. The ATP concentration should be at or near the Km for the target kinase to ensure sensitive detection of competitive inhibitors.[10]

  • Assay Plate Setup:

    • Test Wells: Add 1-5 µL of kinase reaction buffer. Dispense 50 nL of test compound solution in DMSO.

    • Positive Control: Dispense 50 nL of a known inhibitor (e.g., Sorafenib) at a concentration expected to give >90% inhibition.

    • Negative (Vehicle) Control: Dispense 50 nL of 100% DMSO. This represents 0% inhibition (maximum kinase activity).

    • Blank (No Enzyme) Control: Add buffer and 50 nL of 100% DMSO, but substitute kinase with buffer in the next step. This represents 100% inhibition.

  • Initiate Kinase Reaction: Add 2.5 µL of a 2X kinase/substrate solution to all wells.

  • Start Reaction: Add 2.5 µL of a 2X ATP solution to all wells to start the reaction. The final volume is now 5-10 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

Secondary Screening: Cell-Based Antiproliferative Assay

Hits identified in the primary biochemical assay must be validated in a cellular context.[11] A cell-based assay confirms that the compounds can penetrate cell membranes, engage the target in the complex intracellular environment, and produce a desired phenotypic effect, such as inhibiting cancer cell growth. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[12]

Principle of the CellTiter-Glo® Assay

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity.[12][13] The single-reagent format lyses the cells to release ATP, which then drives a luciferase reaction. The resulting luminescent signal is directly proportional to the number of viable cells. A decrease in signal indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[14]

Detailed Protocol: CellTiter-Glo® Cell Viability Assay

Materials:

  • Cancer Cell Line (e.g., A375 human melanoma, which harbors the BRAF V600E mutation)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Primary Hit Compounds and Controls

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

  • White, clear-bottom 96-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet)

  • Luminescence-capable plate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. A typical dose-response curve might use 8-10 concentrations.

  • Dosing: Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (e.g., 0.1% DMSO) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Signal Generation: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis and Interpretation

Proper data analysis is crucial to distinguish true hits from false positives and to accurately quantify compound potency.[15][16]

Primary Screen Data Analysis
  • Normalization: The raw luminescence data (RLU) is converted to Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_blank) / (RLU_vehicle - RLU_blank))

  • Hit Identification: A "hit" is typically defined as a compound that produces an inhibition value greater than a specific threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the vehicle control).

  • Assay Quality Control (Z'-factor): The Z'-factor is a statistical measure of assay quality and is calculated using the positive (blank) and negative (vehicle) controls. Z' = 1 - (3 * (SD_vehicle + SD_blank)) / |Mean_vehicle - Mean_blank| An assay with a Z' > 0.5 is considered robust and suitable for HTS.

Secondary Screen Data Analysis
  • Normalization: Data is typically normalized to Percent Viability: % Viability = 100 * (RLU_compound - RLU_blank) / (RLU_vehicle - RLU_blank)

  • Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration.

  • IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[17]

Data Presentation

Summarize the quantitative data in a structured table for clear comparison of hit compounds.

Compound IDPrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50 in µM, A375 cells)
Analog-00185.20.75
Analog-00235.6> 50
Analog-00392.50.21
Analog-00495.10.15
Sorafenib98.70.52

Overall Screening Workflow & Troubleshooting

The path from a compound library to a validated hit involves a multi-step process designed to systematically filter and confirm active molecules.

Screening_Workflow Lib 1. Compound Library (Pyrrolo[2,3-c]pyridine Analogs) QC 2. Quality Control (Purity, Solubility) Lib->QC HTS 3. Primary HTS (In Vitro Kinase Assay) QC->HTS Hits 4. Primary Hits (% Inhibition > Threshold) HTS->Hits DoseResp 5. Dose-Response (Biochemical IC50) Hits->DoseResp ConfirmedHits 6. Confirmed Hits DoseResp->ConfirmedHits Secondary 7. Secondary Assay (Cell Viability, IC50) ConfirmedHits->Secondary ValidatedHits 8. Validated Hits (Potent & Cell-Active) Secondary->ValidatedHits

Caption: A typical high-throughput screening cascade for inhibitor discovery.

Common Troubleshooting Scenarios
  • High Variability in HTS Data: Often caused by inconsistent liquid handling, compound precipitation, or assay drift.[5]

    • Solution: Ensure liquid handlers are calibrated. Centrifuge assay plates after compound addition. Monitor Z' factor across the screen.

  • High Number of False Positives: Can be caused by compounds that interfere with the assay technology (e.g., autofluorescence, luciferase inhibition) rather than the biological target.[4]

    • Solution: Implement counter-screens (e.g., run the assay without the kinase) to identify assay interferents. Visually inspect wells for compound precipitation.

  • Poor Correlation Between Biochemical and Cellular Assays: A compound may be potent in a kinase assay but inactive in a cell viability assay.

    • Reasoning: This could be due to poor cell permeability, rapid metabolism of the compound, or cellular efflux pumps removing the compound.[10]

    • Next Steps: Investigate compound ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Consider alternative cellular assays like target engagement assays.[11]

References

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. RSC Publishing.
  • BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling. BenchChem.
  • MDPI. (2023). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
  • Martens, S. (2023). In vitro kinase assay. Protocols.io.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • JoVE. (n.d.). In vitro NLK Kinase Assay. Journal of Visualized Experiments.
  • Promega Corporation. (n.d.).
  • Bio-protocol. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Bio-protocol.
  • MDPI. (2018).
  • Noble Life Sciences. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
  • Taylor & Francis Online. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review.
  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. American Chemical Society.
  • Danaher Life Sciences. (n.d.).
  • ACS Publications. (2012). Virtual Target Screening: Validation Using Kinase Inhibitors. American Chemical Society.
  • Wiley Online Library. (n.d.). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Wiley.
  • PubMed. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines.
  • PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2.
  • Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • bioRxiv. (n.d.). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
  • PubMed. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers.
  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM.
  • AccScience Publishing. (2024). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing.
  • MDPI. (n.d.).
  • PubMed. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.

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In vitro assays using 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Derivatives

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Modern Drug Discovery

The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a prominent heterocyclic scaffold in medicinal chemistry.[1] Its structural features make it a versatile pharmacophore for developing targeted therapeutics, particularly kinase inhibitors for diseases ranging from cancer to inflammatory conditions.[1][2] Derivatives of this and related pyrrolopyridine structures have shown potent activity against a wide array of biological targets, including cyclin-dependent kinases (CDKs), phosphodiesterase 4B (PDE4B), and tubulin.[2][3][4]

The introduction of a phenylsulfonyl group at the N1 position of the pyrrolo[2,3-c]pyridine core creates a novel chemical space for exploring new therapeutic agents. Characterizing the biological activity of these new derivatives requires a systematic and robust cascade of in vitro assays. This guide, designed for drug development scientists, outlines a multi-step strategy for evaluating these compounds, from initial cytotoxicity screening to specific target engagement and pathway modulation within a cellular context. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental step, ensuring data integrity and reproducibility.

Section 1: Primary Screening: Determining Cellular Viability and Cytotoxicity

The initial step in characterizing any new compound library is to assess its effect on cell viability. This provides a broad measure of biological activity and establishes a critical dose-response relationship. Tetrazolium reduction assays are a reliable and high-throughput method for this purpose.[5]

Rationale: Why Use a Tetrazolium-Based Assay?

Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of reagents like MTT, XTT, or WST-1, converting them into a colored formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7] We recommend the XTT assay over the traditional MTT assay because its formazan product is water-soluble, eliminating the need for a separate solubilization step and reducing potential errors.[6][7]

Experimental Workflow: Cell Viability Screening

G cluster_0 Phase 1: Cell Culture & Seeding cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Assay & Readout A 1. Culture Cancer Cell Line (e.g., HeLa, MCF-7) B 2. Trypsinize and Count Cells A->B C 3. Seed Cells into 96-well Plate (e.g., 5,000 cells/well) B->C E 5. Add Compounds to Wells (Incubate 48-72h) C->E D 4. Prepare Serial Dilutions of Pyrrolopyridine Derivatives D->E F 6. Add Activated XTT Reagent to each well E->F G 7. Incubate for 2-4 hours at 37°C F->G H 8. Measure Absorbance (475 nm) G->H I 9. Calculate IC50 Values H->I

Caption: Workflow for assessing cell viability using the XTT assay.

Protocol 1: XTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound derivatives dissolved in DMSO.

  • Cancer cell line of interest (e.g., HeLa, MCF-7, SGC-7901[3]).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent).[8]

  • 96-well flat-bottom cell culture plates.

  • Microplate reader capable of measuring absorbance at 450-500 nm.[9]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compounds in culture medium from a 10 mM DMSO stock. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

    • Remove the medium from the wells and add 100 µL of the diluted compounds.

    • Return the plate to the incubator for 48-72 hours.

  • XTT Reagent Preparation and Addition:

    • Shortly before the end of the incubation, prepare the activated XTT solution by mixing the electron-coupling reagent with the XTT reagent according to the manufacturer's instructions.[8]

    • Add 50 µL of the activated XTT solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.

    • Gently shake the plate to ensure a homogeneous distribution of the colored formazan product.

    • Measure the absorbance of each well at 475 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity IC₅₀ Values
Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
Derivative 1AHeLa725.2
Derivative 1BHeLa7212.8
Derivative 1CHeLa720.9
StaurosporineHeLa720.05

Section 2: Target-Based Screening: Biochemical Kinase Inhibition

Given the prevalence of the pyrrolopyridine scaffold in kinase inhibitors, a direct biochemical assay is the logical next step to identify specific molecular targets.[10] Luminescence-based assays that measure ATP consumption are highly sensitive, suitable for high-throughput screening, and avoid the safety and disposal issues associated with radioactive methods.[11][12]

Rationale: The Kinase-Glo® Luminescent Assay Principle

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[13] The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction.[14] The assay reagent contains luciferase, which uses the remaining ATP to produce a luminescent signal. Therefore, the light output is inversely proportional to kinase activity: high kinase activity results in low ATP levels and a dim signal, while inhibition of the kinase leaves more ATP available, producing a bright signal.[12][15]

G cluster_0 Kinase Reaction cluster_1 Detection Reaction A Kinase + Substrate + ATP C Phosphorylated Substrate + ADP + Remaining ATP A->C Catalysis B Pyrrolopyridine Inhibitor B->A Inhibition D Remaining ATP + Luciferin C->D ATP feeds into detection Note1 High Kinase Activity: - Less 'Remaining ATP' - Low Light Signal E Light (Luminescence) D->E Luciferase Note2 Low Kinase Activity (Inhibition): - More 'Remaining ATP' - High Light Signal

Caption: Principle of the luminescence-based kinase inhibition assay.

Protocol 2: Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)

This protocol is a general guideline and should be optimized for each specific kinase.

Materials:

  • Purified recombinant protein kinase (e.g., CDK8, TYK2).[16]

  • Specific peptide or protein substrate for the chosen kinase.

  • Kinase-Glo® Luminescent Kinase Assay Platform.[14]

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, BSA).

  • ATP at a concentration near the Kₘ for the specific kinase.[17]

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Kinase Reaction Setup:

    • In a white assay plate, add the components in the following order:

      • Kinase reaction buffer.

      • Test compound at various concentrations (or DMSO for controls).

      • Kinase and substrate mixture.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

    • Incubate the plate at 30°C or room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[13]

    • Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well (e.g., add 50 µL reagent to a 50 µL reaction).[15] This step terminates the kinase reaction and initiates luminescence.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the high activity (DMSO) and low activity (no enzyme) controls.

    • Determine IC₅₀ values by plotting percent inhibition versus the log of compound concentration.

Data Presentation: Kinase Inhibition Profile
Compound IDKinase TargetATP Conc. (µM)IC₅₀ (nM)
Derivative 1CCDK81057
Derivative 1CTYK2101,250
Derivative 1CPIM110>10,000

Section 3: Cellular Target Validation: Confirming Pathway Inhibition

Demonstrating that a compound inhibits a purified enzyme is a critical step, but it is essential to confirm this activity in a more complex biological system. Cellular assays validate that the compound can penetrate the cell membrane, engage its target, and modulate the downstream signaling pathway.

Assay 1: TR-FRET for Quantifying Substrate Phosphorylation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay for detecting protein modifications like phosphorylation in cell lysates.[18] It combines the sensitivity of FRET with time-resolved detection to minimize background fluorescence, resulting in a high signal-to-noise ratio.[18][19]

Principle: The assay uses two antibodies: one that binds the total protein substrate (labeled with a long-lifetime lanthanide donor, e.g., Terbium) and a second that specifically recognizes the phosphorylated form of the substrate (labeled with a fluorescent acceptor).[19] When the substrate is phosphorylated, both antibodies bind in close proximity, allowing energy transfer from the donor to the acceptor upon excitation. This results in a specific FRET signal that can be measured after a time delay, eliminating background noise.[19][20]

Assay 2: Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique for visualizing changes in protein phosphorylation. It allows for the semi-quantitative analysis of a specific kinase's activation state (via autophosphorylation) and the phosphorylation of its direct downstream substrates.

Rationale: By treating cells with a pyrrolopyridine derivative and then stimulating a relevant signaling pathway (e.g., with a cytokine for a JAK/STAT pathway[16]), one can directly observe a decrease in the phosphorylation of the target kinase and its substrates compared to untreated cells. This provides direct evidence of target engagement and functional pathway inhibition.

Experimental Workflow: Western Blot Analysis

G A 1. Cell Treatment: - Seed and grow cells - Pre-treat with inhibitor - Stimulate with agonist (e.g., cytokine) B 2. Cell Lysis: - Lyse cells in RIPA buffer - Add protease & phosphatase inhibitors A->B C 3. Protein Quantification: - Determine protein concentration (BCA assay) B->C D 4. SDS-PAGE: - Load equal protein amounts - Separate proteins by size C->D E 5. Protein Transfer: - Transfer proteins from gel to PVDF membrane D->E F 6. Immunoblotting: - Block membrane (5% BSA) - Incubate with Primary Ab (e.g., anti-phospho-STAT3) - Incubate with HRP-Secondary Ab E->F G 7. Detection: - Add ECL substrate - Image chemiluminescence F->G H 8. Analysis: - Quantify band intensity - Normalize to total protein & loading control G->H

Caption: Standard workflow for Western Blot analysis of protein phosphorylation.

Protocol 3: Western Blotting for Kinase Pathway Inhibition

Materials:

  • Cell line expressing the target kinase.

  • This compound derivative.

  • Pathway agonist (e.g., IFN-α for the TYK2/STAT pathway[16]).

  • Lysis buffer (RIPA) with protease and phosphatase inhibitors.

  • PVDF membrane.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins to avoid cross-reactivity with casein in milk.

  • Primary antibodies: Phospho-specific antibody (e.g., anti-p-STAT3), total protein antibody (e.g., anti-STAT3), and loading control (e.g., anti-β-Actin).[16]

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.[21]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of the test compound (or DMSO) for 1-2 hours.[16]

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.[22]

    • Centrifuge to pellet debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer:

    • Normalize all samples to the same protein concentration, add Laemmli buffer, and heat at 95°C for 5 minutes.[22]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle shaking.[21]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-linked secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection and Re-probing:

    • Incubate the membrane with ECL substrate and capture the signal using an imaging system.[16]

    • Quantify band intensities.

    • For normalization, the membrane can be stripped and re-probed for the total protein and a loading control.[16]

Conclusion

The systematic application of the in vitro assays described in this guide provides a comprehensive framework for characterizing novel this compound derivatives. This tiered approach, moving from broad cellular effects to specific biochemical inhibition and finally to cellular target engagement, allows for the efficient identification and validation of lead compounds. By understanding the causality behind each protocol and adhering to rigorous experimental design, researchers can generate high-quality, reproducible data essential for advancing promising molecules in the drug discovery pipeline.

References

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link][18]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][5]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link][23]

  • AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. Retrieved from [Link][9]

  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link][11]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link][12]

  • Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link][17]

  • National Center for Biotechnology Information. (n.d.). Principles of TR-FRET. Assay Guidance Manual. Retrieved from [Link][19]

  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link][24]

  • BMG LABTECH. (n.d.). TR-FRET Measurements. Retrieved from [Link][25]

  • PubMed. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link][26]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link][10]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link][1]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link][27]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - PubMed Central. Retrieved from [Link][3]

  • PubMed. (2024). The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Retrieved from [Link][2]

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link][28]

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link][4]

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Troubleshooting & Optimization

Technical Support Center: Purification of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this N-phenylsulfonylated 6-azaindole derivative via column chromatography.

Introduction: The Scientific Rationale

This compound is a heterocyclic compound featuring a 6-azaindole core. The introduction of the electron-withdrawing phenylsulfonyl group on the pyrrole nitrogen significantly modulates the compound's electronic properties and polarity. While this protecting group is generally stable under acidic and basic conditions, its presence, combined with the basic nitrogen atom in the pyridine ring, presents unique challenges during silica gel chromatography.[1] This guide provides a systematic approach to overcoming these challenges, ensuring a successful and efficient purification.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of this compound on silica gel?

A1: A good starting point for elution is a solvent system of cyclohexane/ethyl acetate. For a closely related isomer, 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, a ratio of 7:3 (cyclohexane:ethyl acetate) has been successfully used.[2] For the target compound, it is advisable to start with a less polar mixture, such as 9:1 or 8:2, and gradually increase the polarity. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate to ensure good separation on the column.[3]

Q2: My compound is streaking/tailing on the TLC plate and the column. What is the cause and how can I fix it?

A2: Streaking or tailing is a common issue with nitrogen-containing heterocyclic compounds on silica gel.[4] This is often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the silica surface. To mitigate this, consider the following:

  • Addition of a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine (TEA) or pyridine into your eluent system.[5][6] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: If streaking persists, consider using a more inert stationary phase such as neutral or basic alumina, or Florisil.[4][7]

Q3: I have a low yield after column chromatography. What are the potential reasons?

A3: Low recovery of your compound can be attributed to several factors:

  • Compound Degradation on Silica: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[7] The N-phenylsulfonyl group is generally stable, but the azaindole core may be susceptible to decomposition.[1] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. If your compound is not eluting even with highly polar solvents, this might be the case.

  • Improper Solvent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities.

Q4: My desired product is co-eluting with an impurity. How can I improve the separation?

A4: Achieving better separation requires optimizing the chromatographic conditions:

  • Solvent System Optimization: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation. For polar compounds, a methanol/dichloromethane system can be effective.[8]

  • Gradient Elution: Employing a gradient elution, where the polarity of the solvent is gradually increased during the run, can often resolve closely eluting compounds.[5] Start with a low polarity to elute non-polar impurities and then slowly increase the percentage of the more polar solvent.

  • Alternative Chromatography Modes: If normal-phase chromatography is insufficient, consider reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol).[9]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification process.

Problem Potential Cause Troubleshooting Steps & Solutions
Compound does not move from the baseline on TLC/Column The eluent system is not polar enough.Increase the polarity of your eluent. A good starting point for polar compounds is 100% ethyl acetate or 5% methanol in dichloromethane.[8]
The compound is highly polar and has strong interactions with silica.Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is designed for the separation of polar compounds.[1][10]
Compound runs with the solvent front The eluent system is too polar.Decrease the polarity of your eluent. Start with a higher ratio of the non-polar solvent (e.g., 95:5 hexane:ethyl acetate).
Multiple spots/impurities after purification The crude material is complex, and a single purification step is insufficient.Consider a multi-step purification approach, such as recrystallization before or after column chromatography, or using a different stationary phase for a second column.[6]
The compound is degrading on the column.Perform a 2D TLC to check for on-plate degradation.[7] If degradation is observed, deactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[4][5]
Difficulty dissolving the crude product for loading The compound has poor solubility in the chosen loading solvent.Use a stronger, more polar solvent to dissolve the sample, but use a minimal amount to avoid band broadening.[6] Alternatively, use the "dry loading" method.

Experimental Protocols

Protocol 1: Standard Column Chromatography

This protocol outlines a general procedure for the purification of this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of cyclohexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a system that gives the target compound an Rf value of ~0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the least polar solvent mixture determined from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully pipette the solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure to start the elution at a steady flow rate.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Deactivation of Silica Gel

For compounds sensitive to the acidic nature of silica gel.

  • Prepare a solvent system containing 1-3% triethylamine that provides an appropriate Rf for your compound.

  • Pack the column with silica gel using this solvent system.

  • Flush the column with a volume of this solvent equal to the volume of the silica gel.

  • Discard the eluent. The silica gel is now deactivated.

  • You can now proceed with the chromatography using either the triethylamine-containing solvent system or your original optimized eluent.[5]

Visual Workflow and Logic Diagrams

Diagram 1: Column Chromatography Workflow Caption: A generalized workflow for the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Find Rf ~0.2-0.3) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Monitor->Elute Continue Elution Combine Combine Pure Fractions Monitor->Combine Fractions Pure Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Diagram 2: Troubleshooting Logic for Poor Separation Caption: A decision tree for troubleshooting poor separation during column chromatography.

G Start Poor Separation (Co-elution or Streaking) IsStreaking Is there streaking/tailing? Start->IsStreaking AddBase Add 1-2% TEA to eluent IsStreaking->AddBase Yes OptimizeSolvent Optimize Solvent System (TLC) IsStreaking->OptimizeSolvent No NeutralAlumina Use Neutral Alumina AddBase->NeutralAlumina Still Streaking Success Improved Separation AddBase->Success NeutralAlumina->Success Gradient Use Gradient Elution OptimizeSolvent->Gradient ReversePhase Try Reversed-Phase Chromatography Gradient->ReversePhase Still Poor Separation Gradient->Success ReversePhase->Success

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved from [Link]

  • How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone. Retrieved from [Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds? (2025, July 6). Reddit. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Can we use different solvent system for purification of a synthetic compound through reverse-phase or aluminia column chromatography? (2015, September 6). ResearchGate. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Sulfonyl Protective Groups. (2014, May 6). Chem-Station. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

  • HPLC Column and Separation and Separation Troubleshooting. (2007, October 11). Agilent. Retrieved from [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • What compounds are unstable in a silica gel column (chromatography). (2016, March 30). Reddit. Retrieved from [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.). Google Patents.
  • 1-(Phenylsulfonyl)-2-iodo-4-nitro-6-chloro-7-azaindole. (2025, September 4). Chemsrc. Retrieved from [Link]

  • Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. (2024, June 29). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this important synthetic intermediate. The phenylsulfonyl group is a robust protecting group for the pyrrole nitrogen of azaindoles, facilitating subsequent, regioselective functionalization by preventing unwanted side reactions and activating the scaffold for deprotonation.[1]

This guide provides in-depth troubleshooting for common side products and synthetic challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues in your experiments and implement effective, validated solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of the phenylsulfonyl protecting group on the 1H-pyrrolo[2,3-c]pyridine core?

The phenylsulfonyl group serves multiple critical functions. Primarily, it acts as a potent electron-withdrawing group, which significantly reduces the electron density of the pyrrole ring.[1] This deactivation prevents the otherwise reactive pyrrole moiety from participating in undesired electrophilic side reactions. Furthermore, the sulfonyl group's acidity-enhancing effect on the C2 proton facilitates regioselective deprotonation (lithiation), enabling controlled introduction of substituents at that position.

Q2: What is the general mechanism for the N-sulfonylation of 1H-pyrrolo[2,3-c]pyridine?

The reaction proceeds via a classical nucleophilic substitution pathway. First, a base abstracts the acidic proton from the pyrrole nitrogen (N-H) to generate a nucleophilic azaindole anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming the N-S bond of the final product. The efficiency of the initial deprotonation step is critical to achieving a high yield and minimizing side reactions.

Q3: My crude reaction product is a beige or brown solid, but the literature reports a white solid. Is my reaction failing?

Not necessarily. It is common for crude products from this type of reaction to be discolored due to minor, highly colored impurities or residual reagents.[2] The final product's purity and color are typically achieved after purification, most commonly through silica gel column chromatography.[2][3] A beige or off-white crude solid is a good indicator that the reaction has likely produced the desired material, pending purification and characterization.

Section 2: Troubleshooting Guide: Common Issues & Side Products

This section addresses specific experimental problems. For each issue, we diagnose the probable causes and provide actionable solutions based on chemical principles and field experience.

Problem 1: Incomplete Reaction & Low Yield
  • Observation: TLC or LC-MS analysis of the crude product shows a significant amount of the starting material, 1H-pyrrolo[2,3-c]pyridine, remaining. The isolated yield is poor.

  • Probable Causes:

    • Inefficient Deprotonation: The base used may be insufficient in strength or quantity. Sodium hydroxide, if not finely ground or of high purity, can be ineffective.[2]

    • Reagent Degradation: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive benzenesulfonic acid. Old or improperly stored reagent is a common culprit.

    • Poor Mass Transfer (in biphasic systems): In phase-transfer catalysis (PTC) systems using aqueous NaOH and an organic solvent like dichloromethane (DCM), vigorous stirring is essential to ensure the catalyst and reagents can interact at the phase interface.

  • Solutions & Optimization:

    • Base Selection: Use freshly powdered, high-purity sodium hydroxide. For more sensitive substrates or to ensure complete deprotonation, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF.

    • Reagent Quality: Use a fresh bottle of benzenesulfonyl chloride or purify older reagent via distillation.

    • Reaction Conditions: Ensure vigorous stirring in PTC systems. Add the benzenesulfonyl chloride slowly at 0 °C to control the initial exotherm before allowing the reaction to warm to room temperature.[2]

Problem 2: Formation of an Isomeric Impurity (C3-Sulfonylation)
  • Observation: A persistent impurity is observed on TLC/LC-MS with a mass identical to the product. The ¹H NMR spectrum shows an additional, distinct set of aromatic and pyrrole peaks.

  • Probable Cause: Electrophilic attack on the pyrrole ring carbon (C3-sulfonylation) instead of the nitrogen. The C3 position of the azaindole core is electron-rich and can compete with the nitrogen for the electrophile, especially if N-deprotonation is slow or incomplete.

  • Solutions & Optimization:

    • Favor N-Deprotonation: The key is to generate the N-anion rapidly and quantitatively.

      • Use a Stronger Base: Switching from NaOH/TBAB to NaH in THF will decisively favor N-deprotonation.

      • Order of Addition: Add the base to the azaindole and allow deprotonation to occur before the dropwise addition of benzenesulfonyl chloride.

    • Purification: While prevention is ideal, this isomer can often be separated by careful column chromatography, although it may be challenging due to similar polarities.

Problem 3: Difficult Aqueous Workup & Product Isolation
  • Observation: Formation of a stable emulsion during the aqueous workup. The crude product, after evaporation, is a sticky or oily residue that is difficult to handle.

  • Probable Cause: Hydrolysis of excess benzenesulfonyl chloride to benzenesulfonic acid. This acid, along with the base, can act as a surfactant, leading to emulsions. It also complicates purification by creating a highly polar, water-soluble byproduct.

  • Solutions & Optimization:

    • Control Stoichiometry: Use only a slight excess of benzenesulfonyl chloride (e.g., 1.1-1.2 equivalents).

    • Anhydrous Conditions: Ensure your solvent (e.g., DCM, THF) is dry and the reaction is protected from atmospheric moisture, especially when using non-aqueous bases like NaH.

    • Workup Technique: During workup, dilute the mixture with more organic solvent. A wash with a saturated sodium bicarbonate solution can help neutralize the sulfonic acid, followed by a brine wash to break emulsions.[2]

Section 3: Visual Guides & Data

Reaction & Side Reaction Pathway

The following diagram illustrates the desired N-sulfonylation pathway versus the competing C3-sulfonylation side reaction.

G cluster_start Reactants Pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine Base Base Pyrrolo[2,3-c]pyridine->Base Deprotonation Neutral_Pyrrole Neutral Pyrrole Pyrrolo[2,3-c]pyridine->Neutral_Pyrrole Slow Deprotonation (Undesired) Benzenesulfonyl Chloride Benzenesulfonyl Chloride N-Anion N-Deprotonated Intermediate Base->N-Anion Fast, Desired Product Desired Product This compound N-Anion->Product Nucleophilic Attack on Benzenesulfonyl Chloride Side_Product Side Product 3-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Neutral_Pyrrole->Side_Product Electrophilic Attack on Benzenesulfonyl Chloride

Caption: Desired N-sulfonylation vs. competing C3-sulfonylation.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues during the synthesis.

G start Analyze Crude Reaction Mixture (TLC / LC-MS) p1 High % of Starting Material? start->p1 p2 Isomeric Impurity Present? p1->p2 No s1 Solution: 1. Use stronger/fresher base (NaH). 2. Use fresh sulfonyl chloride. 3. Increase reaction time/temp. p1->s1 Yes p3 Workup Issues (Emulsion)? p2->p3 No s2 Solution: 1. Ensure rapid N-deprotonation (NaH). 2. Add sulfonyl chloride after base. 3. Optimize chromatography. p2->s2 Yes s3 Solution: 1. Use anhydrous conditions. 2. Limit excess sulfonyl chloride. 3. Use bicarb/brine wash. p3->s3 Yes end_node Pure Product Obtained p3->end_node No s1->end_node s2->end_node s3->end_node

Caption: Troubleshooting flowchart for synthesis optimization.

Table 1: Comparison of Reaction Conditions
ParameterCondition A: PTCCondition B: AnhydrousAnalysis & Recommendation
Base NaOH (powdered, 3 eq.)NaH (60% in oil, 1.2 eq.)NaH provides more reliable and complete deprotonation, reducing C-sulfonylation risk.
Solvent DCM / H₂OAnhydrous THFAnhydrous conditions prevent hydrolysis of benzenesulfonyl chloride.
Catalyst TBAB (0.03 eq.)NonePTC is effective but requires vigorous stirring and can complicate workup.
Temperature 0 °C to RT0 °C to RTConsistent temperature control is key for both methods.
Typical Yield 85-95%>95%Condition B generally gives higher and more consistent yields.
Purity (Crude) GoodExcellentCondition B typically produces a cleaner crude product with fewer side products.
Recommendation Condition A is a robust, scalable method.[2] Condition B is preferred for highest purity and yield, especially on smaller scales or with sensitive substrates.

Section 4: Optimized Experimental Protocol

This protocol is based on Condition B (Anhydrous) for achieving high yield and purity.

Protocol: Anhydrous N-Sulfonylation of 1H-pyrrolo[2,3-c]pyridine

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 1H-pyrrolo[2,3-c]pyridine (1.0 eq.).

    • Add anhydrous THF via syringe. Stir to dissolve.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Sulfonylation:

    • Cool the reaction mixture back down to 0 °C.

    • Dissolve benzenesulfonyl chloride (1.1 eq.) in a small amount of anhydrous THF and add it dropwise to the reaction flask via a syringe over 15-20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and finally, saturated brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by silica gel column chromatography using a gradient eluent system, such as 10% to 40% ethyl acetate in hexanes, to afford this compound as a pure white solid.[2][4]

References

  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. National Institutes of Health (NIH). [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (NIH). [Link]

  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of N-Sulfonylation of Electron-Deficient Pyrroles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-sulfonylation of electron-deficient pyrroles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes. The N-sulfonylation of pyrroles is a critical step in many synthetic pathways, as the resulting N-sulfonylpyrroles are valuable intermediates. The sulfonyl group acts as an electron-withdrawing protecting group, which can reduce the reactivity of the pyrrole ring, allowing for a wider range of subsequent reactions and improving regioselectivity.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the N-sulfonylation of electron-deficient pyrroles. The solutions provided are based on established chemical principles and literature precedents.

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of the starting pyrrole. 1. Insufficiently strong base: Electron-deficient pyrroles have a lower pKa than their electron-rich counterparts, requiring a stronger base to deprotonate the N-H bond effectively. 2. Steric hindrance: A bulky substituent on the pyrrole ring or a sterically demanding sulfonylating agent may hinder the reaction. 3. Low reaction temperature: The activation energy for the reaction may not be overcome at lower temperatures.1. Use a stronger base: Switch from weaker bases like triethylamine or pyridine to stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium hexamethyldisilazide (LiHMDS). 2. Modify the sulfonylating agent: If possible, use a less sterically hindered sulfonyl chloride or anhydride. 3. Increase the reaction temperature: Gradually increase the temperature, monitoring for any potential side product formation.
Formation of multiple products, including C-sulfonylated isomers. 1. Ambident nucleophilicity of the pyrrolide anion: The deprotonated pyrrole can react at the nitrogen or carbon atoms. While N-sulfonylation is generally favored, C-sulfonylation can occur, especially with highly reactive electrophiles.[3][4] 2. Use of a non-polar, aprotic solvent: Such solvents can favor C-alkylation/acylation in some cases.1. Optimize the base and solvent system: The choice of counter-ion from the base can influence the N- versus C-selectivity. Using a polar aprotic solvent like DMF or DMSO can help to better solvate the cation and favor N-sulfonylation. 2. Use a less reactive sulfonylating agent: For example, a sulfonyl anhydride might be less prone to side reactions than a highly reactive sulfonyl chloride.
Decomposition of the starting material or product. 1. Harsh reaction conditions: Strong bases or high temperatures can lead to the degradation of sensitive functional groups on the pyrrole ring. 2. Presence of water: Water can react with the sulfonylating agent and strong bases, leading to undesired side reactions and reduced yield.1. Screen milder bases: Consider using bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or phosphazene bases under carefully controlled temperature conditions. 2. Ensure anhydrous conditions: Dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in removing the N-sulfonyl group (deprotection). 1. High stability of the N-sulfonyl bond: The electron-withdrawing nature of the sulfonyl group and the pyrrole ring can make this bond very stable.[1] 2. Inappropriate deprotection conditions: The chosen method may not be suitable for the specific sulfonyl group or the other functional groups present in the molecule.1. Select a more labile sulfonyl group: If feasible in the synthetic design, consider using a sulfonyl group known for easier cleavage, such as the 2,4-dinitrobenzenesulfonyl group, which can be removed under mild conditions with thiols.[2][5][6] 2. Explore various deprotection methods: Common methods include reductive cleavage (e.g., with magnesium in methanol or sodium amalgam) or nucleophilic attack (e.g., with thiophenol and potassium carbonate). The choice of method will depend on the overall molecular structure.

Frequently Asked Questions (FAQs)

Q1: Why is N-sulfonylation of electron-deficient pyrroles often challenging?

A1: The primary challenge arises from the reduced nucleophilicity of the pyrrole nitrogen. The presence of electron-withdrawing groups (EWGs) on the pyrrole ring delocalizes the nitrogen's lone pair of electrons, making the N-H bond more acidic but the nitrogen atom less nucleophilic. Consequently, deprotonation requires a stronger base, and the subsequent reaction with the sulfonylating agent can be sluggish.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical and depends on the pKa of your specific electron-deficient pyrrole. A good starting point is to use a strong, non-nucleophilic base.

  • Sodium Hydride (NaH): A common and effective choice that forms the sodium salt of the pyrrole.

  • Potassium tert-butoxide (KOtBu): Another strong base that is soluble in many organic solvents.

  • Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS): These are very strong, sterically hindered bases that are often used when other bases fail.

It is advisable to perform small-scale screening experiments with different bases to identify the optimal conditions for your substrate.

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are generally preferred as they can dissolve the pyrrole salt and facilitate the reaction.

  • Tetrahydrofuran (THF): A good general-purpose solvent.

  • Dimethylformamide (DMF): Often used for more difficult reactions due to its high polarity.

  • Dichloromethane (DCM): Can be used, particularly in phase-transfer catalysis conditions.[7][8]

Always use anhydrous solvents to prevent the decomposition of the sulfonylating agent and the base.

Q4: Are there alternatives to sulfonyl chlorides as sulfonylating agents?

A4: Yes, while sulfonyl chlorides are the most common, other reagents can be used:

  • Sulfonyl anhydrides: These can be more reactive than sulfonyl chlorides and may be effective in challenging cases.

  • Sulfonyl hydrazides: Recent electrochemical methods have enabled the use of sulfonyl hydrazides for N-sulfonylation under metal-free conditions.[9]

Q5: What is the general mechanism for the N-sulfonylation of a pyrrole?

A5: The reaction proceeds through a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the pyrrole nitrogen to form a pyrrolide anion.

  • Nucleophilic Attack: The pyrrolide anion then acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonylating agent (e.g., sulfonyl chloride), displacing the leaving group (e.g., chloride) to form the N-sulfonylpyrrole.

The following diagram illustrates this general mechanism.

N-Sulfonylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Pyrrole Pyrrole (R-H) Pyrrolide Pyrrolide Anion (R⁻) Pyrrole->Pyrrolide Deprotonation Base Base (B:) Base->Pyrrolide Pyrrolide2 Pyrrolide Anion (R⁻) ProtonatedBase Protonated Base (B-H⁺) SulfonylatingAgent Sulfonylating Agent (R'-SO₂-L) Product N-Sulfonylpyrrole (R-SO₂-R') SulfonylatingAgent->Product LeavingGroup Leaving Group (L⁻) Pyrrolide2->Product Nucleophilic Attack

Caption: General mechanism of pyrrole N-sulfonylation.

Experimental Protocol: N-Sulfonylation of Ethyl 2-Formylpyrrole-4-carboxylate

This protocol provides a representative method for the N-sulfonylation of an electron-deficient pyrrole.

Materials:

  • Ethyl 2-formylpyrrole-4-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Solvent Addition: Add anhydrous THF to the flask.

  • Pyrrole Addition: Cool the suspension to 0 °C in an ice bath. Dissolve ethyl 2-formylpyrrole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Sulfonylation: Cool the reaction mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-tosylated pyrrole.

References

  • Muchowski, J. M., & Gonzalez, C. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(8), 1697-1702.
  • Request PDF. (n.d.). Pyrrole Protection.
  • ResearchGate. (n.d.). Protecting groups for the pyrrole nitrogen atom.
  • Protecting groups for the pyrrole nitrogen atom.
  • Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
  • Chen, W., Zhang, Y.-L., Li, H.-J., Nan, X., Liu, Y., & Wu, Y.-C. (2019). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. Synthesis, 51(19), 3651-3666.
  • Thompson, A., et al. (2005). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry, 70(9), 3753-3756.
  • Kim, C.-E., et al. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 16(7), 1900-1903.
  • Thompson, A., et al. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Journal of Organic Chemistry, 70(9), 3753-3756.
  • Request PDF. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
  • Perry, G. J., et al. (2021). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles.
  • Wan S., et al. (2023). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Tetrahedron Letters, 122, 154507.
  • ResearchGate. (n.d.). Scheme 1: Transformation of N-sulfonyl-1,2,3-triazoles to pyrroles via metal iminocarbenes.
  • ResearchGate. (n.d.).
  • Request PDF. (n.d.). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct?.
  • Request PDF. (n.d.). The sulfonation of pyrrole: Choice of relevant computational procedure for quantum chemical analysis of positional orientation.
  • University of Michigan. (n.d.).
  • Request PDF. (n.d.). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides.
  • ResearchGate. (n.d.). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light.
  • Helliwell, M., et al. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Journal of the Chemical Society, Perkin Transactions 1, (4), 667-674.
  • Post-synthetic diversification of pyrrole-fused benzosultams via trans- sulfonylations and reactions on the periphery of. (n.d.).
  • Zhang, W., et al. (2022). N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. Green Chemistry, 24(13), 5135-5140.
  • NIH. (n.d.). β‑Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. PMC.
  • Reduction of electron-deficient pyrroles using group I and II metals in ammonia. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

Sources

Technical Support Center: Strategies for the Removal of Benzenesulfonyl Chloride from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions concerning the effective removal of unreacted benzenesulfonyl chloride from reaction mixtures. As a viscous, colorless to slightly yellow oil, benzenesulfonyl chloride's removal is a critical step in ensuring the purity of your desired product.[1][2] This guide is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your synthetic work.

Troubleshooting Guide

This section addresses specific, common issues encountered during the workup of reactions involving benzenesulfonyl chloride.

Issue 1: An oily residue persists in my reaction vessel after aqueous workup.

Question: I've performed my reaction and added water to the mixture, but a persistent, oily layer remains. How can I effectively remove this?

Answer: The oily residue you're observing is likely unreacted benzenesulfonyl chloride. It is a viscous oil that is insoluble in cold water and hydrolyzes slowly under neutral aqueous conditions.[1][2][3] To effectively remove it, you must convert it into a more water-soluble species through a process called quenching. Here are your primary options:

  • Hydrolysis with Aqueous Base: The most common method is to add a dilute aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] This accelerates the hydrolysis of benzenesulfonyl chloride to sodium benzenesulfonate, which is highly soluble in water and will partition into the aqueous layer during an extraction.[3] Be cautious with this method if your product is sensitive to basic conditions.

  • Quenching with a Nucleophilic Amine: Adding a simple, water-soluble amine like aqueous ammonia or a primary/secondary amine will rapidly convert the excess benzenesulfonyl chloride into a water-soluble sulfonamide.[3] This sulfonamide can then be easily removed during the aqueous workup. This is a fast and efficient method.

Issue 2: My product is contaminated with an acidic impurity after workup.

Question: After quenching my reaction with aqueous NaOH and performing an extraction, my organic layer is still contaminated with an acidic impurity. I suspect it's benzenesulfonic acid. How can I remove it?

Answer: Your suspicion is likely correct. Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[3] While its salt is very water-soluble, the acid itself can have some solubility in organic solvents, particularly polar ones. To resolve this:

  • Perform Additional Basic Washes: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute NaOH.[3] This will deprotonate the benzenesulfonic acid, forming the water-soluble salt that will be extracted into the aqueous layer.[3] Multiple washes may be necessary.

Issue 3: My desired product is sensitive to both basic and aqueous conditions.

Question: My product will degrade if exposed to strong bases or water. How can I remove the excess benzenesulfonyl chloride without a traditional aqueous workup?

Answer: In this scenario, non-aqueous methods are required.

  • Quenching with Pyridine: Pyridine can be used to quench benzenesulfonyl chloride. It reacts to form a sulfonylpyridinium intermediate, which can then be hydrolyzed.[3] The resulting pyridinium salt is typically water-soluble and can be removed with an acidic aqueous wash (e.g., dilute HCl) to protonate the pyridine.[3]

  • Scavenger Resins: The most elegant solution for sensitive compounds is the use of solid-supported scavengers.[3] Aminated silica resins (Si-NH₂) are particularly effective.[3][4] These resins react with and covalently bind the excess benzenesulfonyl chloride. The resin is then simply removed by filtration, leaving a clean solution of your product.[3] This method completely avoids an aqueous workup.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for benzenesulfonyl chloride and what are their pros and cons?

A1: The choice of quenching agent is critical and depends on the stability of your product and the scale of your reaction.

Quenching AgentMechanism of ActionAdvantagesDisadvantages
Aqueous Base (NaOH, KOH, NaHCO₃) Hydrolysis to water-soluble benzenesulfonic acid salt.[3]Inexpensive, effective for large-scale reactions.Not suitable for base-sensitive products.
Amine Quench (Aqueous NH₃, primary/secondary amines) Reaction to form a water-soluble sulfonamide.[3]Fast and highly efficient.The amine and resulting sulfonamide must be easily separable from the product.
Pyridine Quench Forms a water-soluble sulfonylpyridinium salt.[3]Milder than strong bases.Pyridine can be difficult to remove completely.
**Scavenger Resins (Silica-bound amines, Si-NH₂) **Covalent binding of benzenesulfonyl chloride to the solid support.[3][4]Ideal for sensitive substrates; avoids aqueous workup; high product purity.Higher cost, may not be practical for very large-scale reactions.

Q2: How can I monitor the removal of benzenesulfonyl chloride?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the quenching reaction. Spot the reaction mixture alongside a reference spot of benzenesulfonyl chloride. The disappearance of the benzenesulfonyl chloride spot indicates that the quench is complete.

Q3: What is the standard procedure for an aqueous workup after a reaction with benzenesulfonyl chloride?

A3: A typical aqueous workup protocol is as follows:

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to 0-5 °C in an ice bath to control the exotherm of the quenching step.[3]

  • Quench: Slowly add your chosen quenching solution (e.g., 1 M NaOH, saturated NaHCO₃, or aqueous ammonia) with vigorous stirring. Monitor the temperature to prevent a significant rise. Continue adding the quenching agent until TLC analysis shows complete consumption of benzenesulfonyl chloride.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Separate the layers.

  • Wash the Organic Layer: Sequentially wash the organic layer with:

    • Water

    • A dilute acid (e.g., 1 M HCl) if a basic amine was used for quenching.[5]

    • A dilute base (e.g., saturated NaHCO₃) to remove any traces of benzenesulfonic acid.[3][5]

    • Brine (saturated aqueous NaCl) to aid in drying the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your crude product.[3]

Q4: Can I use a scavenger resin for large-scale reactions?

A4: While scavenger resins are highly effective, their cost can be a limiting factor for very large-scale industrial processes. However, for laboratory-scale and pilot-plant scale syntheses, especially in the pharmaceutical industry where purity is paramount, the use of scavenger resins is often justified.

Experimental Protocols

Protocol 1: Standard Aqueous Workup using NaOH Quench
  • Following the completion of your reaction, cool the reaction flask in an ice-water bath to 0-5°C.

  • Slowly add 1 M NaOH solution dropwise with vigorous stirring. Monitor the internal temperature to ensure it remains below 10°C.

  • Periodically take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to monitor the disappearance of the benzenesulfonyl chloride.

  • Once the benzenesulfonyl chloride is no longer visible by TLC, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with your desired organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).

  • Combine the organic layers and wash sequentially with water (1 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: Removal of Benzenesulfonyl Chloride using a Scavenger Resin
  • Upon completion of the reaction, add an excess of an amino-functionalized silica gel scavenger resin (e.g., SiliaBond Amine, Si-NH₂) to the reaction mixture (typically 2-3 equivalents relative to the excess benzenesulfonyl chloride).[3]

  • Stir the resulting slurry at room temperature. The reaction progress can be monitored by TLC to confirm the disappearance of the benzenesulfonyl chloride spot.[3]

  • Once the scavenging is complete, filter the mixture to remove the resin.[3]

  • Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.[3]

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.[3]

Visualizations

Removal_Workflow cluster_start Reaction Completion cluster_decision Select Removal Strategy cluster_aqueous Aqueous Workup cluster_nonaqueous Non-Aqueous Workup cluster_end Final Product start Reaction Mixture (Product + Excess BsCl) decision Is Product Stable to Water/Base? start->decision quench Quench with Aqueous Base/Amine decision->quench  Yes scavenger Add Scavenger Resin (e.g., Si-NH2) decision->scavenger No   extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid/Base/Brine) extract->wash dry Dry & Concentrate wash->dry product Purified Product dry->product stir Stir at RT scavenger->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate concentrate->product

Caption: Decision tree for choosing a removal method for benzenesulfonyl chloride.

Quenching_Mechanisms cluster_base Base Hydrolysis cluster_amine Amine Quench cluster_resin Scavenger Resin BsCl Benzenesulfonyl Chloride (BsCl) NaOH NaOH / H₂O BsCl->NaOH Reacts with Amine R₂NH / H₂O BsCl->Amine Reacts with Resin Si-NH₂ Resin BsCl->Resin Reacts with BsOH Benzenesulfonic Acid Salt (Water Soluble) NaOH->BsOH Forms Sulfonamide Sulfonamide (Water Soluble) Amine->Sulfonamide Forms Bound Resin-Bound Sulfonamide (Solid, Filterable) Resin->Bound Forms

Caption: Overview of common quenching mechanisms for benzenesulfonyl chloride.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • King, J. F., & Loosmore, S. M. (1976). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 54(15), 2302–2307.
  • Google Patents. (n.d.). Process for the production of benzenesulfonamides.
  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzenesulphonyl chloride.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1981). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 59(2), 356-361.
  • King, J. F., & Sim, S. K. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 71(7), 987-993.
  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of p (nu-acetyl amino) benzene sulfonyl chloride.
  • Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

  • Rapp Polymere. (n.d.). Scavenger resins. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Chemical LAND21. (n.d.). BENZENESULPHONYL CHLORIDE. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

  • ResearchGate. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group? Retrieved from [Link]

Sources

Technical Support Center: Deprotection of 1-(Phenylsulfonyl)pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for challenges related to the deprotection of 1-(phenylsulfonyl)pyrrolo[2,3-c]pyridines (6-azaindoles). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the phenylsulfonyl group to protect the nitrogen of the pyrrolo[2,3-c]pyridine core. The stability of this protecting group, while advantageous in many synthetic steps, often presents significant challenges during its removal.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve successful deprotection.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My deprotection reaction is stalled. After hours or even days, TLC/LC-MS analysis shows a high percentage of remaining starting material. What's going wrong?

Answer:

Incomplete conversion is the most common challenge and typically points to two primary issues: insufficient reactivity of the chosen reagent or inherent substrate stability. The electron-withdrawing nature of the pyridine ring in the 6-azaindole scaffold makes the N-S bond more robust and less susceptible to cleavage compared to a standard N-phenylsulfonyl indole.

Possible Causes & Recommended Actions:

  • Inadequate Base Strength/Nucleophilicity: Standard conditions like NaOH or KOH in methanol, which are often effective for indoles, may be insufficient here. The equilibrium may not favor the formation of the Meisenheimer-like intermediate required for cleavage.

    • Solution 1 (Harsh Conditions): Increase the reaction temperature. Refluxing in methanol or ethanol with NaOH or KOH can sometimes drive the reaction to completion. However, this increases the risk of side reactions.

    • Solution 2 (Stronger Base System): Switch to a stronger, non-nucleophilic base system if simple hydrolysis is failing. Potassium tert-butoxide (KOtBu) in an aprotic solvent like DMSO or THF can be highly effective.[1]

  • Poor Reagent Solubility: In biphasic or slurry-type reactions, poor solubility of the base (e.g., powdered NaOH) in the organic solvent can limit its effective concentration.

    • Solution: Ensure your solvent system can dissolve both the substrate and the reagent to some extent. For basic hydrolysis, using a mixture of THF/methanol or dioxane/water can improve homogeneity.[1]

  • Steric Hindrance: Substituents near the sulfonyl group or on the pyridine ring can sterically hinder the approach of the nucleophile or base.

    • Solution: Consider switching to a smaller, highly nucleophilic reagent. Thiol-based reagents, such as thioglycolic acid with a base like LiOH, can be effective as the soft sulfur nucleophile readily attacks the sulfonyl group.

Workflow: Troubleshooting Stalled Reactions

Below is a logical workflow to diagnose and solve incomplete deprotection.

G start Reaction Stalled: High % of Starting Material check_cond Review Conditions: Temp, Time, Reagent start->check_cond increase_temp Option 1: Increase Temperature (e.g., Reflux) check_cond->increase_temp If using mild base change_base Option 2: Switch to Stronger Base (e.g., KOtBu in DMSO) check_cond->change_base If temp fails or is not viable change_reagent Option 3: Use Nucleophilic Reagent (e.g., Thiol) check_cond->change_reagent If base-only methods fail monitor Monitor by TLC/LC-MS increase_temp->monitor change_base->monitor change_reagent->monitor monitor->check_cond Failure complete Reaction Complete monitor->complete Success

Caption: Troubleshooting workflow for incomplete deprotection.

Question 2: My reaction yields are very low, and I'm isolating a complex mixture of byproducts. What side reactions are likely occurring?

Answer:

Low yields are often a consequence of harsh reaction conditions leading to substrate degradation or undesired side reactions. The pyrrolo[2,3-c]pyridine core, while more stable than indole to strong acid, can be sensitive to strong bases at high temperatures.

Common Side Reactions:

  • Ring Opening/Decomposition: Extremely strong basic conditions (e.g., refluxing NaOH) can lead to the decomposition of the heterocyclic core, often resulting in dark, tarry reaction mixtures.

  • Hydrolysis of Other Functional Groups: If your molecule contains sensitive functional groups like esters, amides, or nitriles, harsh basic or acidic deprotection methods will cleave them.[2]

  • Reaction with Solvent: In some cases, the deprotected azaindole anion can react with the solvent, especially under strongly basic conditions.

Mitigation Strategies:

  • Use Milder, Selective Reagents: This is the most critical step. Cesium carbonate (Cs₂CO₃) in a THF/methanol mixture is a significantly milder and often highly effective method for N-detosylation of azaindoles and related heterocycles.[3] It often provides cleaner reactions and better yields by avoiding the harshness of NaOH or KOH.[1]

  • Lower the Temperature: If a method is known to work but is producing byproducts, try running it at a lower temperature for a longer period.

  • Protect Other Functional Groups: If you have base-labile groups, ensure they are adequately protected before attempting the N-sulfonyl deprotection, or choose a deprotection method compatible with them.[2]

Question 3: How do I purify the final deprotected product? It seems to be highly polar and difficult to handle.

Answer:

The free NH of the pyrrolo[2,3-c]pyridine is basic and capable of hydrogen bonding, making the final product significantly more polar than its N-sulfonylated precursor. This can lead to challenges with both extraction and chromatography.

Purification Strategy:

  • Workup:

    • After the reaction, neutralize the mixture carefully. If you used a strong base, neutralize with an acid like dilute HCl or NH₄Cl solution until the pH is ~7-8.

    • Be aware that your product might be partially soluble in water, especially if protonated.[4] Avoid overly acidic workups unless you plan to extract the product as a salt.

    • Extract with a more polar solvent than ethyl acetate if necessary. A mixture of dichloromethane and isopropanol (e.g., 9:1) can be effective for extracting polar, basic compounds.

  • Chromatography:

    • Normal Phase (Silica Gel): The basic nitrogen of the pyridine ring and the acidic NH of the pyrrole can cause significant streaking on silica gel.

      • Solution: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol (if using a DCM/MeOH gradient) will neutralize the acidic sites on the silica, leading to much sharper peaks.

    • Reverse Phase (C18): This is often an excellent alternative for purifying polar, basic compounds.

      • Mobile Phase: Use standard gradients of acetonitrile in water or methanol in water. Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid will protonate the basic nitrogens, improving peak shape and retention. The product will be isolated as the corresponding salt.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for deprotecting a 1-(phenylsulfonyl)pyrrolo[2,3-c]pyridine?

A1: There is no single "best" method, as the optimal choice depends on the other functional groups present in your molecule. The most common methods fall into three categories, summarized below.

Method CategoryReagents & ConditionsProsCons
Basic Hydrolysis NaOH or KOH in MeOH or EtOH, often at reflux.[5]Inexpensive, simple reagents.Harsh conditions, risk of side reactions, not suitable for base-sensitive molecules.
Mild Base Cesium Carbonate (Cs₂CO₃) in THF/MeOH.[3]Very mild, high functional group tolerance, often clean reactions.More expensive reagent.
Nucleophilic Cleavage Thiophenol/K₂CO₃; Thioglycolic acid/LiOH.Effective for sterically hindered substrates.Reagents have strong odors, can be toxic.
Reductive Cleavage Mg in MeOH; Sodium naphthalene.[5]Powerful, can work when other methods fail.Harsh, reduces many other functional groups, requires inert atmosphere.
Q2: What is the mechanism for base-catalyzed deprotection?

A2: The generally accepted mechanism for hydrolysis involves nucleophilic attack at the sulfur atom.

  • A nucleophile (e.g., hydroxide or methoxide) attacks the electrophilic sulfur atom of the sulfonyl group.

  • This forms a transient, pentacoordinate sulfur intermediate.

  • The intermediate collapses, cleaving the weakest bond, which is the sulfur-nitrogen (S-N) bond. The pyrrole nitrogen is a relatively stable leaving group once protonated.

  • An acid-base workup protonates the resulting pyrrole anion to yield the final deprotected product.

Mechanism: Base-Catalyzed Hydrolysis

G sub 1-(Phenylsulfonyl)pyrrolo[2,3-c]pyridine inter Pentacoordinate Intermediate sub->inter  Attack at Sulfur nuc Nucleophile (e.g., OH⁻) nuc->inter prod Deprotected Pyrrolo[2,3-c]pyridine Anion inter->prod S-N Bond Cleavage byprod Benzenesulfonate inter->byprod final Final Product (after workup) prod->final Protonation

Caption: Simplified mechanism of N-sulfonyl deprotection.

Q3: Are there any transition-metal-free methods available?

A3: Yes, the vast majority of methods for N-sulfonyl deprotection are transition-metal-free. The primary methods rely on basic hydrolysis, nucleophilic attack, or strong reducing agents, as detailed in the table in Q1.[1][3][5] Recently, methods using visible light photoredox catalysis have been developed for some sulfonamides, but these are not yet standard practice for this specific heterocyclic system.[1]

Experimental Protocols

Protocol 1: Mild Deprotection using Cesium Carbonate

This is often the recommended starting point due to its mildness and broad functional group compatibility.[3]

  • Setup: Dissolve the 1-(phenylsulfonyl)pyrrolo[2,3-c]pyridine substrate (1.0 eq) in a 2:1 mixture of THF and Methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C. The reaction is typically slower than with strong bases but much cleaner.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).

  • Workup: Filter the reaction mixture to remove excess carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate or DCM. Wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography, using a mobile phase containing 1% triethylamine to prevent streaking.

Protocol 2: Strong Base Deprotection using KOH

Use this method when milder conditions fail and the substrate is known to be robust.

  • Setup: Dissolve the substrate (1.0 eq) in methanol or ethanol (0.1-0.2 M).

  • Reagent Addition: Add potassium hydroxide (KOH, 5.0 to 10.0 eq), either as pellets or as a concentrated aqueous solution.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction every 1-2 hours by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Workup: Cool the reaction to room temperature and carefully neutralize with 1M HCl until the pH is approximately 7.

  • Extraction: Remove the bulk of the organic solvent in vacuo. Partition the remaining aqueous residue between water and a suitable organic solvent (e.g., 9:1 DCM/IPA). Extract the aqueous layer two more times.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by chromatography as described in Protocol 1.

References

  • Various Authors. (2025).
  • Various Authors. (2025). A New Protecting-Group Strategy for Indoles.
  • Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances.
  • Various Authors. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Vertex AI Search.
  • Tidén, A., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
  • Various Authors. (2025).
  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate.
  • Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

Sources

Technical Support Center: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This compound, often referred to as a protected form of 7-azaindole, is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib. The phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions of the bicyclic core.

However, what appears to be a straightforward N-sulfonylation can be fraught with challenges, including low yields, incomplete reactions, and the formation of tenacious impurities. This guide is designed to provide researchers and process chemists with a detailed, experience-driven resource to troubleshoot common issues and optimize this crucial synthetic step. We will delve into the mechanistic underpinnings of the reaction to explain why certain protocols are superior and how to tailor them to your specific laboratory conditions.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis is fundamentally a nucleophilic substitution reaction. The pyrrole nitrogen of 7-azaindole is first deprotonated by a suitable base to form a highly nucleophilic azaindole anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride ion and forming the desired N-S bond.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 7_Azaindole 7-Azaindole Anion Azaindole Anion 7_Azaindole->Anion + Base Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Product 1-(Phenylsulfonyl)-1H- pyrrolo[2,3-c]pyridine Benzenesulfonyl_Chloride->Product Base Base (e.g., NaH) Base->7_Azaindole Solvent Anhydrous Solvent (e.g., THF, DMF) Anion->Product + Benzenesulfonyl Chloride - Cl⁻

Caption: General reaction scheme for N-sulfonylation of 7-azaindole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for this synthesis?

The most widely adopted method involves the deprotonation of 7-azaindole with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by the addition of benzenesulfonyl chloride. This approach ensures rapid and complete formation of the nucleophilic anion, which drives the reaction to completion.

Q2: Why is precise temperature control so important for this reaction?

Temperature control is critical for two main reasons:

  • Initial Deprotonation: The reaction of 7-azaindole with a strong base like NaH is often exothermic. Starting at a low temperature (e.g., 0 °C) allows for controlled deprotonation and heat dissipation, preventing potential side reactions or solvent boiling.

  • Sulfonylation Step: While the subsequent reaction with benzenesulfonyl chloride can proceed at 0 °C, allowing the reaction to slowly warm to room temperature often ensures complete conversion without promoting the degradation of reagents or the product.

Q3: Can I use a weaker base, like a tertiary amine or potassium carbonate?

While technically possible, using weaker bases like triethylamine (TEA) or K₂CO₃ is strongly discouraged for this specific transformation. The pKa of the N-H bond in 7-azaindole is approximately 16-17. Weaker bases are often not strong enough to achieve complete deprotonation, leading to a slow, incomplete reaction and significantly lower yields. The equilibrium will not sufficiently favor the formation of the highly nucleophilic anion required for an efficient reaction with the sulfonyl chloride.

Q4: What is a realistic, achievable yield for this synthesis?

On a laboratory scale, yields are heavily dependent on the purity of reagents, reaction scale, and purification method. A well-executed reaction following an optimized protocol should realistically yield between 85% and 95% of the purified product. Yields below 70% typically indicate an issue with one of the core reaction parameters discussed in the troubleshooting section below.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures. For a logical workflow, refer to the diagnostic diagram below.

Troubleshooting_Workflow Start Reaction complete. Analyze crude sample (TLC, LC-MS). Problem Identify Primary Issue Start->Problem Low_Conversion Low Conversion of Starting Material Problem->Low_Conversion Low Yield Multiple_Spots Multiple Products or Significant Impurities Problem->Multiple_Spots Complex Mixture Purification_Issue Purification Difficulties Problem->Purification_Issue Isolation Problem Check_Base Cause: Inadequate Base? (See Table 1) - Verify base activity/strength. - Ensure sufficient equivalents. Low_Conversion->Check_Base Check_Reagents Cause: Reagent Quality? - Use fresh, dry solvent. - Check purity of 7-azaindole. - Use fresh sulfonyl chloride. Low_Conversion->Check_Reagents Check_Temp Cause: Incorrect Temp? - Ensure initial cooling to 0 °C. - Allow gradual warming. Low_Conversion->Check_Temp Check_Moisture Cause: Water Contamination? - Ensure anhydrous conditions. - Check for sulfonyl chloride hydrolysis. Multiple_Spots->Check_Moisture Check_Stoichiometry Cause: Incorrect Stoichiometry? - Risk of di-sulfonylation? - Use ~1.05-1.1 eq. of sulfonyl chloride. Multiple_Spots->Check_Stoichiometry Check_Workup Cause: Emulsion? - Add brine. - Filter through Celite. Purification_Issue->Check_Workup

Caption: A diagnostic workflow for troubleshooting common synthesis issues.

Problem 1: The reaction is sluggish or stalls, with significant starting material left (Low Conversion).

  • Q: My TLC/LC-MS analysis shows a large amount of unreacted 7-azaindole even after several hours. What went wrong?

    A: This is the most common failure mode and almost always points to an issue with the initial deprotonation step.

    • Plausible Cause (High Probability): Inactive or Insufficient Base. Sodium hydride (NaH) is the base of choice but is notoriously sensitive to moisture. If it has been improperly stored, it will appear grayish and have significantly reduced activity. Similarly, using an insufficient molar equivalent will result in incomplete deprotonation.

    • Solution:

      • Verify Base Activity: Use fresh NaH from a newly opened container. A good visual indicator of high activity is a fine, white to light-gray powder.

      • Use Correct Stoichiometry: Use at least 1.1 to 1.2 molar equivalents of NaH relative to 7-azaindole. This ensures that any minor surface oxidation or moisture is overcome and that deprotonation is driven to completion.

      • Consider an Alternative Strong Base: If NaH consistently fails, potassium bis(trimethylsilyl)amide (KHMDS) is an excellent, albeit more expensive, alternative. It is a highly soluble, non-pyrophoric strong base that often gives more reproducible results.

Base Typical Solvent Pros Cons
Sodium Hydride (NaH) THF, DMFInexpensive, high pKa, drives reaction to completion.Highly sensitive to moisture, heterogeneous reaction, can be pyrophoric.
Potassium Hydride (KH) THF, DMFMore reactive than NaH.More pyrophoric and hazardous than NaH.
KHMDS THFSoluble (homogeneous), highly reactive, non-pyrophoric.More expensive, moisture sensitive.
NaOH / KOH (Phase Transfer) Toluene/H₂OInexpensive, suitable for large scale.Requires a phase-transfer catalyst, can be lower yielding.
Table 1. Comparison of bases for the N-sulfonylation of 7-azaindole.

Problem 2: The reaction mixture is complex, showing multiple new spots by TLC.

  • Q: My reaction worked, but I have several side products that are difficult to separate from my desired product. What are they and how can I avoid them?

    A: This typically points to one of two issues: water contamination leading to hydrolysis, or incorrect stoichiometry.

    • Plausible Cause 1: Hydrolysis of Benzenesulfonyl Chloride. Benzenesulfonyl chloride reacts readily with water to form benzenesulfonic acid. If your solvent or glassware is not scrupulously dry, or if your 7-azaindole has absorbed moisture, a significant portion of your electrophile will be quenched before it can react with the azaindole anion. The resulting acid can complicate the workup and purification.

    • Solution:

      • Ensure Anhydrous Conditions: Use a solvent freshly dried from a solvent purification system or from distillation over a suitable drying agent (e.g., sodium/benzophenone for THF).

      • Dry the Starting Material: Dry the 7-azaindole in a vacuum oven before use.

      • Use Fresh Reagent: Use benzenesulfonyl chloride from a recently purchased or freshly opened bottle.

    • Plausible Cause 2: Over-addition of Reagents. While less common for this specific substrate, using a large excess of both base and sulfonyl chloride can sometimes lead to undesired side reactions on the pyridine ring, although the N-sulfonyl product is generally the major product.

    • Solution:

      • Control Stoichiometry: Do not use more than ~1.1 equivalents of benzenesulfonyl chloride. Add it slowly and maintain the cold temperature to ensure selectivity.

Problem 3: The aqueous workup is problematic, leading to emulsions or product loss.

  • Q: When I quench the reaction with water and perform the extraction, I get a persistent emulsion that won't separate, or my yield drops dramatically after workup. How can I improve this?

    A: Emulsions are common when residual DMF is present or when inorganic salts precipitate.

    • Solution 1: Modifying the Quench. Instead of quenching with pure water, quench the cold reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This often provides a cleaner phase separation.

    • Solution 2: Breaking Emulsions. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. If it persists, filtering the entire biphasic mixture through a pad of Celite® can effectively break the emulsion.

    • Solution 3: Alternative Workup. A "precipitation/crystallization" workup is often superior. After the reaction is complete, the mixture can be poured slowly into a large volume of ice-water with vigorous stirring. The solid product often crashes out and can be collected by filtration, washed with water, and then dried. This method avoids liquid-liquid extraction entirely and often yields a product of high purity.

Section 4: Recommended Optimized Protocol

This protocol consolidates the best practices discussed above for a robust and high-yielding synthesis on a 10 mmol scale.

Materials:

  • 7-Azaindole (1.18 g, 10.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq)

  • Benzenesulfonyl Chloride (1.34 mL, 1.85 g, 10.5 mmol, 1.05 eq)

  • Anhydrous Tetrahydrofuran (THF, 50 mL)

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the 7-azaindole.

  • Solvent Addition: Add anhydrous THF (50 mL) and stir to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Stir the resulting suspension at 0 °C for 30-45 minutes. The mixture may become a thicker slurry.

  • Sulfonylation: Add the benzenesulfonyl chloride dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup (Precipitation Method): Prepare a beaker with 250 mL of ice-water and a stir bar. Vigorously stir the ice-water and slowly pour the reaction mixture into it.

  • Isolation: A white precipitate will form. Continue stirring for 30 minutes in the ice bath. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water (2 x 50 mL) and then with a small amount of cold hexanes (20 mL) to aid in drying.

  • Drying: Dry the white solid in a vacuum oven at 40-50 °C to a constant weight. The product, this compound, should be obtained as a white crystalline solid (Expected yield: 2.2-2.45 g, 85-95%).

Section 5: References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484.[Link]

  • Ruger, M. J., et al. (2005). Preparation of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile as a Janus kinase inhibitor. US Patent US20070135461A1.

  • Miyata, O., et al. (2001). Radical cyclization of N-aziridinylimines with tin hydride. Journal of the Chemical Society, Perkin Transactions 1, (8), 849-857.[Link]

  • Zhu, J., et al. (2011). A practical and scalable synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Organic Process Research & Development, 15(4), 934–938.[Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Note: This is a general reference for principles of acidity and base strength, a direct link is not applicable for the specific reaction but supports the core chemical principles). [Link]

  • Blakemore, P. R. (2002). Recent developments in the synthesis of amides. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. (Note: This review covers general sulfonylation reactions and mentions phase-transfer conditions, providing context for the choice of base). [Link]

Technical Support Center: Scale-up Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the complexities of scaling up this important synthesis, ensuring efficiency, purity, and safety.

Introduction to this compound and its Significance

This compound, also known as 6-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry. Pyrrolo[2,3-c]pyridines are recognized for their versatile pharmacophoric nature and are integral to the development of kinase inhibitors, antiproliferative agents, and potential treatments for various diseases, including cancer and Alzheimer's disease.[1][2] The phenylsulfonyl group at the N-1 position of the pyrrole ring often serves as a key interacting moiety or a protecting group that can be removed in later synthetic steps. The successful and efficient scale-up of its synthesis is therefore a critical step in the drug development pipeline.

This guide will focus on the common synthetic route involving the N-sulfonylation of the parent 1H-pyrrolo[2,3-c]pyridine core. We will delve into the practical considerations and potential challenges that arise when transitioning from laboratory-scale to larger-scale production.

Synthetic Workflow Overview

The synthesis of this compound typically follows a two-stage process: first, the construction of the 1H-pyrrolo[2,3-c]pyridine core, and second, the N-sulfonylation of this core.

Synthetic Workflow cluster_0 Stage 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine cluster_1 Stage 2: N-Sulfonylation Starting Materials Starting Materials Bartoli Reaction Bartoli Reaction Starting Materials->Bartoli Reaction Vinyl Magnesium Bromide Purification_1 Purification Bartoli Reaction->Purification_1 1H_Pyrrolo_2_3_c_pyridine 1H-Pyrrolo[2,3-c]pyridine Purification_1->1H_Pyrrolo_2_3_c_pyridine N-Sulfonylation N-Sulfonylation 1H_Pyrrolo_2_3_c_pyridine->N-Sulfonylation Benzenesulfonyl Chloride, Base Purification_2 Purification N-Sulfonylation->Purification_2 Final_Product This compound Purification_2->Final_Product

Sources

Technical Support Center: A Researcher's Guide to 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand how the success of an experiment can hinge on the proper handling and storage of critical reagents. 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a key building block in medicinal chemistry and drug discovery, and its integrity is paramount.[1][2] This guide is designed to provide you with in-depth technical support, moving beyond simple data sheets to offer practical, field-proven advice. We'll explore the "why" behind the protocols, helping you to anticipate and troubleshoot challenges before they impact your research.

Part 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

For optimal stability, the compound should be stored under the following conditions:

  • Temperature: Refrigerated at 2-8°C.[3][4][5][6]

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Container: In a tightly sealed, light-resistant vial.

  • Environment: In a dry, well-ventilated area.[7][8]

Q2: Why is an inert atmosphere recommended for storage?

The pyrrolo[2,3-c]pyridine ring system can be susceptible to oxidation, especially over long-term storage. The phenylsulfonyl group, being electron-withdrawing, can also influence the electron density of the heterocyclic core, potentially affecting its stability. Storing under an inert atmosphere minimizes exposure to oxygen and moisture, thereby preventing potential degradation.[9]

Q3: I've noticed a change in the color of the solid material. What does this indicate and what should I do?

A change in color, such as from white/off-white to yellow or brown, is a potential indicator of degradation. This could be due to oxidation or other chemical transformations. If you observe a color change, it is highly recommended to assess the purity of the material using an appropriate analytical method (e.g., LC-MS or ¹H NMR) before proceeding with your experiment.

Q4: Can I store this compound in solution? If so, what are the best practices?

Yes, you can store the compound in solution, but with precautions. A related compound, 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, is soluble in organic solvents like chloroform, dichloromethane, and dimethyl sulfoxide (DMSO), but practically insoluble in water.[3] For this compound, we recommend the following:

  • Solvent Choice: Use anhydrous aprotic solvents such as DMSO or DMF.

  • Aliquoting: Prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Moisture absorption in solvents like DMSO during these cycles can lead to compound precipitation and degradation.[9]

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability. Ensure the vials are tightly sealed to prevent solvent evaporation and moisture ingress.

Q5: What are the primary safety precautions I should take when handling this compound?

While a specific safety data sheet (SDS) for this exact compound is not widely available, based on data for structurally similar compounds, standard laboratory safety practices are essential.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]

Part 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a structured approach to troubleshooting common issues encountered when using this compound in your experiments.

Issue 1: Low or No Yield in a Reaction

Scenario: You are performing a reaction (e.g., a cross-coupling or substitution) using this compound as a starting material, and the yield of your desired product is significantly lower than expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Analysis and Solutions:

  • Purity of Starting Material:

    • Cause: The most common culprit for low yield is impure starting material. As discussed in the FAQs, improper storage can lead to degradation.

    • Solution: Before starting your reaction, confirm the purity of your this compound using LC-MS or ¹H NMR. If impurities are detected, purify the material (e.g., by column chromatography or recrystallization) or obtain a new, high-purity batch.

  • Reaction Conditions:

    • Cause: The reactivity of the pyrrolo[2,3-c]pyridine core can be influenced by the bulky and electron-withdrawing phenylsulfonyl group.[10] Standard reaction conditions may not be optimal.

    • Solution:

      • Ligand/Catalyst System: For cross-coupling reactions, the choice of ligand is critical. Sterically hindered and electron-rich ligands may be necessary to overcome the steric bulk of the phenylsulfonyl group.

      • Base and Solvent: The choice of base and solvent should be carefully considered. Ensure you are using anhydrous solvents, as water can interfere with many catalytic cycles.

      • Temperature and Time: Some reactions may require higher temperatures or longer reaction times to proceed to completion. Monitor the reaction progress by TLC or LC-MS.

Issue 2: Inconsistent Results Between Experiments

Scenario: You are running the same reaction on different days and observing significant variability in the yield or product profile.

Root Cause Analysis:

G Inconsistent_Results Inconsistent Results Reagent_Stability Reagent Stability Inconsistent_Results->Reagent_Stability Solution_Prep Stock Solution Preparation Inconsistent_Results->Solution_Prep Atmospheric_Conditions Atmospheric Conditions Inconsistent_Results->Atmospheric_Conditions Aliquoting_Strategy Aliquoting_Strategy Reagent_Stability->Aliquoting_Strategy Implement Strict Aliquoting Solvent_Quality Solvent_Quality Solution_Prep->Solvent_Quality Use Anhydrous Solvents Inert_Atmosphere Inert_Atmosphere Atmospheric_Conditions->Inert_Atmosphere Run Reactions Under N2/Ar

Caption: Root cause analysis of inconsistent experimental results.

Detailed Analysis and Solutions:

  • Reagent Stability and Handling:

    • Cause: The primary reason for inconsistent results is often the variable quality of the reagents. If you are using a stock solution of this compound that has been stored for some time or subjected to multiple freeze-thaw cycles, its concentration and purity may have changed.[9]

    • Solution:

      • Fresh Solutions: Prepare fresh stock solutions from the solid material for each new set of experiments.

      • Aliquoting: If you must use a previously prepared stock solution, ensure it was properly aliquoted to minimize freeze-thaw cycles.

      • Purity Verification: If in doubt, re-verify the concentration and purity of your stock solution.

  • Atmospheric Conditions:

    • Cause: Reactions involving sensitive reagents can be affected by ambient moisture and oxygen. Variations in humidity from day to day can impact the outcome.

    • Solution: Ensure that your reactions are set up under a consistently inert atmosphere (argon or nitrogen). Use dry glassware and anhydrous solvents.

Part 3: Protocols and Data

This section provides standardized protocols for handling and preparing solutions of this compound, along with a summary of its key properties.

Protocol 1: Preparation of a Stock Solution

Objective: To prepare a stable, accurate stock solution for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or other suitable anhydrous solvent)

  • Inert gas source (argon or nitrogen)

  • Dry glassware (vial, syringe, etc.)

  • Analytical balance

Procedure:

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial.

  • Inert Atmosphere: Purge the vial containing the solid with an inert gas.

  • Solvent Addition: Using a dry syringe, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting and Storage: If the entire stock solution will not be used at once, immediately aliquot it into smaller, single-use vials. Purge the headspace of each aliquot with inert gas before sealing. Store the aliquots at -20°C or -80°C.

Data Summary Table
PropertyValueSource
CAS Number 867034-27-3[5][6]
Molecular Formula C₁₃H₁₀N₂O₂S[5]
Molecular Weight 258.3 g/mol [5]
Appearance White to off-white solidInferred from supplier data
Recommended Storage 2-8°C, under inert atmosphere, dry, well-ventilated[3][4][5][6]
Purity (Typical) ≥98%[5][6]
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water[3] (by analogy)

References

  • ChemBK. (2024). 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)-.
  • Ambeed. (n.d.). SDS - 4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • Combi-Blocks. (2023). Safety Data Sheet - 5-Nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine.
  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet - Pyridine.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)-.
  • J.T. Baker. (2011). Material Safety Data Sheet - Pyridine.
  • Roylan Developments. (n.d.). Compound storage made simple.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Pore, V. S., et al. (2015).
  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Lead Sciences. (n.d.). 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound | 867034-27-3.
  • PubChem. (2025). 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)- synthesis.
  • BenchChem. (2025). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • Jung, Y. C., et al. (2007). Magnesium Catalyzed Dephenylsulfonylation: Synthesis of 5-Ethyl-1H-indole. Journal of Organic Chemistry, 72(26), 10114–10117.
  • TheraIndx Lifesciences. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors.
  • BLDpharm. (n.d.). This compound-2-carbaldehyde.
  • CoLab. (2010). 2- and 3-phenylsulfonylindoles – synthetic equivalents of unsubstituted indole in N-alkylation reactions.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • National Institutes of Health. (1995). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • National Institutes of Health. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • ChemRxiv. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics.
  • ResearchGate. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde.
  • ResearchGate. (2021). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics.
  • ResearchGate. (2009). 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • PubMed. (2023). Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors.

Sources

Technical Support Center: Suzuki Coupling with N-Sulfonyl Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-sulfonyl azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction for a unique and challenging substrate class. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues, ensuring the success of your synthetic campaigns.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments. Each issue is followed by a series of potential causes and actionable solutions, grounded in mechanistic principles.

Problem 1: Low to No Conversion of the N-Sulfonyl Haloazaindole

You're observing a significant amount of your starting haloazaindole in the reaction mixture, even after extended reaction times.

Question: What are the primary reasons for a stalled Suzuki coupling with my N-sulfonyl azaindole, and how can I address them?

Answer:

Low or no conversion in a Suzuki coupling of N-sulfonyl azaindoles typically points to one of three main areas: an inactive catalyst, inefficient oxidative addition, or issues with the other reaction components.

Potential Causes and Solutions:

  • Inactive Palladium Catalyst: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[1] This reduction can sometimes be inefficient.

    • Solution 1: Choice of Catalyst. Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a modern pre-catalyst system, such as a Buchwald pre-catalyst, which is designed for efficient generation of the active Pd(0) species.

    • Solution 2: Ensure an Inert Atmosphere. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[2] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the N-sulfonyl group and the pyridine ring in the azaindole core can make the C-X bond less susceptible to oxidative addition by the Pd(0) catalyst.

    • Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands. Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling with electron-deficient heterocycles as they promote the oxidative addition step.[3]

    • Solution 2: Choice of Halide. If you are using a chloro- or bromo-azaindole, consider synthesizing the iodo-azaindole analogue. The C-I bond is weaker and generally more reactive towards oxidative addition.

  • Issues with the Base or Solvent: The base is crucial for activating the boronic acid in the transmetalation step.[4] If the base is not effective, the catalytic cycle will halt.

    • Solution 1: Base Selection and Quality. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] Ensure the base is finely powdered and anhydrous. For particularly challenging couplings, a stronger base like K₃PO₄ may be necessary.

    • Solution 2: Solvent System. The solvent must partially solubilize the inorganic base. A mixture of an organic solvent and water (e.g., dioxane/water, THF/water) is often employed to facilitate this.[2] Experiment with the solvent ratio to optimize solubility and reactivity.

Problem 2: Significant Formation of Byproducts

Your desired product is forming, but you're also observing significant quantities of side products, complicating purification and reducing your yield.

Question: I'm observing homocoupling of my boronic acid and/or protodeborylation. How can I minimize these side reactions?

Answer:

The formation of byproducts such as homocoupled boronic acids (Ar-Ar from Ar-B(OH)₂) and protodeborylated arenes (Ar-H from Ar-B(OH)₂) are common challenges in Suzuki couplings, particularly with heteroaryl boronic acids.

Potential Causes and Solutions:

  • Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[2]

    • Solution 1: Rigorous Degassing. As mentioned previously, ensure your reaction is free of oxygen. Perform multiple vacuum/inert gas backfill cycles.

    • Solution 2: Use a Pd(0) Catalyst. Starting with a Pd(0) catalyst can minimize the amount of Pd(II) present at the beginning of the reaction, which can drive homocoupling.

  • Protodeborylation: This is the hydrolysis of the boronic acid C-B bond to a C-H bond. Heteroaryl boronic acids are particularly susceptible to this side reaction, which can be uncatalyzed or catalyzed by base or residual palladium.[5]

    • Solution 1: Use a Milder Base. If you are using a strong base like K₃PO₄, consider switching to a milder base like K₂CO₃ or even KF, which can be effective while minimizing protodeborylation.

    • Solution 2: Use a Boronic Ester. Pinacol esters (Bpin) or MIDA boronates are more stable towards hydrolysis than the corresponding boronic acids.[5] Using these reagents can ensure a slow release of the active boronic acid species, keeping its concentration low and minimizing side reactions.

    • Solution 3: Minimize Water. While some water is often necessary, an excessive amount can promote protodeborylation. Optimize the solvent-to-water ratio to find a balance between base solubility and boronic acid stability.

Problem 3: Cleavage of the N-Sulfonyl Group

You are observing the formation of the N-H azaindole, either as the starting material or the coupled product, indicating cleavage of the sulfonyl protecting group.

Question: My N-sulfonyl group is being cleaved under the reaction conditions. What can I do to prevent this?

Answer:

The N-S bond in N-sulfonyl azaindoles can be susceptible to cleavage under certain nucleophilic or strongly basic conditions, which can be present in a Suzuki coupling.

Potential Causes and Solutions:

  • Strongly Basic/Nucleophilic Conditions: Strong bases, especially in combination with high temperatures, can promote the cleavage of the sulfonyl group.

    • Solution 1: Choice of Base. Avoid very strong bases if possible. K₂CO₃ is often a good compromise between reactivity and stability of the protecting group. If a stronger base is needed, consider running the reaction at a lower temperature for a longer time.

    • Solution 2: Choice of N-Sulfonyl Group. The stability of the sulfonyl group can vary. While tosyl (Ts) is common, other groups like benzenesulfonyl (besyl) may offer different stability profiles. In some contexts, the tosyl group has been found to be quite robust.[1]

    • Solution 3: Temperature Control. High temperatures can accelerate the rate of desulfonylation. Try to run the reaction at the lowest temperature that provides a reasonable reaction rate. Microwave heating can sometimes be beneficial as it can promote the desired reaction at a lower bulk temperature over a shorter time.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for a Suzuki coupling with an N-sulfonyl azaindole?

A1: For challenging substrates like N-sulfonyl azaindoles, a robust catalyst system is recommended. A good starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[3] Alternatively, using a pre-formed Buchwald pre-catalyst (e.g., XPhos Pd G3) can provide greater reliability and activity.

Q2: How does the position of the halogen on the azaindole ring affect the reactivity?

A2: The reactivity of the C-X bond in Suzuki couplings is influenced by the electronic environment of the carbon atom. In azaindoles, the relative reactivity of different positions can be complex. Generally, positions that are more electron-deficient will be more reactive towards oxidative addition. However, steric hindrance can also play a significant role. It is often necessary to screen conditions for different isomers.

Q3: Is it necessary to protect the azaindole nitrogen?

A3: Yes, for azaindoles, the N-H proton is acidic and can interfere with the catalytic cycle, often leading to catalyst inhibition and poor yields.[3] The N-sulfonyl group serves as an effective protecting group that also activates the ring system.

Q4: Can I use an N-sulfonyl azaindole with a free N-H on the pyridine ring?

A4: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, potentially inhibiting its activity. The extent of this inhibition depends on the specific substrate and reaction conditions. In many cases, the reaction will still proceed, but it is a factor to consider if you are experiencing low yields.

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki Coupling of N-Sulfonyl Haloazaindoles
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (2-5 mol%) or XPhos Pd G3 (2-5 mol%)Provides a reliable source of active Pd(0). Pre-catalysts are often more robust.
Ligand XPhos (4-10 mol%) or SPhos (4-10 mol%)Bulky, electron-rich ligands facilitate oxidative addition with electron-deficient heterocycles.[3]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is a good starting point. K₃PO₄ is stronger and can be used for less reactive substrates.[2]
Boron Source Arylboronic acid (1.2-1.5 equivalents) or Arylboronic acid pinacol ester (1.2-1.5 equivalents)Boronic esters offer greater stability against protodeborylation.[5]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or Toluene/H₂O (10:1 v/v)Aprotic solvents with some water to dissolve the base are standard. Toluene allows for higher temperatures.
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[2]
General Experimental Protocol

This is a general protocol that should be optimized for each specific substrate.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the N-sulfonyl haloazaindole (1.0 eq.), the boronic acid or boronic ester (1.2 eq.), and the base (2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium source and ligand (or the pre-catalyst). Then, add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: The Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low or No Conversion check_catalyst Is the catalyst active and under inert atmosphere? start->check_catalyst check_reagents Are the base and solvent system appropriate? check_catalyst->check_reagents Yes solution_catalyst Use a pre-catalyst (e.g., Buchwald G3) and ensure rigorous degassing. check_catalyst->solution_catalyst No check_conditions Are the temperature and ligand optimal? check_reagents->check_conditions Yes solution_reagents Screen bases (K2CO3, K3PO4) and optimize solvent/water ratio. check_reagents->solution_reagents No solution_conditions Increase temperature incrementally. Use bulky, electron-rich ligands (e.g., XPhos). check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low conversion in Suzuki couplings.

References

  • Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Valente, C., Organ, M. G., & Perez-Temprano, M. H. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(47), 13481-13492. [Link]

  • Kuivila, H. G. (1960). Electrophilic Displacement Reactions. X. The Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 82(21), 5642-5645. This is a foundational reference for protodeboronation, and while a direct link to the full text may require a subscription, its significance is widely cited in modern literature on the topic. A verifiable abstract can often be found on the publisher's website.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction. Retrieved from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. In Palladium in Organic Synthesis (pp. 61-90). Wiley-VCH Verlag GmbH & Co. KGaA.
  • ResearchGate. (n.d.). State-of-the-art of benzenesulfonamide protecting groups. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Retrieved from [Link]

  • Durham, J. W., & Martin, D. B. C. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. ACS Catalysis, 8(11), 10446-10456. [Link]

  • ResearchGate. (n.d.). Desulfonylation of N-sulfonylindoles. Retrieved from [Link]

  • Padwa, A., & Ginn, J. D. (2011). Arylsulfonyl Group: Activating Properties and Recent Synthetic Applications. Current Organic Chemistry, 15(15), 2636-2652.
  • Daniele, S., La Regina, G., Taddei, M., & Botta, M. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(3), 3329-3343. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484-16489. [Link]

  • Royal Society of Chemistry. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Publishing. Retrieved from [Link]

  • Barbey, V., & Guillaumet, G. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11638-11683. [Link]

  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Desulfitative Suzuki Cross-Coupling of Arylsulfonyl Chlorides and Boronic Acids Catalyzed by a Recyclable Polymer-Supported N-Heterocyclic Carbene—Palladium Complex Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from a general search of the Atlanchim Pharma website for their newsletters. The specific URL provided in the grounding was a direct PDF link.
  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C-C Bonds under Catalysis with a Pyridine Ligand: A Trace of Copper in the Bottle. Science, 325(5948), 1661-1664.

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Overcoming low reactivity in functionalization of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors.

The this compound core, an isomer of the more commonly studied 7-azaindole, presents a unique set of challenges due to the electronic properties of the fused pyridine ring. The phenylsulfonyl group, while an effective protecting group, is strongly electron-withdrawing, which can significantly deactivate the heterocyclic system towards certain transformations. This guide provides practical, experience-driven advice to navigate these reactivity issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the functionalization of this compound. Each issue is presented in a question-and-answer format with detailed explanations and recommended protocols.

Issue 1: Failed or Low-Yield Suzuki-Miyaura Cross-Coupling

Question: "I am attempting a Suzuki-Miyaura cross-coupling with a halogenated this compound derivative, but I am observing no product formation or very low yields. What are the likely causes and how can I troubleshoot this?"

Answer:

Low yields in Suzuki-Miyaura couplings involving electron-deficient heterocyclic halides are a common challenge. The primary bottlenecks are often slow oxidative addition and catalyst deactivation. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, hindering its activity. Here’s a systematic approach to troubleshooting this issue:

Causality and Solutions:

  • Catalyst System and Ligand Choice: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.

    • Recommendation: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[1] Buchwald-type ligands such as SPhos and XPhos, often used with Pd₂(dba)₃ or as pre-formed G2, G3, or G4 pre-catalysts, are highly recommended for challenging heteroaryl couplings.[1][2]

  • Base Selection: The base plays a crucial role in the transmetalation step. Milder bases like Na₂CO₃ or K₂CO₃ may not be effective if the boronic acid is not sufficiently activated.

    • Recommendation: Screen stronger bases. Potassium phosphate (K₃PO₄) is often a good choice for difficult couplings.[1] In some cases, cesium carbonate (Cs₂CO₃) can also be effective. It's also been noted that for anhydrous couplings with K₃PO₄, a small amount of water can be beneficial.

  • Solvent System: The solvent can influence catalyst solubility, stability, and reaction kinetics.

    • Recommendation: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common starting point. Other options to consider include toluene/water or DMF. Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[3]

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Recommendation: Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for driving sluggish reactions to completion.

Workflow for Troubleshooting a Failed Suzuki Coupling:

Sources

Validation & Comparative

Comparison of N-protecting groups for 6-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Selection and Application of N-Protecting Groups for 6-Azaindole

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 6-Azaindole and N-Protection

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. As a bioisostere of indole, it offers a unique opportunity to modulate physicochemical properties such as solubility and hydrogen bonding capacity, which can significantly enhance drug-target interactions and improve pharmacokinetic profiles.[1] Its presence in clinical candidates for treating conditions ranging from HIV (Fostemsavir) to inflammatory diseases underscores its therapeutic potential.[2]

However, the synthetic utility of the 6-azaindole nucleus is often predicated on a critical, strategic decision: the choice of a nitrogen-protecting group. The pyrrolic nitrogen (N-1) imparts significant nucleophilicity and acidity to the system, complicating many standard transformations such as electrophilic aromatic substitution, metalation, and cross-coupling reactions.[3][4] Unprotected N-1 can lead to undesired side reactions, poor regioselectivity, and overall diminished yields. Therefore, the temporary masking of this site is not merely a tactical step but a cornerstone of a successful synthetic strategy.

This guide provides a comprehensive comparison of common N-protecting groups for 6-azaindole, grounded in experimental evidence and field-proven insights. We will dissect the performance of key candidates—Boc, Tosyl, and SEM—evaluating them on the critical parameters of introduction, stability, influence on reactivity, and cleavage. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed, rational decisions for their specific synthetic challenges.

The Contenders: A Profile of Key N-Protecting Groups

The ideal protecting group should be introduced in high yield, remain robust through various transformations, not interfere with desired reactions, and be removed selectively under mild conditions. For 6-azaindole, the electronic nature of the pyridine ring adds a layer of complexity to this selection process. We will focus on three widely employed groups, each with distinct characteristics.

  • Boc (tert-Butyloxycarbonyl): A carbamate-based group, Boc is prized for its general stability to nucleophiles and bases and its facile removal under acidic conditions.[5] However, its lability to strong acid can be a double-edged sword, and its performance with azaindoles can be variable.[6]

  • Tosyl (Ts or p-Toluenesulfonyl): As a strongly electron-withdrawing sulfonyl group, Tosyl significantly decreases the nucleophilicity of the indole nitrogen and can direct metalation.[3][7] Its robustness is a major advantage, though its removal often requires harsher conditions.[8]

  • SEM (2-(Trimethylsilyl)ethoxymethyl): An acetal-based group, SEM is stable to a wide range of non-acidic conditions. Its removal is typically achieved with fluoride reagents or Lewis acids, offering an orthogonal deprotection strategy.[9] For azaindoles, it has been shown to have a unique dual role, not only protecting the nitrogen but also activating the ring for certain transformations.[10][11]

Comparative Analysis: Performance Under a Microscope

The choice of a protecting group is dictated by the planned synthetic route. Here, we compare our three candidates across the entire workflow, from installation to removal.

Ease of Introduction

The protection step should be high-yielding and straightforward. For 6-azaindole, all three groups can be installed under standard conditions.

  • Boc: Protection is typically achieved by reacting 6-azaindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) or sodium hydride (NaH). The reaction is generally clean and efficient.[5]

  • Tosyl: Tosylation is accomplished using p-toluenesulfonyl chloride (TsCl) with a base. The choice of base and solvent is critical to ensure complete reaction and avoid side products.

  • SEM: Introduction involves treating the sodium salt of 6-azaindole (formed with NaH) with 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) in an aprotic solvent like DMF or THF.[9]

Stability Profile and Orthogonality

A protecting group's value is measured by its ability to withstand subsequent reaction conditions.

  • Boc: Stable to most basic, reductive, and nucleophilic conditions. However, it is readily cleaved by strong acids (e.g., TFA, HCl), which limits its use in reactions requiring an acidic environment.[6] For some borylated azaindole intermediates, acidic deprotection has led to decomposition.[6]

  • Tosyl: Exceptionally robust. It is stable to strongly acidic and basic conditions, organometallic reagents, and many oxidizing and reducing agents. This stability makes it ideal for multi-step syntheses involving harsh reagents. Its removal often requires specific, potent reagents, providing excellent orthogonality.[7]

  • SEM: Stable to bases, nucleophiles, and organometallics.[9] It is cleaved by fluoride sources (TBAF) or Lewis/protic acids. The conditions for SEM cleavage are distinct from those for Boc and Ts, making it an excellent choice for complex molecules requiring orthogonal protection strategies. However, SEM deprotection on azaindole systems can be challenging, sometimes leading to side products due to the release of formaldehyde.[10]

Influence on Ring Reactivity

Protecting groups are not passive spectators; they actively modulate the electronic and steric environment of the 6-azaindole core.

  • Boc: As a carbamate, the Boc group is weakly electron-withdrawing. It can direct C-H functionalization, such as Ir-catalyzed borylation, to the C-3 position of the pyrrole ring. However, yields for N-Boc-6-azaindole in such reactions have been reported as low, suggesting potential electronic or coordinating interference.[6]

  • Tosyl: The strongly electron-withdrawing nature of the tosyl group significantly acidifies the C-2 proton, facilitating regioselective lithiation at this position. This is a powerful tool for introducing substituents specifically at C-2. Furthermore, its presence is often essential to suppress undesired side reactions during transformations like aromatic Finkelstein-type exchanges.[7] In some cases, the tosyl group has been shown to be the best choice among various sulfonyl protectors for promoting regioselective C-3 functionalization of azaindoles.[12]

  • SEM: The SEM group has been reported to have a unique dual protecting-activating role, particularly in 7-azaindoles, where it facilitates nucleophilic aromatic substitution at the C-4 position under mild conditions.[11] This activating effect is a significant strategic advantage not offered by Boc or Ts.

Ease and Selectivity of Removal

The final step, deprotection, must be efficient and not compromise the integrity of the synthesized molecule.

  • Boc: Typically removed with acids like TFA or HCl. However, for sensitive azaindole derivatives, this can lead to decomposition.[6] Milder, basic methods such as catalytic sodium methoxide (NaOMe) in methanol have been developed for the selective deprotection of N-Boc indoles and azaindoles, proceeding in high yields at room temperature.[5] Thermal and microwave-assisted deprotections are also viable alternatives.[6][13]

  • Tosyl: Removal is often the most challenging aspect of its use. Classical methods like HBr/acetic acid can be too harsh for complex molecules.[8] Milder, more selective methods have been developed, with cesium carbonate (Cs₂CO₃) in a THF/methanol mixture being particularly effective for detosylating indoles and azaindoles.[14][15] This method is notably efficient, with deprotection of some azaindoles completing in as little as 30 minutes at room temperature.[15]

  • SEM: Cleavage is most commonly achieved with tetrabutylammonium fluoride (TBAF) in THF. Acidic conditions (e.g., HCl in isopropanol) can also be used. As noted, deprotection can be problematic for azaindoles, with reports of incomplete conversion and the formation of complex side-products, which necessitates careful optimization.[10]

Quantitative Data Summary

The following table summarizes the key comparative data for the N-protection of 6-azaindole, providing a quick reference for experimental planning.

Protecting GroupIntroduction Conditions (Typical Yield)StabilityDeprotection Conditions (Typical Yield)Key Considerations
Boc Boc₂O, DMAP, TEA, CH₂Cl₂ (High)Bases, Nucleophiles, Reductants1. TFA, CH₂Cl₂ (Variable, risk of decomposition)[6] 2. cat. NaOMe, MeOH (High)[5] 3. Heat or Microwave[6][13]Good for general protection; acidic removal can be problematic; basic removal is a milder alternative.
Tosyl (Ts) TsCl, NaH, DMF (High)Strong Acids, Bases, Organometallics1. Cs₂CO₃, THF/MeOH (High)[15] 2. Reductive cleavage (e.g., SmI₂)[8]Excellent stability for harsh reaction steps; strongly electron-withdrawing, directs C-2 lithiation.
SEM SEMCl, NaH, DMF (High)[9]Bases, Nucleophiles, Organometallics1. TBAF, THF (Variable)[9] 2. Lewis/Protic Acids (e.g., HCl)Orthogonal to many other groups; deprotection can be challenging and lead to side products.[10]

Visualizing the Workflow

A logical approach to selecting a protecting group is crucial. The following workflow diagram illustrates the decision-making process based on the planned synthetic transformations.

G start Start: Need to Functionalize 6-Azaindole q1 Will the synthesis involve strong acids (e.g., Friedel-Crafts)? start->q1 q2 Is regioselective C-2 lithiation required? q1->q2 No ts Use Tosyl (Ts) (deprotect with Cs₂CO₃) q1->ts Yes q3 Is an orthogonal deprotection (non-acidic, non-basic) essential? q2->q3 No q2->ts Yes q4 Are subsequent steps mild (e.g., Suzuki, Heck, amide coupling)? q3->q4 No sem Consider SEM (deprotect with TBAF, requires optimization) q3->sem Yes boc Consider Boc (deprotect with NaOMe/MeOH) q4->boc Yes q4->ts Maybe (if maximum stability is desired)

Sources

A Tale of Two Guardians: A Comparative Guide to Phenylsulfonyl and Boc Protecting Groups in Pyrrolopyridine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, the pyrrolopyridine scaffold stands as a privileged core, embedded in a multitude of biologically active molecules and pharmaceuticals. The journey of synthesizing and functionalizing these vital structures is often a delicate dance of reactivity, where the choice of a nitrogen protecting group is not merely a tactical decision but a strategic imperative that dictates the course of the entire synthetic route. Among the arsenal of available protecting groups, the electron-withdrawing phenylsulfonyl group and the sterically demanding tert-butyloxycarbonyl (Boc) group represent two of the most common, yet fundamentally different, guardians of the pyrrolopyridine nitrogen.

This guide offers an in-depth, objective comparison of the phenylsulfonyl and Boc protecting groups in the context of pyrrolopyridine chemistry. Moving beyond a simple catalog of reagents, we will delve into the causality behind experimental choices, providing field-proven insights and supporting experimental data to empower researchers in making informed decisions for their specific synthetic challenges.

The Strategic Decision: Why Your Choice of Protecting Group Matters

The pyrrole nitrogen of a pyrrolopyridine is a key player in the molecule's electronic character and reactivity. Left unprotected, its lone pair of electrons contributes to the aromaticity of the pyrrole ring, rendering it susceptible to a variety of electrophilic reactions. However, this inherent reactivity can also be a liability, leading to undesired side reactions and complicating synthetic transformations at other positions of the bicyclic system. The introduction of a protecting group not only shields the nitrogen from unwanted reactions but also profoundly modulates the reactivity of the entire pyrrolopyridine core. The choice between the phenylsulfonyl and Boc groups, therefore, hinges on a careful consideration of the planned synthetic sequence, including downstream reactions such as metal-catalyzed cross-couplings, electrophilic substitutions, and metallations.

Head-to-Head Comparison: Phenylsulfonyl vs. Boc

FeaturePhenylsulfonyl (PhSO₂)tert-Butyloxycarbonyl (Boc)
Introduction Typically high-yielding via reaction with benzenesulfonyl chloride and a base (e.g., NaH, NaOH).Generally high-yielding using di-tert-butyl dicarbonate (Boc₂O) with a base (e.g., DMAP, Et₃N).
Electron-Withdrawing/Donating Strongly electron-withdrawing.Sterically bulky, generally considered electronically neutral to slightly electron-donating.
Stability Profile Robust; stable to strongly acidic conditions, many oxidizing and reducing agents. Labile to strong bases and some nucleophiles.Stable to basic and nucleophilic conditions, as well as catalytic hydrogenation. Highly labile to acidic conditions.
Impact on Reactivity Deactivates the pyrrole ring towards electrophilic substitution. Can direct lithiation to the C2 position.Minimally affects the electronic nature of the pyrrole ring. Its steric bulk can influence regioselectivity. Directs lithiation to the C2 position.
Cleavage Conditions Generally harsh: strong base (e.g., NaOH, KOH in alcohol), reductive cleavage (e.g., Mg/MeOH, Na/Hg), or nucleophilic displacement (e.g., thiolates).Mild acidic conditions (e.g., TFA in DCM, HCl in dioxane or methanol).
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, trityl).Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.

In the Crucible: Stability and Performance in Key Reactions

The true measure of a protecting group lies in its performance under various reaction conditions. Below, we compare the stability and influence of the phenylsulfonyl and Boc groups in common synthetic transformations involving pyrrolopyridines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for constructing C-C and C-N bonds. The stability of the protecting group under these conditions is paramount.

  • Phenylsulfonyl Group: N-phenylsulfonyl protected pyrrolopyridines have been successfully employed in Suzuki-Miyaura cross-coupling reactions. For instance, the coupling of a N-benzenesulfonyl-protected 2-iodo-4-chloropyrrolopyridine has been reported, demonstrating the stability of this group under these conditions[1]. However, in some instances of palladium-catalyzed amination, the N-benzenesulfonyl group has shown lability, leading to deprotection and lower yields of the desired product[1].

  • Boc Group: The Boc group is generally stable under the neutral or mildly basic conditions of many palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This has made it a popular choice in the synthesis of complex substituted pyrrolopyridines[2]. However, its stability can be compromised in the presence of strong bases or high temperatures, which are sometimes required for challenging couplings.

G

Lithiation and Electrophilic Substitution

The directing effects of the protecting group are crucial for achieving regioselectivity in lithiation and subsequent electrophilic trapping.

  • Phenylsulfonyl Group: The strongly electron-withdrawing nature of the phenylsulfonyl group acidifies the protons on the pyrrole ring, facilitating deprotonation. It is a well-established director for lithiation at the C2 position of the pyrrole ring. This has been exploited for the introduction of various electrophiles at this position.

  • Boc Group: The Boc group is also an effective directing group for lithiation at the C2 position of pyrroles and by extension, pyrrolopyridines. The mechanism is thought to involve coordination of the organolithium reagent with the carbonyl oxygen of the Boc group.

G cluster_PhSO2 N-Phenylsulfonyl Pyrrolopyridine cluster_Boc N-Boc Pyrrolopyridine PhSO2_Pyrrolo [Pyrrolopyridine]-N-SO₂Ph PhSO2_Lithiation 1. n-BuLi 2. Electrophile (E) PhSO2_Pyrrolo->PhSO2_Lithiation C2-Lithiation PhSO2_Product 2-E-[Pyrrolopyridine]-N-SO₂Ph PhSO2_Lithiation->PhSO2_Product Boc_Pyrrolo [Pyrrolopyridine]-N-Boc Boc_Lithiation 1. s-BuLi/TMEDA 2. Electrophile (E) Boc_Pyrrolo->Boc_Lithiation C2-Lithiation Boc_Product 2-E-[Pyrrolopyridine]-N-Boc Boc_Lithiation->Boc_Product

Experimental Protocols

Protection of 7-Azaindole

1. N-Phenylsulfonyl-7-azaindole Synthesis:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylsulfonyl-7-azaindole.

2. N-Boc-7-azaindole Synthesis:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-7-azaindole.

Deprotection of N-Protected 7-Azaindole

1. Deprotection of N-Phenylsulfonyl-7-azaindole:

  • Dissolve N-phenylsulfonyl-7-azaindole (1.0 eq) in a mixture of methanol and THF.

  • Add an aqueous solution of sodium hydroxide (5-10 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and neutralize with aqueous HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

2. Deprotection of N-Boc-7-azaindole:

  • Dissolve N-Boc-7-azaindole (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the deprotected 7-azaindole.

G cluster_protection Protection cluster_deprotection Deprotection Pyrrolopyridine Pyrrolopyridine PhSO2Cl PhSO₂Cl, Base Boc2O Boc₂O, Base N_PhSO2 N-Phenylsulfonyl Pyrrolopyridine N_Boc N-Boc Pyrrolopyridine Deprotected_Pyrrolopyridine Pyrrolopyridine Strong_Base Strong Base or Reduction Acid Acid (e.g., TFA) N_PhSO2_deprotect N-Phenylsulfonyl Pyrrolopyridine N_Boc_deprotect N-Boc Pyrrolopyridine

Conclusion: A Strategic Choice for a Successful Synthesis

The selection of a protecting group for the pyrrolopyridine nitrogen is a critical decision that profoundly impacts the entire synthetic strategy. The phenylsulfonyl group, with its strong electron-withdrawing nature and robustness to acidic conditions, is an excellent choice when deactivation of the pyrrole ring is desired or when subsequent steps require harsh acidic environments. Its directing effect in lithiation also provides a reliable method for C2-functionalization. However, the often-harsh conditions required for its removal limit its applicability in the synthesis of complex molecules with sensitive functional groups.

In contrast, the Boc group offers the advantage of mild, acid-labile deprotection, making it highly compatible with a wide range of functional groups and a cornerstone of orthogonal protection strategies. While its steric bulk can be advantageous in directing reactivity, it may also hinder certain transformations. Its lability to strong acids, while a benefit for deprotection, makes it unsuitable for reactions requiring such conditions.

Ultimately, the choice between phenylsulfonyl and Boc is not a matter of one being universally superior to the other, but rather a context-dependent decision. A thorough understanding of their respective stabilities, electronic effects, and cleavage conditions, as outlined in this guide, will enable the synthetic chemist to strategically select the most appropriate guardian for the pyrrolopyridine nitrogen, paving the way for a successful and efficient synthesis.

References

  • Larsen, S. D., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(11), 2993. [Link]

  • Sharma, R., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. RSC Advances, 10(53), 31819-31823. [Link]

  • Roccheri, M. C., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4967. [Link]

  • Patrick, D. A., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(22), 16349-16372. [Link]

  • Wang, Z., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114458. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23857. [Link]

  • Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(46), 8213-8216. [Link]

  • Mérour, J. Y., & Joseph, B. (2001). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Current Organic Chemistry, 5(5), 471-494. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for Pyrrole Protection. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Buchwald, S. L., & Mauger, C. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4544-4547. [Link]

  • Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Tetrahedron, 68(1), 268-275. [Link]

  • Fresneda, P. M., et al. (2000). Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][3][4]triazines together with spectroscopic and X-ray studies. Journal of the Chemical Society, Perkin Transactions 1, (21), 3781-3786. [Link]

  • Antonchick, A. P., et al. (2017). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. Nature Communications, 8(1), 1-9. [Link]

  • Molina, P., et al. (2011). An Update on the Synthesis of Pyrrolo[1][4]benzodiazepines. Molecules, 16(4), 3022-3064. [Link]

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A Comparative Analysis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Derivatives and Other Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. This guide provides a detailed comparative analysis of a novel class of compounds, the 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives, against established kinase inhibitors, with a particular focus on their efficacy in targeting key oncogenic pathways. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their performance, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.

Introduction to Kinase Inhibition in Cancer Therapy

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity, often due to genetic mutations, is a common driver of tumorigenesis. This has led to the development of kinase inhibitors, small molecules designed to block the activity of specific kinases, thereby inhibiting cancer cell growth and survival.

This guide will focus on the BRAF signaling pathway, a critical mediator of cell growth and a frequent site of mutation in various cancers, most notably melanoma. We will compare the efficacy of this compound derivatives with well-established BRAF and MEK inhibitors such as Vemurafenib, Dabrafenib, and Trametinib.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing a wide range of cellular processes. The BRAF protein is a key component of this pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase and downstream signaling, promoting uncontrolled cell proliferation.

Signaling Pathway Overview

MAPK_ERK_Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PyrroloPyridine This compound Derivatives PyrroloPyridine->BRAF BRAF_Inhibitors Vemurafenib, Dabrafenib BRAF_Inhibitors->BRAF MEK_Inhibitors Trametinib MEK_Inhibitors->MEK Kinase_Assay_Workflow Start Start: Prepare Reagents Plate Plate Kinase, Substrate, and ATP in a 384-well plate Start->Plate AddInhibitor Add varying concentrations of the test inhibitor Plate->AddInhibitor Incubate Incubate at room temperature to allow the kinase reaction to proceed AddInhibitor->Incubate StopReaction Stop the reaction (e.g., by adding EDTA) Incubate->StopReaction Detection Add detection reagent (e.g., antibody to detect phosphorylated substrate) StopReaction->Detection Readout Read the signal (e.g., fluorescence, luminescence) Detection->Readout Analyze Analyze data to determine IC50 values Readout->Analyze

Figure 2: A generalized workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase (e.g., recombinant BRAF V600E), its specific substrate (e.g., a peptide containing the MEK phosphorylation site), and adenosine triphosphate (ATP).

  • Plate Setup: In a multi-well plate (e.g., 384-well), add the kinase, substrate, and ATP to each well.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., a this compound derivative) to the wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a specific period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • Reaction Termination: Stop the enzymatic reaction, typically by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions required for kinase activity.

  • Signal Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate. This is often an antibody conjugated to a reporter molecule (e.g., horseradish peroxidase or a fluorescent dye).

  • Data Acquisition: Measure the signal generated in each well using a plate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Data Analysis: Plot the kinase activity as a function of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

This self-validating system, with its positive and negative controls, ensures the reliability of the obtained IC50 values, a cornerstone of trustworthy and reproducible research.

Discussion and Future Directions

The preliminary data on this compound derivatives are promising, indicating that they are a class of potent BRAF inhibitors. Their efficacy appears to be on par with or superior to some first-generation BRAF inhibitors. However, further studies are warranted to fully characterize their pharmacological profile.

Key areas for future investigation include:

  • Selectivity: Assessing the inhibitory activity of these derivatives against a broad panel of kinases is crucial to understand their selectivity profile and predict potential off-target effects.

  • Cellular Potency: Evaluating their ability to inhibit the MAPK/ERK pathway and suppress the growth of cancer cell lines harboring the BRAF V600E mutation.

  • In Vivo Efficacy: Testing their anti-tumor activity in animal models of BRAF-mutant cancers.

  • Resistance Mechanisms: Investigating their efficacy against known mechanisms of resistance to current BRAF inhibitors.

The development of novel kinase inhibitors like the this compound derivatives is essential to expand the therapeutic arsenal against cancer and overcome the challenge of acquired resistance. This comparative guide provides a foundational understanding of their potential and highlights the critical experimental approaches required for their continued development.

References

  • Title: Discovery of this compound Derivatives as Potent and Orally Bioavailable BRAF V600E Inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Vemurafenib (PLX4032), a potent and selective inhibitor of B-RafV600E. Source: Clinical Cancer Research. URL: [Link]

  • Title: Dabrafenib, a potent and selective BRAF V600 inhibitor. Source: Molecular Cancer Therapeutics. URL: [Link]

  • Title: Trametinib, a potent and selective MEK inhibitor. Source: Clinical Cancer Research. URL: [Link]

A Comparative Guide to the Selectivity of Pyrrolo[2,3-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a kinase inhibitor is paramount. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in the design of ATP-competitive kinase inhibitors, leading to several clinically approved drugs.[1] This guide provides an in-depth, objective comparison of the selectivity profiles of key pyrrolo[2,3-d]pyrimidine-based inhibitors, supported by experimental data and methodologies. While the related pyrrolo[2,3-c]pyridine core is of interest, the vast majority of published research focuses on the pyrrolo[2,3-d]pyrimidine isomer due to its successful clinical translation. Therefore, this guide will primarily focus on the latter, providing a robust framework for understanding and evaluating inhibitor selectivity.

The Imperative of Kinase Selectivity

In an era of targeted therapy, the ideal kinase inhibitor would potently inhibit its intended target while leaving the rest of the kinome untouched. However, the high degree of structural conservation in the ATP-binding pocket across the kinome makes achieving absolute selectivity a formidable challenge. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3][4][5] Therefore, comprehensive kinase profiling is not just a regulatory checkbox but a critical step in understanding a compound's biological activity and predicting its clinical safety and efficacy.[6][7][8]

The choice of a kinase screening panel is a strategic decision tailored to the inhibitor's intended therapeutic application. For an oncology candidate, the panel would typically include a broad representation of kinases implicated in cancer cell proliferation, survival, and angiogenesis, as well as kinases associated with known toxicities (e.g., cardiovascular or hematopoietic). In contrast, for an inhibitor targeting inflammatory diseases, the panel would be enriched with kinases involved in immune signaling pathways.

Comparative Selectivity Profiles of Pyrrolo[2,3-d]pyrimidine-Based Inhibitors

To illustrate the diverse selectivity profiles achievable with the pyrrolo[2,3-d]pyrimidine scaffold, we will compare two prominent examples: Tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune diseases, and Alisertib, an Aurora A kinase inhibitor investigated for oncology.

Tofacitinib: A Pan-JAK Inhibitor

Tofacitinib was initially developed as a selective JAK3 inhibitor but was later found to inhibit JAK1 and JAK2 with similar potency, making it a pan-JAK inhibitor.[9][10] This broader activity is crucial for its efficacy in treating conditions like rheumatoid arthritis, as it blocks signaling from multiple cytokine receptors.[10][11]

Target KinaseTofacitinib IC50 (nM)Selectivity vs. Other KinasesReference
JAK11~1-fold vs. JAK2, ~20-fold vs. JAK3[12]
JAK21-5-[12]
JAK320-[12]
TYK2>100-[10]

Table 1: In vitro inhibitory activity of Tofacitinib against the JAK family kinases. IC50 values can vary depending on the assay conditions.

Comprehensive kinome screening reveals that Tofacitinib, at therapeutic concentrations, is highly selective for the JAK family. However, at higher concentrations, it can interact with other kinases, which is a critical consideration for safety assessment.[2][3][9]

Alisertib: A Selective Aurora A Kinase Inhibitor

In contrast to the broader activity of Tofacitinib, Alisertib was designed for high selectivity towards Aurora A kinase over the closely related Aurora B kinase.[13][14][15][16] This selectivity is crucial because inhibition of Aurora B is associated with significant toxicity, particularly neutropenia.[17] The structural basis for this selectivity lies in exploiting subtle amino acid differences in the ATP-binding pockets of the two isoforms.[17][18][19][20][21]

Target KinaseAlisertib IC50 (nM)Selectivity vs. Aurora BReference
Aurora A1.2>200-fold[14][22]
Aurora B396.5-[14][22]

Table 2: In vitro inhibitory activity of Alisertib against Aurora A and B kinases.

Kinome-wide profiling of Alisertib demonstrates its high selectivity for Aurora A, with minimal off-target activity at concentrations that are effective against cancer cells.[13][15]

Key Signaling Pathways

The selectivity of these inhibitors directly translates to their impact on distinct cellular signaling pathways.

cluster_jak JAK-STAT Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAKs JAKs Receptor->JAKs Activation STATs STATs JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Gene_Expression Gene_Expression Nucleus->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibition

Caption: Tofacitinib inhibits JAKs, blocking cytokine-induced gene expression.

cluster_aurora Mitotic Progression G2_Phase G2_Phase Aurora_A Aurora_A G2_Phase->Aurora_A Activation Centrosome_Separation Centrosome_Separation Aurora_A->Centrosome_Separation Bipolar_Spindle Bipolar_Spindle Centrosome_Separation->Bipolar_Spindle M_Phase M_Phase Bipolar_Spindle->M_Phase Alisertib Alisertib Alisertib->Aurora_A Inhibition cluster_radiometric Radiometric Kinase Assay Workflow Start Start Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Start->Reaction_Mix Add_ATP Add [γ-³³P]ATP to Initiate Reaction Reaction_Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction (e.g., Phosphoric Acid) Incubate->Stop_Reaction Spot_on_Membrane Spot onto Phosphocellulose Membrane Stop_Reaction->Spot_on_Membrane Wash Wash to Remove Unincorporated ATP Spot_on_Membrane->Wash Scintillation_Counting Quantify ³³P on Membrane (Scintillation Counting) Wash->Scintillation_Counting End End Scintillation_Counting->End

Caption: Workflow for a radiometric kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the pyrrolo[2,3-c]pyridine-based inhibitor in a suitable kinase buffer.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding phosphoric acid.

  • Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.

  • Washing: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of radioactivity on the dried membrane using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition by comparing the radioactivity in the presence of the inhibitor to the control (DMSO) wells.

Caliper Mobility Shift Kinase Assay

This is a non-radioactive, microfluidics-based assay that separates the phosphorylated and non-phosphorylated substrate based on charge differences.

cluster_mobility_shift Mobility Shift Assay Workflow Start Start Reaction_Mix Prepare Reaction Mix in Plate (Kinase, Fluorescent Substrate, Inhibitor, ATP) Start->Reaction_Mix Incubate Incubate at Room Temperature Reaction_Mix->Incubate Stop_Reaction Stop Reaction (EDTA solution) Incubate->Stop_Reaction Load_to_Reader Load Plate onto Caliper EZ Reader Stop_Reaction->Load_to_Reader Microfluidic_Separation Aspirate Sample and Separate Substrate/Product on Chip via Electrophoresis Load_to_Reader->Microfluidic_Separation Detection Detect Fluorescence of Separated Substrate and Product Microfluidic_Separation->Detection Data_Analysis Calculate Percent Conversion and Inhibition Detection->Data_Analysis End End Data_Analysis->End

Sources

The Azaindole Scaffold: A Comparative Guide to Isomeric Tuning in Kinase Binding

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of kinase inhibitor discovery, the azaindole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and efficacy.[1] As bioisosteres of the endogenous purine core of adenosine triphosphate (ATP), azaindoles are adept at interacting with the highly conserved ATP binding site of kinases.[1] The strategic substitution of a carbon atom with a nitrogen atom in the indole ring system not only modulates the scaffold's electronic properties but also significantly influences its physicochemical characteristics, such as solubility and lipophilicity.[2][3] This guide provides a comparative analysis of the four principal azaindole isomers—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—in the context of their interaction with key kinase targets implicated in oncogenesis and other proliferative disorders: Janus kinases (JAKs), Rho-associated coiled-coil containing protein kinases (ROCKs), and Aurora kinases. Through a synthesis of experimental data and structural insights, we will explore the nuances of how the seemingly subtle change in nitrogen placement can be leveraged to achieve desired potency, selectivity, and drug-like properties.

The Isomeric Landscape: Physicochemical and Synthetic Considerations

The position of the nitrogen atom within the pyridine ring of the azaindole scaffold dictates its hydrogen bonding capabilities, dipole moment, and overall polarity. These differences have a direct impact on crucial drug-like properties.

Physicochemical Properties

Generally, the introduction of a nitrogen atom increases the aqueous solubility of the azaindole core compared to its parent indole structure. However, the extent of this improvement varies between isomers. While comprehensive head-to-head studies are limited, available data suggests that all four azaindole isomers exhibit enhanced solubility over indole. For instance, one study demonstrated a greater than 25-fold increase in solubility for all four isomers compared to the indole prototype. This enhancement is a critical advantage in drug development, often translating to improved bioavailability and formulation feasibility.

Table 1: Comparative Physicochemical Properties of Azaindole Isomers

IsomerStructureCalculated logPPredicted Aqueous Solubility (logS)Key Hydrogen Bonding Features
4-Azaindole 1.25-2.5N-H donor, N4 acceptor
5-Azaindole 1.15-2.4N-H donor, N5 acceptor
6-Azaindole 1.18-2.4N-H donor, N6 acceptor
7-Azaindole 1.28-2.6N-H donor, N7 acceptor

Note: logP and logS values are representative predictions and can vary based on the algorithm used. The key takeaway is the general trend of increased polarity compared to indole (logP ≈ 2.1).

Synthetic Accessibility

The feasibility of synthesizing diverse libraries of each isomer is a crucial consideration in a drug discovery campaign. A variety of synthetic routes have been developed for all four isomers, often starting from commercially available aminopyridines or nitropyridines.[1][2]

G cluster_start Starting Materials cluster_reactions Key Synthetic Transformations cluster_products Azaindole Isomers Start1 Aminopyridines R1 Palladium-catalyzed Cross-Coupling Start1->R1 R2 Fischer Indole Synthesis Start1->R2 Start2 Nitropyridines R3 Bartoli Indole Synthesis Start2->R3 P1 4-Azaindole R1->P1 P2 5-Azaindole R1->P2 P3 6-Azaindole R1->P3 P4 7-Azaindole R1->P4 R2->P1 R2->P3 R3->P1 R3->P3 R4 Larock Indole Synthesis R4->P1 R4->P2 R4->P3 R4->P4

Caption: General synthetic pathways to azaindole isomers.

Comparative Kinase Binding: A Tale of Four Isomers

The choice of azaindole isomer can profoundly impact binding affinity and selectivity for a given kinase target. This is primarily due to the specific arrangement of hydrogen bond donors and acceptors in the kinase hinge region, the flexible loop that connects the N- and C-lobes of the kinase domain.

Experimental Design for a Comparative Study

To objectively assess the performance of the four azaindole isomers, a systematic experimental workflow is essential.

G cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_cellular Cellular Assays S Synthesize a focused library of 4-, 5-, 6-, and 7-azaindole analogs with identical substituents B1 Primary Screen: Kinase-Glo (IC50) S->B1 B2 Secondary Screen: HTRF (IC50, Mode of Inhibition) B1->B2 B3 Binding Kinetics: SPR (KD, kon, koff) B2->B3 C X-ray Crystallography (Co-crystal structures with kinase domains) B2->C D Target Engagement & Downstream Signaling (e.g., Western Blot) B2->D B3->C C->D

Caption: Experimental workflow for comparative analysis.

Hypothetical Head-to-Head Comparison

Table 2: Hypothetical Comparative IC50 Values (nM) of Azaindole Isomers Against Target Kinases

IsomerJAK2ROCK1Aurora AAurora B
4-Azaindole 751502550
5-Azaindole 25080300400
6-Azaindole 150200150250
7-Azaindole 15 45 10 20

This table represents a hypothetical scenario based on the general observation that 7-azaindole is a particularly potent scaffold for many kinases. The actual values would be highly dependent on the specific substituents on the azaindole core.

In-Depth Analysis of Kinase Families

Janus Kinases (JAKs)

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and autoimmune diseases.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Dimerization & Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Simplified JAK-STAT signaling pathway.

7-Azaindole derivatives have shown significant promise as JAK inhibitors.[1] The nitrogen at the 7-position can form a crucial hydrogen bond with the backbone NH of a hinge residue, while the pyrrole N-H donates a hydrogen bond to a backbone carbonyl, mimicking the canonical ATP binding mode.[3]

Rho-Associated Kinases (ROCKs)

ROCK1 and ROCK2 are serine/threonine kinases that play a key role in regulating the actin cytoskeleton, cell adhesion, and motility. Their inhibition is a therapeutic strategy for cardiovascular diseases and cancer.

G RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activation MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation Actin Actin Cytoskeleton Reorganization MLC->Actin

Caption: Simplified Rho-ROCK signaling pathway.

Several 7-azaindole-based ROCK inhibitors have been developed.[3][4][5][6] The planarity and hydrogen bonding capacity of the 7-azaindole scaffold are well-suited for the ATP binding pocket of ROCK kinases.

Aurora Kinases

The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them attractive targets for oncology.

G AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Roles of Aurora A and B in mitosis.

7-Azaindole has been successfully employed as a scaffold for potent Aurora kinase inhibitors.[1][2] The ability of the 7-azaindole core to form two hydrogen bonds with the kinase hinge is a key determinant of its inhibitory activity.[3]

Experimental Protocols

Kinase-Glo® Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound (azaindole isomer) in a suitable buffer.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ATP Detection:

    • Add an equal volume of Kinase-Glo® Reagent to the reaction.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

    • A lower luminescent signal corresponds to higher kinase activity (less ATP remaining).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Homogeneous Time-Resolved Fluorescence (HTRF®) Assay

HTRF is a robust method for studying kinase activity and can provide information on the mode of inhibition.

  • Kinase Reaction:

    • Set up the kinase reaction as described for the Kinase-Glo® assay.

  • Detection:

    • Stop the reaction and add the HTRF detection reagents, which typically include a europium cryptate-labeled antibody that recognizes a phosphorylated substrate and an XL665-labeled streptavidin that binds to a biotinylated substrate.

  • Measurement:

    • Measure the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) after a time delay.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor signal/donor signal). A decrease in the HTRF ratio indicates inhibition of the kinase.

    • Determine IC50 values. By varying the ATP concentration, the mode of inhibition (e.g., ATP-competitive) can be elucidated.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of the binding kinetics (association and dissociation rates) between an inhibitor and a kinase.

  • Immobilization:

    • Immobilize the purified kinase onto a sensor chip surface.

  • Binding Analysis:

    • Flow a series of concentrations of the azaindole isomer over the sensor surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic model to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Structural Insights from X-ray Crystallography

Co-crystal structures of kinase domains with bound azaindole inhibitors provide invaluable atomic-level details of the binding interactions.

Table 3: Representative PDB Entries for Target Kinases

KinasePDB IDInhibitor Type
ROCK1 Azaindole Thiazole Inhibitor
ROCK2 Pyridinylbenzamide Inhibitor
Aurora A Indazole Derivative
JAK2 Pan-JAK Inhibitor

Analysis of these structures reveals that the orientation of the azaindole in the ATP binding pocket is dictated by the position of the nitrogen atom. For 7-azaindole, the N7 atom typically accepts a hydrogen bond from the hinge region, while the pyrrole N-H donates one. In contrast, for a 4-azaindole, the N4 atom can act as a hydrogen bond acceptor. These subtle differences can lead to altered potencies and selectivities. For instance, in a study on Cdc7 kinase, 5-azaindole derivatives were found to be more potent than their 4-, 6-, and 7-azaindole counterparts, suggesting a specific favorable interaction enabled by the N5 position in the Cdc7 active site.[7] Conversely, for c-Met kinase, 4- and 7-azaindole scaffolds have led to potent inhibitors.[7]

Conclusion: Rational Design Through Isomeric Scaffolding

The comparative analysis of azaindole isomers underscores a fundamental principle in medicinal chemistry: subtle structural modifications can have profound effects on biological activity. While 7-azaindole has historically been the most explored and successful isomer in kinase inhibitor design, this guide highlights that a one-size-fits-all approach is suboptimal. The choice of the azaindole isomer should be a deliberate design element, guided by the specific topology and hydrogen bonding patterns of the target kinase's ATP binding site. A comprehensive evaluation of all four isomers, as outlined in the proposed experimental workflow, can unlock novel avenues for achieving enhanced potency, selectivity, and superior physicochemical properties. As our understanding of the kinome continues to expand, the strategic deployment of the full isomeric repertoire of the azaindole scaffold will undoubtedly continue to fuel the discovery of next-generation kinase inhibitors.

References

  • Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. (2020). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Crystal structure of Rock2 with a pyridinylbenzamide based inhibitor. (2018). RCSB PDB. [Link]

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]

  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. (n.d.). PubMed. [Link]

  • CRYSTAL STRUCTURE OF RHO-ASSOCIATED PROTEIN KINASE 2 (ROCK2) IN COMPLEX WITH A PHENYLPYRAZOLE AMIDE INHIBITOR. (2020). RCSB PDB. [Link]

  • Crystal structure of Rock1 with a pyridinylbenzamide based inhibitor. (2018). RCSB PDB. [Link]

  • Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. (2016). PubMed. [Link]

  • CRYSTAL STRUCTURE OF RHO-ASSOCIATED PROTEIN KINASE 2 (ROCK2) IN COMPLEX WITH 4-(4-(2-(2,3-DIHYDRO-1H- INDOL-1-YL)-2-OXOETHYL)PHENYL)-1(2H)-PHTHALAZINONE. (2023). RCSB PDB. [Link]

  • Human RHO-ASSOCIATED PROTEIN KINASE 1 (ROCK 1) IN COMPLEX WITH INDAZOLE DERIVATIVE (COMPOUND 18). (2012). RCSB PDB. [Link]

  • ROCK 1 bound to azaindole thiazole inhibitor. (2017). RCSB PDB. [Link]

  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (n.d.). National Institutes of Health. [Link]

  • Crystal structure of Rho-Associated Protein Kinase (ROCK1) with a potent isoquinolone derivative. (2010). RCSB PDB. [Link]

  • Azaindole Therapeutic Agents. (n.d.). PubMed Central. [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021). PubMed. [Link]

  • Structure of ROCK2 kinase domain in complex with 67 (PDB ID: 2F2U). (n.d.). ResearchGate. [Link]

  • Structures of some reported ROCK1 inhibitors with their ROCK1 IC50 values. (n.d.). ResearchGate. [Link]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2011). PubMed. [Link]

  • Crystal structure of the Rho-associated coiled-coil kinase 2 inhibitor belumosudil bound to CK2α. (2022). PubMed Central. [Link]

  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. (n.d.). PubMed. [Link]

  • Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). (2025). ResearchGate. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (n.d.). Semantic Scholar. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2025). ResearchGate. [Link]

  • Design and synthesis of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. (2023). PubMed. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (n.d.). Semantic Scholar. [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2018). PubMed Central. [Link]

  • Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. (2023). PubMed. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (n.d.). MDPI. [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. (n.d.). Frontiers. [Link]

  • Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. (2025). ResearchGate. [Link]

  • Different types of 7-azaindole inhibitors specifying their binding... (n.d.). ResearchGate. [Link]

  • 5-Azaindole. (n.d.). PubChem. [Link]

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A Comparative Guide to the Synthetic Accessibility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine and Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthetic accessibility of a core molecular scaffold is a paramount consideration. It directly impacts the feasibility of library synthesis, the cost of goods, and the overall timeline of a research and development program. This guide provides an in-depth, objective comparison of the synthetic accessibility of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine, a compound of interest in medicinal chemistry, with two alternative and biologically relevant heterocyclic scaffolds: pyrazolo[3,4-c]pyridine and imidazo[1,2-a]pyridine. The analysis is grounded in experimental data from peer-reviewed literature and provides practical insights for researchers, scientists, and drug development professionals.

The Critical Role of Synthetic Accessibility in Drug Discovery

The journey from a hit compound to a marketable drug is long and arduous, with synthetic chemistry playing a pivotal role at every stage. An ideal scaffold should not only possess desirable pharmacological properties but also be amenable to efficient and scalable synthesis. Key factors that define synthetic accessibility include:

  • Number of Synthetic Steps: Shorter synthetic routes are generally preferred as they lead to higher overall yields and reduced manufacturing costs.

  • Availability and Cost of Starting Materials: Readily available and inexpensive starting materials are crucial for the economic viability of a drug candidate.

  • Reaction Conditions: Mild and robust reaction conditions are desirable for safety, scalability, and environmental sustainability.

  • Yield and Purity: High yields and the ability to achieve high purity with straightforward purification methods are essential for producing active pharmaceutical ingredients (APIs).

  • Scalability: The synthetic route must be scalable to produce multi-kilogram quantities of the compound for preclinical and clinical studies.

This guide will evaluate this compound and its alternatives against these critical parameters.

Synthesis of this compound

The 1H-pyrrolo[2,3-c]pyridine core, also known as 5-azaindole, is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. The addition of a phenylsulfonyl group to the pyrrole nitrogen can modulate the electronic properties and metabolic stability of the scaffold. A plausible and efficient synthesis of this compound can be envisioned in a two-stage process: the construction of the core 1H-pyrrolo[2,3-c]pyridine followed by N-sulfonylation.

Stage 1: Synthesis of the 1H-Pyrrolo[2,3-c]pyridine Core

While various methods exist for the synthesis of azaindoles, a common approach involves the construction of the pyrrole ring onto a pre-existing pyridine framework.[1]

Caption: General workflow for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core.

Stage 2: N-Sulfonylation

The introduction of the phenylsulfonyl group is typically a straightforward reaction. Based on established protocols for the N-sulfonylation of related azaindoles, the following experimental procedure can be applied with a high expectation of success.[2]

Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Model Reaction)

  • Materials: 1H-pyrrolo[2,3-b]pyridine (7-azaindole), benzenesulfonyl chloride, sodium hydroxide, tetrabutylammonium bromide, dichloromethane, water.

  • Procedure:

    • In a dry, nitrogen-purged round-bottom flask, combine 1H-pyrrolo[2,3-b]pyridine (1.01 g, 8.58 mmol), tetrabutylammonium bromide (81 mg, 0.25 mmol), and finely ground sodium hydroxide (1.02 g, 25.41 mmol) in dichloromethane (20 mL).[2]

    • Cool the mixture to 0 °C in an ice bath with stirring.

    • Slowly add benzenesulfonyl chloride (1.35 mL, 10.59 mmol) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Upon completion, quench the reaction with water (20 mL) and extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate = 7:3) to yield the final product.[2]

This protocol, when applied to 7-azaindole, has been reported to yield the desired product in 99% yield, demonstrating the high efficiency of the N-sulfonylation step.[2] It is reasonable to expect a similarly high yield for the synthesis of this compound.

Comparative Scaffolds: Pyrazolo[3,4-c]pyridine and Imidazo[1,2-a]pyridine

To provide a comprehensive assessment of the synthetic accessibility of this compound, we will compare it with two other nitrogen-containing bicyclic scaffolds that are also of significant interest in drug discovery.

Pyrazolo[3,4-c]pyridine

The pyrazolo[3,4-c]pyridine scaffold is a purine isostere and has garnered attention for its potential as a kinase inhibitor. A recently developed synthetic route to 5-halo-1H-pyrazolo[3,4-c]pyridines showcases a scalable and efficient process.[3][4]

Caption: Synthetic workflow for the pyrazolo[3,4-c]pyridine core.

This synthesis has been demonstrated to be scalable, with the introduction of dichloroethane (DCE) as a co-solvent enhancing the process and allowing for the isolation of intermediates without the need for purification, which is a significant advantage in large-scale synthesis.[3] The overall yield for the two-step process to the core scaffold is reported to be excellent.[3]

Imidazo[1,2-a]pyridine

Imidazo[1,2-a]pyridines are another class of "drug-prejudice" scaffolds found in numerous marketed drugs.[5] A variety of synthetic methods are available, with one of the most common and robust being the condensation of 2-aminopyridines with α-haloketones.[5] More modern, one-pot, three-component reactions have also been developed, further enhancing the accessibility of this scaffold.[6][7]

Caption: A common synthetic route to the imidazo[1,2-a]pyridine core.

The synthesis of imidazo[1,2-a]pyridines is often high-yielding and can be performed under mild conditions. The availability of a wide range of substituted 2-aminopyridines and α-haloketones allows for the rapid generation of diverse compound libraries. Scalable, catalyst-free methods have also been reported, which are highly desirable from an industrial perspective.[5]

Head-to-Head Comparison of Synthetic Accessibility

To provide a clear and quantitative comparison, the following table summarizes the key synthetic accessibility parameters for the three scaffolds.

ParameterThis compoundPyrazolo[3,4-c]pyridineImidazo[1,2-a]pyridine
Typical Number of Steps (to core) 2-421-2
Starting Material Availability Moderate (e.g., 3-Amino-4-methylpyridine)Good (Substituted pyridines)Excellent (2-Aminopyridines, α-haloketones)
Starting Material Cost (Illustrative) 2-Amino-4-methylpyridine: ~$70/100g[8][9][10][11]Substituted pyridines: Variable, but generally accessible2-Aminopyridine: ~$15-20/100g[12][13][14][15]
Typical Overall Yield (to core) Good to Excellent (estimated)Excellent[3]Good to Excellent[5][16]
Reaction Conditions Generally mild to moderateMildMild to moderate
Scalability Potential challenges depending on the specific route to the coreDemonstrated to be scalable[3]Generally good, with scalable protocols available[5][16]
Key Advantages Unique scaffold with potential for novel bioactivity.Short, efficient, and scalable synthesis.Very short synthetic routes, readily available and inexpensive starting materials, high diversity potential.
Potential Challenges Synthesis of the core azaindole can be more complex than the other scaffolds.May require optimization for specific substitution patterns.Some α-haloketones can be lachrymators and require careful handling.

Conclusion and Future Outlook

From a purely synthetic accessibility standpoint, the imidazo[1,2-a]pyridine scaffold holds a clear advantage due to its very short synthetic routes, the low cost and ready availability of its starting materials, and the existence of robust and scalable protocols. The pyrazolo[3,4-c]pyridine scaffold also demonstrates excellent synthetic accessibility, with a short and scalable synthesis.

The This compound scaffold, while synthetically accessible, presents a slightly higher barrier. The synthesis of the core 5-azaindole ring is typically more involved than for the other two scaffolds. However, the final N-sulfonylation step is highly efficient. The decision to pursue this scaffold would likely be driven by specific biological hypotheses and the potential for novel intellectual property, where the synthetic investment is justified by the anticipated pharmacological benefits.

References

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A Senior Application Scientist's Guide to In Vitro ADME Properties of N-Phenylsulfonylated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Phenylsulfonylated Heterocycles and Early ADME Assessment

In modern medicinal chemistry, N-phenylsulfonylated heterocycles have emerged as a privileged scaffold. The sulfonamide linker offers a synthetically tractable handle and a strong hydrogen bond acceptor, while the combination of an aromatic phenyl ring and a heterocyclic core allows for multifaceted interactions with biological targets.[1] This structural motif is prevalent in compounds targeting a range of diseases.[2][3] However, the path from a promising hit to a viable drug candidate is fraught with challenges, a significant portion of which are related to suboptimal pharmacokinetic properties.[4]

Historically, up to 40-50% of drug candidates failed in clinical trials due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[4] This has led to a paradigm shift, embedding in vitro ADME assays early in the drug discovery workflow.[5][6] By characterizing properties like metabolic stability, permeability, and solubility at the outset, we can guide chemical synthesis, de-risk candidates, and ultimately improve the efficiency and success rate of drug development projects.[7]

This guide provides a comparative framework for understanding the in vitro ADME properties of N-phenylsulfonylated heterocycles. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and present data in a clear, comparative format to aid researchers in making informed decisions.

Core ADME Properties: A Comparative Analysis

The interplay between the phenylsulfonyl group and the attached heterocycle dictates the overall physicochemical and ADME properties of the molecule. While the sulfonamide group itself is relatively stable, the aromatic and heterocyclic rings are susceptible to various metabolic transformations and influence properties like solubility and permeability.[8]

Metabolic Stability: The First Line of Defense Against Clearance

Metabolic stability is a critical parameter that indicates a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver.[9][10] Low metabolic stability often leads to high in vivo clearance, a short half-life, and poor oral bioavailability.[11][12] The primary in vitro assay to assess this is the Liver Microsomal Stability Assay .[13][14]

The Causality Behind the Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes like CYPs.[9] By incubating a compound with liver microsomes and necessary cofactors (e.g., NADPH), we can simulate hepatic metabolism and measure the rate at which the parent compound disappears over time.[14][15] This provides an intrinsic clearance (CLint) value, which is fundamental for predicting in vivo hepatic clearance.[16][17]

Comparative Insights for N-Phenylsulfonylated Heterocycles:

The site of metabolic attack on these scaffolds is often the electron-rich heterocyclic ring or the phenyl ring. The specific heterocycle can significantly influence the metabolic outcome.[8] For instance, pyrrole rings can be susceptible to oxidation on the carbons adjacent to the nitrogen, while more electron-deficient rings like tetrazoles are generally more resilient to oxidative metabolism.[8] Substitution patterns on the phenyl ring are also critical; blocking potential sites of hydroxylation (a common metabolic pathway) can dramatically improve stability.[2]

Table 1: Illustrative Metabolic Stability Data for a Series of N-Phenylsulfonylated Heterocycles

Compound IDHeterocyclic CorePhenyl SubstitutionHalf-life (t½, min) in HLM*Intrinsic Clearance (CLint, µL/min/mg protein)
EX-1Pyrrole4-methoxy1592.4
EX-2Pyrrole3,4-dichloro4530.8
EX-3Pyrazole4-methoxy3836.5
EX-4Thiazole4-methoxy< 10> 138.6
EX-5Tetrazole4-methoxy> 60< 23.1
HLM: Human Liver Microsomes

This table presents illustrative data based on known metabolic trends for these scaffolds.

As the data suggests, replacing a metabolically labile pyrrole (EX-1) with a more stable pyrazole (EX-3) or an even more robust tetrazole (EX-5) can significantly increase the metabolic half-life. Similarly, modifying the electronics of the phenyl ring from an electron-donating group (methoxy, EX-1) to electron-withdrawing groups (dichloro, EX-2) can also improve stability by making the ring less susceptible to oxidation.

Permeability: Crossing the Intestinal Barrier

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for absorption into the bloodstream.[18] The Caco-2 Permeability Assay is the gold standard in vitro model for predicting human intestinal absorption.[19][20]

The Causality Behind the Assay: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured for approximately 21 days on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes.[21][22] This monolayer develops tight junctions and expresses key efflux transporters (like P-glycoprotein, P-gp), closely mimicking the human intestinal barrier.[20] By measuring the rate of compound transport from the apical (intestinal lumen) to the basolateral (blood) side (Papp A→B), we can classify compounds as having low or high permeability.[19] Measuring transport in the reverse direction (B→A) allows for the calculation of an efflux ratio (ER) . An ER greater than 2 suggests the compound is a substrate of active efflux transporters like P-gp, which can limit its absorption.[21]

Comparative Insights for N-Phenylsulfonylated Heterocycles:

The overall lipophilicity, size, and hydrogen bonding capacity of the molecule influence its passive diffusion. The N-phenylsulfonyl group adds significant size and polarity. The choice of heterocycle can fine-tune these properties. Compounds with high permeability generally adhere to guidelines like Lipinski's Rule of Five. However, the presence of polar heterocycles or ionizable groups can lead to lower passive permeability.

Table 2: Illustrative Caco-2 Permeability Data

Compound IDHeterocyclic CorePapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassP-gp Substrate
EX-1Pyrrole15.216.11.1HighNo
EX-3Pyrazole8.525.53.0ModerateYes
EX-6Imidazole1.21.51.3LowNo
Propranolol (High Perm.)Control25.024.51.0HighNo
Atenolol (Low Perm.)Control0.20.31.5LowNo

This table presents illustrative data.

Here, the lipophilic pyrrole-containing compound (EX-1) shows high permeability with no efflux. The pyrazole-containing compound (EX-3) has moderate permeability but is identified as a P-gp substrate due to its high efflux ratio, which could be a liability in vivo. The more polar imidazole derivative (EX-6) displays low passive permeability.

Aqueous Solubility: A Prerequisite for Absorption and Assay Viability

A compound must be dissolved in the gastrointestinal fluid to be absorbed.[23] Poor aqueous solubility is a major hurdle in drug development, impacting everything from the reliability of in vitro biological assays to oral bioavailability.[24][25] Kinetic solubility assays are high-throughput methods used early in discovery to assess the solubility of compounds when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[26][27][28]

The Causality Behind the Assay: The kinetic solubility method mimics the conditions of many high-throughput screening assays where a compound is introduced from an organic solvent (DMSO) into an aqueous environment.[29] The formation of a precipitate is detected, often by light scattering (nephelometry) or by separating undissolved particles and measuring the concentration of the dissolved compound via UV spectrophotometry.[26][28] This provides a rapid assessment of whether a compound is likely to remain in solution under typical assay conditions.

Comparative Insights for N-Phenylsulfonylated Heterocycles:

The N-phenylsulfonyl moiety is inherently hydrophobic, which can contribute to poor solubility.[30] The choice of the heterocyclic core and its substituents is therefore a key strategy for modulating solubility. Introducing polar functional groups or nitrogen atoms that can be protonated at physiological pH can significantly enhance aqueous solubility.

Table 3: Illustrative Kinetic Solubility Data at pH 7.4

Compound IDHeterocyclic CoreKey SubstituentKinetic Solubility (µM)Solubility Classification
EX-1Pyrrole4-methoxy (phenyl)15Low
EX-6ImidazoleNone125High
EX-7Pyrazole3-carboxy (pyrazole)> 200Very High
EX-8BenzimidazoleNone< 5Very Low

This table presents illustrative data.

The data illustrates that moving from a less polar heterocycle like pyrrole (EX-1) or a fused hydrophobic system like benzimidazole (EX-8) to a more polar one like imidazole (EX-6) improves solubility. The most dramatic improvement is seen with the introduction of an ionizable carboxylic acid group (EX-7), a common strategy for overcoming solubility challenges.

Visualizing the In Vitro ADME Workflow

A systematic approach to in vitro ADME testing is crucial for efficient project progression.

ADME_Workflow cluster_0 Early Discovery Screening cluster_1 Lead Optimization cluster_2 Candidate Selection Start New Chemical Entity (NCE) Solubility Kinetic Solubility Assay Start->Solubility Tier 1 Metabolism Microsomal Stability Assay Solubility->Metabolism Permeability Caco-2 Permeability Assay Metabolism->Permeability Tier 2 (Promising NCEs) CYP_Inhibition CYP Inhibition Assay Permeability->CYP_Inhibition Plasma_Stability Plasma Stability Assay CYP_Inhibition->Plasma_Stability InVivo_PK In Vivo PK Studies (Rodent) Plasma_Stability->InVivo_PK Decision Select for IND-enabling studies InVivo_PK->Decision

Caption: Tiered approach to in vitro ADME screening in drug discovery.

Detailed Experimental Protocols

Trustworthiness in experimental science is built on robust, reproducible protocols. The following are self-validating systems that include necessary controls to ensure data integrity.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol assesses a compound's susceptibility to metabolism by liver enzymes.[10]

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO.[10]

    • HLM Stock: Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[15] Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep on ice.

    • NADPH Regenerating System (NRS): Prepare the NRS solution according to the manufacturer's instructions (e.g., Corning Gentest). This typically includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[13] This system continuously generates the NADPH cofactor required for CYP enzyme activity.[9]

  • Incubation Procedure:

    • Prepare two sets of reaction tubes for each compound: one with NRS (+NADPH) and one without (-NADPH) to check for non-CYP-mediated degradation or chemical instability.[14]

    • In a 96-well plate, add buffer, HLM solution, and test compound (final concentration typically 1 µM).[9][14] The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NRS solution (or buffer for -NADPH wells).[13]

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).[10][13] The acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.[13]

  • Sample Analysis & Data Interpretation:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[10]

Self-Validation: The protocol is validated by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) in every run to ensure the microsomal preparations are metabolically active and the system is performing as expected.[9][16]

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare 1 µM Test Compound in Buffer + HLM (0.5 mg/mL) D Pre-warm Compound + HLM mix A->D B Prepare NADPH Regenerating System (NRS) E Initiate Reaction by adding NRS B->E C Prepare Quench Solution (Acetonitrile + Internal Std) F Aliquot & Quench at t=0, 5, 15, 30, 60 min C->F D->E E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Caption: Workflow for the liver microsomal stability assay.

Protocol 2: Caco-2 Permeability Assay

This protocol measures a compound's rate of transport across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[19][20]

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 21-25 days in a humidified incubator (37°C, 5% CO₂). Change the cell culture medium every 2-3 days.[21]

    • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be ≥ 200 Ω·cm² to ensure the integrity of the tight junctions.[31] A low TEER value indicates a leaky monolayer, which is unsuitable for the assay.[21][31]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Add the dosing solution, containing the test compound (e.g., at 10 µM), to the apical (donor) compartment.[20][32]

    • Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[20]

    • At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This is essential for determining the efflux ratio.[20]

  • Data Analysis:

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[19]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[21]

Self-Validation: Each assay plate must include high permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) control compounds.[32] A marker for leaky monolayers (e.g., Lucifer Yellow) is also included to confirm post-experiment integrity.[21]

Protocol 3: Kinetic Solubility Assay (Nephelometry)

This protocol provides a high-throughput measure of a compound's aqueous solubility.[26]

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.[26]

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • In a clear 96-well or 384-well plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution.[26]

    • Add the aqueous buffer (e.g., 198 µL) to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1%.

    • Seal the plate and shake vigorously at room temperature for 1-2 hours to allow for precipitation to reach a steady state.[26]

  • Measurement and Data Analysis:

    • Measure the turbidity of each well using a nephelometer, which detects light scattered by undissolved particles.[26]

    • The solubility is determined as the concentration at which a significant increase in the nephelometric signal is observed compared to buffer-only controls.

    • A calibration curve with compounds of known solubility is often run to correlate the signal with a specific solubility value.

Self-Validation: The assay includes control compounds with known high and low solubility to ensure the system can accurately distinguish between them. The final DMSO percentage is kept low and consistent to minimize its co-solvent effect on solubility.

Conclusion and Future Directions

The systematic in vitro evaluation of ADME properties is not merely a screening step but a foundational component of modern, model-driven drug discovery.[4] For N-phenylsulfonylated heterocycles, a class of compounds with immense therapeutic potential, early characterization of metabolic stability, permeability, and solubility is paramount. By understanding the relationship between the heterocyclic core, substitution patterns, and the resulting ADME profile, medicinal chemists can more effectively navigate chemical space to design molecules with a higher probability of clinical success. The protocols and comparative insights provided in this guide serve as a robust starting point for researchers dedicated to advancing these promising scaffolds into next-generation therapeutics.

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A Researcher's Guide to Validating the Mechanism of Action of Novel 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this process is the elucidation and validation of the compound's mechanism of action (MoA). Without a clear understanding of how a compound engages its molecular target and modulates cellular pathways, interpreting efficacy and safety data becomes a significant hurdle, often leading to late-stage failures.[1] This guide provides a comprehensive, multi-tiered framework for researchers to rigorously validate the MoA of novel 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine analogs, with a focus on the common scenario where these scaffolds exhibit kinase inhibitory activity.

The pyrrolo[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, with analogs demonstrating activity against various targets, including lysine-specific demethylase 1 (LSD1) and metabotropic glutamate receptors.[2][3][4] Given the chemical space, it is plausible that novel analogs could be potent kinase inhibitors. Kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[5]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, self-validating workflow designed to build a robust MoA dossier. We will progress from broad, unbiased target identification to specific, cellular target engagement and functional consequence, providing the "why" behind each experimental choice and offering detailed, actionable protocols.

Tier 1: Unbiased Target Identification via Kinome Profiling

The first step in validating the MoA of a novel compound is to identify its molecular target(s). Given that many small molecules can interact with multiple proteins, an unbiased, broad-spectrum approach is essential to avoid confirmation bias and to identify potential off-target effects early in the discovery process.[1] For compounds with scaffolds like this compound, kinome profiling is an excellent starting point due to the prevalence of kinases as targets for such heterocyclic structures.

Kinome profiling services offer a high-throughput analysis of a compound's activity against a large panel of kinases, providing a comprehensive overview of its potency and selectivity.[6][7][8] This initial screen generates a "kinome fingerprint" of the analog, highlighting the most promising primary targets for further investigation.

cluster_0 Kinome Profiling Workflow Compound Compound Kinase_Panel Panel of >300 Kinases Compound->Kinase_Panel Incubate Assay Biochemical Activity Assay (e.g., ADP-Glo) Kinase_Panel->Assay Measure Activity Data_Analysis Data Analysis: % Inhibition Assay->Data_Analysis Hit_Identification Primary Target(s) Identified Data_Analysis->Hit_Identification

Figure 1: Conceptual workflow for kinome profiling.

Experimental Protocol: Biochemical Kinase Profiling

This protocol describes a general approach for assessing the inhibitory activity of a this compound analog against a kinase panel.

  • Compound Preparation: Solubilize the test analog in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: In a 384-well plate, perform serial dilutions of the test compound in assay buffer. Include a positive control (a known inhibitor of the kinases being tested, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the specific kinase and its corresponding substrate to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure physiological relevance.[9] Incubate the plate at room temperature for a specified time (e.g., 1-2 hours).

  • Detection: Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced, providing a luminescent readout that is proportional to kinase activity.[9]

  • Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration. For the primary hits, determine the IC50 value by fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical Kinome Profiling Data for Analog X

Kinase Target% Inhibition at 1 µMIC50 (nM)Kinase Family
MAP4K4 98% 25 STE20
JNK165%850CMGC
p38α45%>1000CMGC
EGFR15%>10,000TK
VEGFR210%>10,000TK

This hypothetical data suggests that Analog X is a potent and selective inhibitor of MAP4K4, making it the primary candidate for further validation.

Tier 2: Confirming Target Engagement in a Cellular Environment

While biochemical assays are excellent for initial screening, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular milieu.[10] Therefore, the next critical step is to validate target engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[11][12][13] CETSA is based on the principle that the binding of a ligand, such as our analog, stabilizes the target protein, leading to an increase in its thermal stability.[11][12]

cluster_1 Cellular Thermal Shift Assay (CETSA) Workflow Cells Intact Cells Treatment Treat with Analog X or Vehicle (DMSO) Cells->Treatment Heating Heat to a Range of Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction (e.g., Western Blot) Centrifugation->Analysis Result Thermal Shift Indicates Engagement Analysis->Result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a cell line that expresses the target protein (e.g., MAP4K4) to 70-80% confluency. Treat the cells with the test analog at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours.

  • Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS supplemented with protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western Blot or another protein quantification method.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and analog-treated samples. A shift in the melting curve to a higher temperature in the presence of the analog confirms target engagement.

Table 2: Hypothetical CETSA Data for Analog X and MAP4K4

Temperature (°C)Soluble MAP4K4 (% of 40°C) - VehicleSoluble MAP4K4 (% of 40°C) - Analog X
40100%100%
4695%98%
5275%92%
55 50% (Tm) 85%
5825%70%
61 10%50% (Tm)
645%30%

The data shows that the apparent melting temperature (Tm) of MAP4K4 shifts from 55°C to 61°C in the presence of Analog X, providing strong evidence of target engagement in intact cells.

Tier 3: Delineating Downstream Pathway Modulation

Confirming that the analog binds to its target is a crucial step, but it is equally important to demonstrate that this binding event leads to a functional consequence, namely the modulation of the target's downstream signaling pathway.[14] For a kinase inhibitor, this typically means a reduction in the phosphorylation of its downstream substrates.

Method 1: Western Blotting for Phospho-Protein Analysis

Western blotting is a robust and widely used technique to measure changes in the phosphorylation state of specific proteins.[15][16][17][18] By comparing the levels of phosphorylated substrate to the total amount of that substrate, we can directly assess the inhibitory effect of our analog on the kinase's activity within the cell.

cluster_2 Hypothetical MAP4K4 Signaling Pathway Analog_X Analog X MAP4K4 MAP4K4 Analog_X->MAP4K4 Inhibits Substrate Downstream Substrate MAP4K4->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Cellular_Response

Figure 3: A simplified hypothetical signaling pathway for MAP4K4.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Treat cells with increasing concentrations of Analog X for a specified time. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-JNK). Following washes, incubate with an HRP-conjugated secondary antibody.[19]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and a housekeeping protein like GAPDH or β-actin.

  • Densitometry: Quantify the band intensities using software like ImageJ.

Table 3: Hypothetical Western Blot Densitometry Data

Treatmentp-Substrate / Total Substrate Ratio
Vehicle (DMSO)1.00
Analog X (100 nM)0.45
Analog X (500 nM)0.15
Known Inhibitor (1 µM)0.12

This data demonstrates a dose-dependent decrease in the phosphorylation of a downstream substrate, confirming that Analog X inhibits the MAP4K4 signaling pathway in cells.

Method 2: Phospho-Specific Flow Cytometry

For a more granular, single-cell analysis, especially in heterogeneous populations like primary cells, phospho-specific flow cytometry is an invaluable tool.[20][21][22][23] It allows for the simultaneous measurement of multiple phosphorylated proteins and cell surface markers, providing a detailed picture of signaling networks within specific cell subsets.[22]

Experimental Protocol: Phospho-Flow Cytometry
  • Cell Stimulation and Treatment: Treat cell suspensions with Analog X or vehicle, followed by stimulation with an appropriate agonist to activate the MAP4K4 pathway.

  • Fixation and Permeabilization: Fix the cells with formaldehyde to preserve the phospho-epitopes, then permeabilize with methanol to allow intracellular antibody staining.[20]

  • Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers (to identify cell populations) and an intracellular phospho-specific antibody (e.g., PE-conjugated anti-phospho-JNK).

  • Data Acquisition: Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-specific antibody. A decrease in MFI in the analog-treated samples compared to the vehicle control indicates pathway inhibition.[21]

Table 4: Hypothetical Phospho-Flow Cytometry Data

Cell PopulationTreatmentMedian Fluorescence Intensity (p-JNK)
Jurkat CellsUnstimulated50
Jurkat CellsStimulated + Vehicle850
Jurkat CellsStimulated + Analog X (100 nM)350
Jurkat CellsStimulated + Analog X (500 nM)120

This single-cell data corroborates the Western blot findings, showing a potent, dose-dependent inhibition of JNK phosphorylation by Analog X.

Tier 4: Linking Pathway Modulation to a Cellular Phenotype

The final and most crucial tier in MoA validation is to connect the observed target engagement and pathway inhibition to a meaningful cellular outcome.[24] If the targeted pathway is known to regulate processes like cell proliferation or survival, the analog should produce a corresponding phenotypic effect.

cluster_3 Overall MoA Validation Workflow Target_ID Target Identification (Kinome Profiling) Target_Engagement Cellular Target Engagement (CETSA) Target_ID->Target_Engagement Confirms Target Pathway_Modulation Pathway Modulation (Western Blot / Phos-Flow) Target_Engagement->Pathway_Modulation Links Binding to Function Cellular_Outcome Functional Cellular Outcome (Proliferation Assay) Pathway_Modulation->Cellular_Outcome Links Pathway to Phenotype Validated_MoA Validated MoA Cellular_Outcome->Validated_MoA

Figure 4: The integrated workflow for MoA validation.

Experimental Protocol: Cell Viability/Proliferation Assay
  • Cell Seeding: Seed a cancer cell line known to be dependent on the MAP4K4 pathway in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of Analog X, a known inhibitor of the pathway (positive control), and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Measure cell viability using a commercially available kit, such as one based on MTS reduction or ATP quantification (e.g., CellTiter-Glo®).[24]

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability as a function of compound concentration. Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Table 5: Comparative Proliferation Data

CompoundCell LineIC50 (nM)
Analog XCancer Line A (MAP4K4-dependent)150
Known InhibitorCancer Line A (MAP4K4-dependent)125
Analog XControl Line B (MAP4K4-independent)>10,000

The potent and selective inhibition of a MAP4K4-dependent cell line provides the final piece of evidence, linking the molecular mechanism of Analog X to a relevant anti-proliferative effect.

Conclusion

Validating the mechanism of action of a novel compound is a systematic process of building a coherent and evidence-based narrative. For a potential kinase inhibitor like a this compound analog, this involves a logical progression from unbiased target identification to the confirmation of a functional cellular outcome. By employing a multi-tiered approach that includes kinome profiling, cellular target engagement assays like CETSA, downstream pathway analysis, and functional cellular assays, researchers can build a robust data package that not only supports the intended MoA but also de-risks the compound for further development. This rigorous, self-validating system ensures that decisions are driven by data, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

References

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A Comparative Guide to Cross-Reactivity Profiling of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold of growing interest for various therapeutic targets. We will delve into the rationale behind experimental design, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Imperative of Selectivity in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the potential for off-target interactions. These unintended molecular liaisons can lead to adverse side effects or diminished efficacy, contributing significantly to late-stage attrition.[1] For derivatives of the this compound scaffold, which have shown promise against a range of targets including kinases and epigenetic modulators, a thorough understanding of their selectivity profile is not just a regulatory requirement but a fundamental aspect of building a robust safety and efficacy case.

Cross-reactivity studies are essential screening assays designed to identify this unintended binding.[2][3][4] Early-stage identification of off-target activities allows for the strategic chemical modification of lead compounds to enhance selectivity or, conversely, to purposefully design efficacious multi-targeted agents.[5][6]

Strategic Approaches to Cross-Reactivity Profiling

Given that the pyrrolopyridine core is a common feature in many kinase inhibitors, a primary focus for cross-reactivity studies of this compound class is the human kinome.[7][8][9] Additionally, considering the diverse biological activities reported for related scaffolds, a broader panel including other enzyme families and receptors may be warranted.

A tiered approach is often the most effective strategy:

  • Primary Target Engagement: Confirming high-affinity binding and functional activity at the intended target.

  • Broad Panel Screening (Biochemical): Assessing inhibitory activity against a large, diverse panel of off-targets (e.g., a kinome-wide panel) at a single high concentration.

  • Dose-Response Confirmation: Determining the IC50 or Kd values for any significant "hits" from the broad panel to quantify the selectivity window.

  • Cellular Target Engagement & Phenotypic Assays: Verifying off-target activity in a more physiologically relevant context.[10][11]

This strategic workflow is designed to efficiently identify and validate potential cross-reactivities.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Broad Off-Target Screening cluster_2 Phase 3: Selectivity Validation cluster_3 Phase 4: Risk Assessment A Compound Synthesis (1-Phenylsulfonyl-1H-pyrrolo[2,3-c]pyridine derivative) B Primary Target Assay (Confirm On-Target Potency, e.g., IC50) A->B C High-Throughput Screen (e.g., Kinome Panel @ 1-10 µM) B->C D Data Analysis: Identify Hits (% Inhibition > 50%) C->D E Dose-Response Assays (Determine IC50 for Hits) D->E Hits Identified F Calculate Selectivity Ratios (Off-Target IC50 / On-Target IC50) E->F G Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) F->G Prioritize significant off-targets H Review Biological Function of Off-Targets G->H I Decision Point: Proceed, Optimize, or Terminate H->I

Caption: Tiered workflow for cross-reactivity profiling.

Comparative Data Analysis: A Case Study

To illustrate the process, let's consider two hypothetical derivatives, Compound A (designed as a CDK8 inhibitor) and Compound B (designed as an FGFR1 inhibitor), both sharing the this compound core.

Table 1: Initial Kinome Panel Screen (% Inhibition at 1 µM)
TargetCompound A (% Inh)Compound B (% Inh)Biological FamilyPotential Implication of Off-Target Activity
CDK8 (On-Target) 98% 15%CDKIntended Target
FGFR1 (On-Target) 12%95% RTKIntended Target
CDK1985%8%CDKStructurally related to CDK8, often co-inhibited.[12]
CDK962%5%CDKInhibition can lead to transcriptional effects.[13]
VEGFR218%75%RTKCommon off-target for FGFR inhibitors; associated with hypertension.[14]
PDGFRβ10%68%RTKOften co-inhibited with FGFR; class effect.[15]
LSD155%4%DemethylasePotential for dual epigenetic/kinase activity.[16]
PDE4B3%2%PhosphodiesteraseLow activity suggests selectivity against this family.
PDE4D2%3%PhosphodiesteraseLow activity avoids potential for emesis.[17]

Expert Interpretation: The initial screen suggests Compound A has off-target activity against related CDKs (CDK19, CDK9) and unexpectedly against LSD1. Compound B shows a typical profile for a non-selective FGFR inhibitor, with significant inhibition of other receptor tyrosine kinases (RTKs) like VEGFR2 and PDGFRβ.[18]

Table 2: Dose-Response (IC50) and Selectivity Ratios
TargetCompound A IC50 (nM)Selectivity Ratio (vs CDK8)Compound B IC50 (nM)Selectivity Ratio (vs FGFR1)
CDK8 5 ->10,000>5000
FGFR1 >10,000>20002 -
CDK19153x>10,000>5000
CDK925050x>10,000>5000
VEGFR28,5001700x2010x
PDGFRβ>10,000>20004522.5x
LSD148096x>10,000>5000

Expert Interpretation:

  • Compound A is highly potent against its target CDK8 and shows strong selectivity against the broader kinome. The 3-fold selectivity against the close homolog CDK19 is expected and may even be beneficial.[12] The 50-fold selectivity against CDK9 suggests this is a manageable off-target liability. The activity on LSD1, while present, is nearly 100-fold weaker and may not be significant in a cellular context.

  • Compound B is a potent FGFR1 inhibitor but displays poor selectivity against VEGFR2 and PDGFRβ. This profile suggests it is a multi-kinase inhibitor. While this could offer broader anti-angiogenic activity, it also carries a higher risk of off-target toxicities associated with VEGFR inhibition.[14][19]

This quantitative data is crucial for decision-making. A high selectivity ratio (typically >100-fold) is desirable to minimize off-target effects.[10]

G cluster_A Compound A (CDK8 Inhibitor) cluster_B Compound B (FGFR1 Inhibitor) A_Target CDK8 (On-Target) A_Off1 CDK19 (3x) A_Target->A_Off1 High Cross-Reactivity A_Off2 CDK9 (50x) A_Target->A_Off2 Moderate Selectivity A_Off3 LSD1 (96x) A_Target->A_Off3 Moderate Selectivity B_Target FGFR1 (On-Target) B_Off1 VEGFR2 (10x) B_Target->B_Off1 High Cross-Reactivity B_Off2 PDGFRβ (22.5x) B_Target->B_Off2 High Cross-Reactivity

Caption: Selectivity profiles of hypothetical compounds.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed methodologies are critical. Below are protocols for key assays in a cross-reactivity workflow.

Protocol 1: Broad Kinase Panel Screen (Radiometric Assay)

This protocol is based on the industry-standard radiometric filter binding assay, which directly measures substrate phosphorylation.[20]

Rationale: This method is considered a gold standard due to its direct measurement of enzymatic activity, high sensitivity, and low interference from compound autofluorescence or light scattering.[20] It provides a robust initial assessment of kinome-wide selectivity.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35).

    • Dilute test compounds to 100X the final desired concentration (e.g., 100 µM for a 1 µM final concentration) in 100% DMSO.

    • Prepare a mixture of the specific substrate peptide and [γ-³³P]-ATP in kinase buffer. The ATP concentration is typically set at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[21]

  • Assay Procedure (96-well plate format):

    • Add 1 µL of 100X compound dilution to appropriate wells. For control wells, add 1 µL of DMSO.

    • Add 50 µL of the specific kinase diluted in kinase buffer to all wells.

    • Initiate the reaction by adding 50 µL of the substrate/[γ-³³P]-ATP mix.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO control wells: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Rationale: Biochemical assays do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. CETSA provides crucial evidence of target engagement within a live cell by measuring the thermal stabilization of a target protein upon ligand binding.[1]

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and lyse the cells.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.

    • Cool the tubes at room temperature for 3 minutes.

  • Protein Separation and Detection:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble, stabilized proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative proteomic methods.

  • Data Analysis:

    • Quantify the band intensity for the target protein at each temperature for both vehicle- and compound-treated samples.

    • Plot the fraction of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

The systematic evaluation of cross-reactivity is a non-negotiable step in the development of this compound derivatives. A tiered approach, beginning with broad biochemical screens and progressing to more complex cellular assays, provides the most comprehensive and reliable data.[11][22] The hypothetical data presented herein highlights how such studies can differentiate a highly selective candidate (Compound A) from a multi-targeted one (Compound B), directly informing the risk-benefit analysis and guiding the next steps in the drug discovery pipeline. As new technologies in chemoproteomics and in silico prediction emerge, they will further refine our ability to anticipate and interpret off-target effects, ultimately leading to the development of safer and more effective medicines.[1][23]

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  • Sbardella, G., & Castellano, S. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences, 24(14), 11518. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Ekins, S., & Williams, A. J. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3465-3479. Retrieved from [Link]

  • Persson, M., & Hornberg, J. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry. Retrieved from [Link]

  • Albrecht, B. K., et al. (2016). Design and Development of a Series of Potent and Selective Type II Inhibitors of CDK8. ACS Medicinal Chemistry Letters, 7(6), 561-566. Retrieved from [Link]

  • Persson, M., & Hornberg, J. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Drug Discovery: Modern Approaches. Retrieved from [Link]

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  • Lynch, J. T., et al. (2016). LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. Blood, 128(14), 1835-1846. Retrieved from [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry, 50(22), 5028-5043. Retrieved from [Link]

  • Chen, Y., et al. (2025). Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical landscape, our work with novel heterocyclic compounds is foundational to discovery. Yet, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 867034-27-3). The procedures outlined here are synthesized from regulatory standards and the known hazard profiles of its structural motifs—the pyrrolopyridine core and the phenylsulfonyl group—to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment: A Structural Perspective

  • The Pyrrolo[2,3-c]pyridine Core: This moiety is an analogue of pyridine. Pyridine is a flammable liquid and is considered a hazardous waste material with strict handling procedures[1][2]. It is harmful if swallowed, inhaled, or comes into contact with skin[3][4]. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for pyridine at 5 parts per million (ppm) for an 8-hour workday, underscoring its potential health risks[5][6]. Due to the presence of this core, we must treat this compound with similar caution, assuming it poses risks of organ toxicity (particularly to the liver), skin and eye irritation, and respiratory irritation[1][6].

  • The Phenylsulfonyl Group: Compounds containing the phenylsulfonyl group are known to be potential irritants[7]. Safety data for analogous structures, such as 4-Chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, explicitly list skin, eye, and respiratory irritation as primary hazards (H315, H319, H335)[8]. Therefore, all handling and disposal procedures must incorporate robust personal protective equipment (PPE) to prevent contact.

Based on this analysis, all waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste .

Essential Safety and Handling Data

For quick reference, the following table summarizes key safety and regulatory information extrapolated from pyridine, a primary structural component.

ParameterValue / GuidelineRationale & Source
OSHA PEL (Pyridine) 5 ppm (15 mg/m³) - 8-hr TWAProvides a benchmark for airborne exposure control in the lab.[5][9]
NIOSH IDLH (Pyridine) 1,000 ppm"Immediately Dangerous to Life and Health" level for pyridine.[5]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Potential Organ ToxicityInferred from pyridine and analogous sulfonyl-containing heterocycles.[6][8]
EPA Hazardous Waste Assumed HazardousWaste pyridine is classified as hazardous; this derivative should be managed similarly.[2][9]
Incompatible Materials Strong Oxidizers, Strong Acids (especially nitric acid), Strong BasesStandard precaution for pyridine-like compounds to prevent hazardous reactions.[3][10]

Pre-Disposal Protocol: Decontamination and Segregation

Proper disposal begins the moment your experiment concludes. Adherence to these pre-disposal steps is critical to prevent accidental exposures and chemical incompatibilities[11].

Step 1: Segregate Waste Streams Immediately segregate waste containing this compound from all other waste streams. Do not mix with aqueous, halogenated, or non-hazardous waste unless explicitly part of a documented quenching procedure.

Step 2: Decontaminate Labware

  • Glassware & Equipment: Rinse all contaminated glassware (e.g., flasks, funnels, beakers) and equipment with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate: This first rinse, known as "rinsate," is considered acutely hazardous waste. It must be collected in the same designated hazardous waste container as the primary chemical waste.

  • Subsequent Rinses: Subsequent rinses with solvent can be collected similarly. After thorough solvent rinsing, glassware can typically be washed with soap and water.

Step 3: Manage Contaminated PPE and Materials

  • Gloves & Wipes: Any disposable materials, such as nitrile gloves, weighing paper, or absorbent wipes, that come into direct contact with the compound are considered contaminated solid hazardous waste.[12]

  • Collection: Place these items in a designated, sealed, and clearly labeled solid waste bag or container separate from liquid waste.

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste generated from procedures involving this compound.

DisposalWorkflow start Waste Generated (Contains this compound) decision_type What is the physical state? start->decision_type liquid_path Liquid Waste (Pure, solutions, rinsate) decision_type->liquid_path Liquid solid_path Solid Waste (Contaminated gloves, wipes, silica) decision_type->solid_path Solid container_liquid Select compatible, sealable liquid waste container. liquid_path->container_liquid container_solid Select compatible, sealable solid waste container. solid_path->container_solid label_waste Attach Hazardous Waste Label IMMEDIATELY container_liquid->label_waste container_solid->label_waste fill_label Complete Label: - Full Chemical Name(s) - Hazard Characteristics (Irritant, Toxic) - Accumulation Start Date - PI/Group Name label_waste->fill_label storage Store container in designated Satellite Accumulation Area (SAA) fill_label->storage end Arrange for pickup by Environmental Health & Safety (EH&S) storage->end

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Waste Collection and Disposal Procedure

This protocol ensures compliance with institutional and federal regulations, such as those from the Environmental Protection Agency (EPA)[13].

  • Select the Correct Waste Container:

    • For liquid waste (pure compound, solutions, and solvent rinsates), use a sealable, airtight, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure it has a screw-top cap.[10]

    • For solid waste (contaminated gloves, wipes, silica gel), use a designated sealable pail or a heavy-duty, transparent hazardous waste bag.

  • Label the Container:

    • As soon as the first drop of waste is added, affix a completed hazardous waste label.[10]

    • The label must include:

      • The full chemical name: "this compound". List any other components or solvents.

      • The words "Hazardous Waste".

      • The specific hazards: "Toxic," "Irritant."

      • The date accumulation started.

      • Your name, Principal Investigator (PI), and lab location.

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains and sources of ignition.[1][12]

    • Ensure secondary containment (e.g., a plastic tub) is used to catch any potential leaks.

  • Arrange for Final Disposal:

    • Once the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[10]

    • The ultimate disposal method for this type of nitrogenous heterocyclic compound is typically high-temperature incineration in a licensed hazardous waste facility.[2] This method is effective for destroying organic compounds and preventing their release into the environment.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][8]

  • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[12] Carefully scoop the material into your designated solid hazardous waste container. Decontaminate the area with a suitable solvent.

  • Large Spill (outside a fume hood): Evacuate the immediate area. Alert your colleagues and contact your institution's EH&S or emergency response team immediately.[10]

By adhering to these scientifically grounded procedures, you fulfill your professional duty to ensure safety and environmental stewardship, building a culture of trust and responsibility that is the hallmark of exemplary research.

References

  • Sigma-Aldrich. This compound.
  • Agency for Toxic Substances and Disease Registry (
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. This compound | 867034-27-3.
  • Centers for Disease Control and Prevention (CDC).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • National Center for Biotechnology Information (NCBI). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • Penta Chemicals. (2024).
  • Washington State University.
  • AK Scientific, Inc. Safety Data Sheet: 4-Chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
  • Jubilant Ingrevia Limited. (2024).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • West Liberty University.
  • Achievable PTCE.
  • U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals.

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Operational Guide to Personal Protective Equipment for 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational plan for the safe handling and disposal of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine (CAS No. 867034-27-3). As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The guidance herein is based on a conservative approach, drawing from data on structurally similar compounds due to the absence of a specific, detailed Safety Data Sheet (SDS) for this exact molecule.

Core Principle: Hazard Assessment Based on Structural Analogues

Identified Potential Hazards from Analogous Compounds:

  • Skin Irritation (H315): Analogues are known to cause skin irritation.[1]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation or damage.[1]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory system.[1]

Given these risks, all handling of this compound must be performed under the assumption that it is hazardous. The precautionary principle dictates that we adopt protective measures sufficient to guard against these potential effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operational Scenario Minimum Required PPE Rationale & Causality
Weighing & Aliquoting (Solid) Double Nitrile Gloves, Flame-Resistant Lab Coat, ANSI Z87.1-rated Safety Glasses, Face ShieldThe primary risks are inhalation of fine particulates and gross contamination of skin/eyes. A face shield offers an additional barrier against accidental splashes during material transfer.[2]
Solution Preparation & Transfers Double Nitrile Gloves, Flame-Resistant Lab Coat, Chemical Splash GogglesThe risk of splashes is highest during this phase. Chemical splash goggles provide a complete seal around the eyes, which is critical as analogues are known eye irritants.[1][3]
Running Reactions & Monitoring Nitrile Gloves, Flame-Resistant Lab Coat, ANSI Z87.1-rated Safety GlassesStandard protection for controlled environments where the material is contained within glassware. The level of protection can be escalated based on reaction scale and conditions (e.g., pressure, heat).
Large-Scale Operations (>5g) Double Nitrile or Neoprene Gloves, Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Respiratory Protection (N95 minimum)Increased quantities elevate the risk of exposure. Respiratory protection is mandated to prevent inhalation of aerosolized particles.[3] All operations should be within a certified chemical fume hood.
Spill Cleanup Heavy-duty Chemical Resistant Gloves (e.g., Neoprene over Nitrile), Flame-Resistant Coveralls ("Bunny Suit"), Chemical Splash Goggles, Respirator with appropriate cartridgeA spill represents an uncontrolled release. Full-body protection is essential to prevent contact with skin, eyes, and respiratory system during cleanup.[3]

Procedural Protocol: Donning and Doffing of PPE

The effectiveness of PPE is critically dependent on its correct application and removal. Contamination during the doffing process is a common and preventable cause of exposure.

Step-by-Step Donning Procedure:
  • Attire Check: Ensure legs and feet are fully covered. Closed-toe, non-perforated shoes are mandatory.[2]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Coveralls: Wear a flame-resistant lab coat, ensuring it is fully buttoned.[2]

  • Respirator (if required): Perform a seal check to ensure proper fit.

  • Eye/Face Protection: Put on safety glasses or chemical splash goggles. If required, place a face shield over the primary eye protection.[2]

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Step-by-Step Doffing Procedure (to minimize cross-contamination):
  • Initial Decontamination: If gross contamination has occurred, clean the outer gloves before proceeding.

  • Outer Gloves: Peel off the outer gloves without touching the inner gloves. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove face shield and goggles from the back to the front, avoiding contact with the front surface.

  • Lab Coat/Coveralls: Unbutton the lab coat and roll it outwards and downwards, containing any potential contamination on the inside.

  • Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it without skin contact.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Integrated Workflow: Safe Handling and Disposal

The entire lifecycle of the chemical, from receipt to disposal, must be managed within a closed loop of safety protocols. The following diagram illustrates this critical workflow.

cluster_prep Preparation & Risk Assessment cluster_handling Active Chemical Handling cluster_disposal Decontamination & Disposal RiskAssessment 1. Risk Assessment (Review Analogue SDS) PPE_Selection 2. Select PPE (Based on Task) RiskAssessment->PPE_Selection FumeHood 3. Verify Fume Hood (Certified & Functional) PPE_Selection->FumeHood Donning 4. Don PPE (Correct Sequence) FumeHood->Donning Handling 5. Perform Experiment (Weighing, Reaction) Donning->Handling WasteSeg 6. Segregate Waste (Solid vs. Liquid) Handling->WasteSeg Decon 7. Decontaminate Glassware & Surfaces WasteSeg->Decon Doffing 8. Doff PPE (Avoid Contamination) Decon->Doffing FinalDisp 9. Final Disposal (Labeled Hazardous Waste) Doffing->FinalDisp HandWash 10. Wash Hands Thoroughly FinalDisp->HandWash

Caption: Safe Handling & Disposal Workflow for this compound.

Operational Plan for Disposal

Improper disposal of chemical waste poses a significant environmental and safety risk. All materials contaminated with this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: At the point of generation, segregate waste into dedicated, clearly labeled containers.

    • Solid Waste: Includes contaminated gloves, weigh paper, bench liners, and any unreacted solid compound. Use a labeled, sealed container for "Solid Hazardous Waste."

    • Liquid Waste: Includes reaction mixtures and solvent rinses. Use a compatible, sealed, and labeled container for "Liquid Hazardous Waste." Do not mix with incompatible waste streams like strong oxidizing agents.[1]

    • Sharps Waste: Contaminated needles or sharp-edged tools must be placed in a designated sharps container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a secondary containment bin within a ventilated area.

  • Decontamination of Glassware:

    • Rinse all glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent cleaning can proceed with standard laboratory detergents.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Ensure all containers are properly labeled according to regulatory requirements. Never dispose of this chemical down the drain.[4]

By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • This compound | 867034-27-3 . Sigma-Aldrich.

  • Proper Disposal of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine: A Guide for Laboratory Professionals . Benchchem.

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL.

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . PubChem, National Library of Medicine.

  • Safety Data Sheet: 4-Chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine . AK Scientific, Inc.

  • Safety Data Sheet: 5-Nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine . Combi-Blocks.

  • Safety Data Sheet: Pyridine . KISHIDA CHEMICAL CO., LTD.

  • 4-chloro-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine 1245649-52-8 . Guidechem.

  • This compound . Sigma-Aldrich (Chinese).

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-1-(phenylsulfonyl)- . ChemicalBook.

  • Protective Equipment . American Chemistry Council.

  • 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-(phenylsulfonyl)- . ChemBK.

  • Chemical Safety: Personal Protective Equipment . University of California, San Francisco.

  • MATERIAL SAFETY DATA SHEET: PYRIDINE . Avantor.

  • SAFETY DATA SHEET: Pyridine . Fisher Scientific.

  • SAFETY DATA SHEET: 4,4'-Sulfonyldiphenol . Sigma-Aldrich.

  • Personal Protective Equipment in Chemistry . Dartmouth Environmental Health and Safety.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs . Provista.

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  • SAFETY DATA SHEET: Pyrrolidine . Sigma-Aldrich.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.